molecular formula C6H11N3S B122131 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine CAS No. 142313-55-1

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Cat. No.: B122131
CAS No.: 142313-55-1
M. Wt: 157.24 g/mol
InChI Key: VEUQTALDNNAJHS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a useful research compound. Its molecular formula is C6H11N3S and its molecular weight is 157.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQTALDNNAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407109
Record name 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142313-55-1
Record name 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a detailed exploration of the key physicochemical attributes of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a molecule of interest within medicinal chemistry. Given the nascent stage of public-domain research on this specific entity, this document will serve as both a repository of predicted data and a practical manual for the experimental determination of its fundamental properties. For researchers, scientists, and drug development professionals, this guide is designed to be an indispensable resource, bridging theoretical understanding with actionable laboratory protocols.

Molecular Structure and Its Implications

The structure of this compound, presented in Figure 1, reveals several key functional groups that dictate its physicochemical behavior. The molecule incorporates a 1-methyl-1H-imidazole ring, a thioether linkage, and a primary amine. The imidazole ring is a critical determinant of its acid-base properties, while the primary amine contributes significantly to its basicity and potential for salt formation. The thioether linkage and the ethyl chain influence its lipophilicity and conformational flexibility.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₆H₁₁N₃S Molecular Weight: 157.24 g/mol [1]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational modeling provides a valuable preliminary assessment of a compound's properties. These predictions, while not a substitute for empirical measurement, guide experimental design and offer early insights into potential development challenges.

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Development
pKa (most basic) 7.5 - 8.5ChemAxon's pKa Plugin, ACD/pKa DBGoverns ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
logP 0.8 - 1.5ACD/LogP, XLogP3Indicates lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility Moderately SolubleALOGPS, ESOLAffects dissolution rate and bioavailability.

Expert Insight: The predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has profound implications for its interaction with biological membranes and potential formulation strategies. The predicted logP indicates a compound with a balance of hydrophilic and lipophilic character, a favorable starting point for oral drug candidates.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity (logD), and permeability. For this compound, two primary ionizable centers exist: the imidazole ring and the primary amine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[2][3] This technique relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base).

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the compound in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited. The final concentration should be in the range of 0.5-1 mM.

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[4]

  • Titration Setup:

    • Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Titrate the solution with a standardized solution of 0.1 M HCl (if determining the pKa of the amine and imidazole) or 0.1 M NaOH (if the compound is in a salt form).

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a multiprotic species, multiple inflection points and half-equivalence points may be observed.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Lipophilicity: A Double-Edged Sword in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. The octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity.[5] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Experimental Determination of logP/logD: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining logP values.[6][7] It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of this compound in the pre-saturated aqueous phase (PBS, pH 7.4).

    • In a screw-cap tube, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected logD.[8]

    • Gently shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Aqueous Solubility: The Gateway to Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[9] Therefore, an early and accurate assessment of a compound's solubility is essential.

Experimental Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays

Two main types of solubility assays are commonly employed: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][11][12] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period.[13]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration:

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the suspension to settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.

  • Result:

    • The determined concentration represents the thermodynamic solubility of the compound in the specified buffer.

Chemical Stability: Ensuring the Integrity of the Active Pharmaceutical Ingredient

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[14] Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][15][16]

Forced Degradation Studies

Forced degradation involves exposing the compound to stress conditions that are more severe than accelerated stability testing.[17] This helps to rapidly identify potential degradation products.

  • Stress Conditions:

    • Hydrolytic Degradation: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C).

    • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]

    • Photolytic Degradation: Expose both solid and solution samples of the compound to light sources specified by ICH guidelines (e.g., UV and visible light).

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

  • Sample Analysis:

    • At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

    • A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the structures of the degradation products.

  • Data Evaluation:

    • Quantify the amount of parent compound remaining and the amount of each degradation product formed.

    • This information is used to establish the degradation profile of the molecule and to validate the analytical method's ability to monitor stability.

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of this compound and its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, quantification in various assays, and stability testing.[18] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and structural elucidation of the parent compound and any impurities or degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and purity of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Visualizing Experimental Workflows

Workflow for Physicochemical Property Determination

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Data Analysis & Profiling start This compound pka pKa Determination (Potentiometric Titration) start->pka logd logD Determination (Shake-Flask Method) start->logd solubility Solubility Assay (Thermodynamic) start->solubility stability Stability Assessment (Forced Degradation) start->stability profile Comprehensive Physicochemical Profile pka->profile logd->profile solubility->profile stability->profile

Caption: A logical workflow for the comprehensive physicochemical characterization.

Conclusion

This technical guide provides a foundational framework for understanding and determining the critical physicochemical properties of this compound. While computational predictions offer valuable initial insights, the emphasis on detailed, validated experimental protocols underscores the necessity of empirical data in drug development. By systematically applying the methodologies outlined herein, researchers can build a robust data package that will inform formulation strategies, guide ADME profiling, and ultimately, de-risk the progression of this compound through the drug discovery pipeline. The principles and protocols detailed in this guide are not only applicable to the topic compound but also serve as a valuable resource for the broader scientific community engaged in the characterization of novel chemical entities.

References

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  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available at: [Link]

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  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced Degradation Testing in Pharma. (2025-08-14). ResolveMass Laboratories Inc. Available at: [Link]

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  • How to Conduct Stability Studies for Small Molecule Drugs. Available at: [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024-03-19). Patheon pharma services. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

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  • LogP / LogD shake-flask method. (2024-09-23). Protocols.io. Available at: [Link]

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  • A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. (2025-01-16). Available at: [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021-09-10). ACS Publications. Available at: [Link]

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  • Predicting Solubility. Rowan Scientific. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). Protocols.io. Available at: [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. NIH. Available at: [Link]

  • Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

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  • LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024-09-09). Digital Discovery (RSC Publishing). Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

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  • Computational pKa Determination. (2023-08-17). Reddit. Available at: [Link]

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  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's structural features, outlines robust synthetic strategies with detailed experimental protocols, and describes the analytical techniques essential for its characterization. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in drug development and advanced chemical synthesis. We will explore the causality behind experimental choices, from retrosynthetic analysis to spectroscopic validation, ensuring a thorough understanding of this versatile chemical building block.

Introduction to the Molecule

This compound (CAS Number: 142313-55-1) is a bifunctional molecule featuring a 1-methyl-1H-imidazole heterocycle, a flexible thioether linkage, and a reactive primary amine.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, prized for its ability to participate in hydrogen bonding and coordinate with metal ions.[3][4][5] The thioether and ethylamine moieties provide handles for further chemical modification, enabling its use in creating diverse molecular libraries for screening and drug discovery programs.[2] This guide will dissect its molecular architecture and provide the necessary protocols for its reliable synthesis and characterization.

PropertyValueReference
IUPAC Name This compound[1]
Alternate Names 2-[(2-aminoethyl)sulfanyl]-1-methyl-1H-imidazole; 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethan-1-amine[1]
CAS Number 142313-55-1[1]
Molecular Formula C₆H₁₁N₃S[1]
Molecular Weight 157.24 g/mol [1]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound is composed of three key components:

  • 1-Methyl-1H-imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The methylation at the N-1 position prevents tautomerism, defining the ring's electronic and steric properties. This ring system is electron-rich and can act as a hydrogen bond acceptor.

  • Thioether Linkage (-S-): A sulfur atom connects the C-2 position of the imidazole ring to the ethylamine side chain. This bond provides conformational flexibility and is generally stable, though it can be oxidized under specific conditions.

  • Ethanamine Moiety (-CH₂CH₂NH₂): A two-carbon chain terminating in a primary amine. This group is basic and nucleophilic, making it a primary site for derivatization reactions such as acylation, alkylation, or salt formation.

Predicted Physicochemical Properties

While extensive experimental data is not widely published, we can predict key properties based on the molecule's structure. These predictions are vital for designing experiments, including reaction workups, purification, and formulation.

PropertyPredicted Value / RangeRationale
pKa (most basic) 9.0 - 10.0The primary aliphatic amine is the most basic site on the molecule, with a pKa typical for similar ethylamines.
XLogP3 -0.1 to 0.5The presence of polar amine and imidazole groups suggests a low octanol-water partition coefficient, indicating good hydrophilicity.
Aqueous Solubility HighDerived from its low predicted LogP and the presence of multiple hydrogen bond donors/acceptors, suggesting high solubility in polar protic solvents like water.
Boiling Point Not availableExpected to be high due to hydrogen bonding capabilities and molecular weight; likely to decompose before boiling at atmospheric pressure.

Synthesis Strategies

The most logical and efficient synthesis of this molecule involves the formation of the thioether bond via nucleophilic substitution.

Retrosynthetic Analysis

A retrosynthetic approach identifies the key C-S bond as the most strategic disconnection. This bond can be formed by reacting an imidazole-thiol nucleophile with an aminoethyl electrophile. This leads to two commercially available or readily synthesized starting materials: 1-methyl-1H-imidazole-2-thiol and a suitable 2-aminoethyl halide, such as 2-chloroethylamine hydrochloride.

G Target This compound Disconnect C-S Bond Disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors S-Alkylation Thiol 1-methyl-1H-imidazole-2-thiol (Nucleophile) Precursors->Thiol Halide 2-chloroethylamine (Electrophile) Precursors->Halide

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol

This protocol details the S-alkylation of 1-methyl-1H-imidazole-2-thiol. The choice of a strong base is critical to deprotonate the thiol, forming the highly nucleophilic thiolate anion. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

Materials:

  • 1-methyl-1H-imidazole-2-thiol (1.0 eq)

  • 2-chloroethylamine hydrochloride (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Thiolate Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise with stirring. To this suspension, add a solution of 1-methyl-1H-imidazole-2-thiol in anhydrous DMF dropwise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the thiolate is formed.

  • Amine Deprotonation: Add the second equivalent of sodium hydride (1.1 eq) portion-wise to the reaction mixture at 0 °C. This step is crucial for deprotonating the hydrochloride salt of the incoming electrophile, liberating the free amine.

  • S-Alkylation: Add 2-chloroethylamine hydrochloride in one portion to the reaction mixture. Allow the flask to slowly warm to room temperature and then heat to 60-70 °C. Stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (3x) and brine (1x). The repeated water washes are necessary to remove the highly polar DMF solvent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small percentage of triethylamine to prevent the product from streaking on the column) to yield the pure product.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add DMF and NaH to flask at 0 °C B Add 1-methyl-1H-imidazole-2-thiol A->B C Add 2-chloroethylamine HCl B->C D Heat to 60-70 °C for 12-18h C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous spectroscopic analysis is required to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are based on analyses of similar imidazole and thioether compounds.[3][6][7][8]

NucleusPredicted ¹H NMR Data (400 MHz, CDCl₃)Predicted ¹³C NMR Data (100 MHz, CDCl₃)
N-CH₃ ~3.6 ppm (singlet, 3H)~34 ppm
S-CH₂ ~3.1 ppm (triplet, 2H)~35 ppm
CH₂-N ~2.9 ppm (triplet, 2H)~41 ppm
Im-H⁴/H⁵ ~6.9 and 7.0 ppm (two doublets or singlets, 1H each)~121 and 128 ppm
NH₂ ~1.5 ppm (broad singlet, 2H)-
Im-C² -~145 ppm

Note: The amine protons (NH₂) signal is often broad and its chemical shift is concentration and solvent-dependent. It may exchange with D₂O.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.

  • Expected Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 158.2.

  • Fragmentation Pathway: The primary fragmentation is expected to occur via cleavage of the C-S bonds and the ethylamine side chain. The stability of the 1-methyl-1H-imidazole-2-thiol cation makes it a likely major fragment.

G parent [M+H]⁺ m/z = 158.2 frag1 C₄H₇N₂S⁺ m/z = 115.1 parent:ion->frag1 Loss of aziridine frag2 C₅H₉N₂⁺ m/z = 97.1 parent:ion->frag2 Cleavage & Rearrangement loss1 - C₂H₄N loss2 - CH₂S

Caption: Proposed ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretch (asymmetric and symmetric)Primary Amine (NH₂)
2850 - 3000C-H stretch (aliphatic)-CH₃, -CH₂-
~3100C-H stretch (aromatic)Imidazole Ring
1580 - 1650N-H bend (scissoring)Primary Amine (NH₂)
~1500C=N stretchImidazole Ring
650 - 750C-S stretchThioether

Potential Applications and Future Directions

The unique structural features of this compound make it a compelling candidate for various applications in drug discovery and beyond.

  • Pharmaceutical Scaffolding: Its primary use is as a synthetic intermediate.[2] The terminal amine can be readily functionalized to build libraries of compounds for screening against various biological targets. It is a known precursor for creating carboximidamide derivatives.[2]

  • Histamine Receptor Ligands: The core structure bears a resemblance to known histamine receptor ligands. Specifically, the imidazole ring and a flexible side chain are key features of many H3 receptor antagonists, suggesting this molecule could serve as a starting point for developing novel therapeutics for neurological disorders.[9]

  • Antimicrobial Agents: The imidazole moiety is present in many antifungal and antibacterial agents.[10][11][12] Derivatives of this compound could be synthesized and tested for antimicrobial activity.

  • Coordination Chemistry: The presence of three potential donor atoms (two imidazole nitrogens and the primary amine nitrogen) makes this molecule an interesting tridentate or bidentate ligand for complexing with transition metals, opening avenues in catalysis or the development of metal-based therapeutics.

Conclusion

This compound is a strategically important molecule whose value lies in its versatile chemical functionality. This guide has provided a detailed overview of its molecular structure, a reliable and logically derived protocol for its synthesis, and a comprehensive framework for its analytical characterization. For researchers and drug development professionals, a thorough understanding of these core principles is paramount for leveraging this compound's full potential as a building block for the next generation of innovative chemical entities. The methodologies and insights presented herein are designed to be self-validating and serve as a robust foundation for future research and application.

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A Comprehensive Technical Guide to the NMR and Mass Spectrometry of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth guide provides a detailed technical analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. The methodologies and interpretations are grounded in established scientific principles to ensure the accurate structural elucidation and characterization of this compound, which is of significant interest in medicinal chemistry.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a methylated imidazole nucleus linked to an ethanamine group via a thioether bridge. The imidazole scaffold is a prevalent motif in numerous pharmaceuticals due to its versatile chemical properties. The incorporation of a thioether and an ethanamine side chain introduces specific functionalities that can influence the molecule's biological activity, pharmacokinetic profile, and metabolic stability. Therefore, unambiguous structural confirmation and purity assessment are critical for its application in drug discovery and development.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.

Experimental Protocol for NMR Data Acquisition

Justification of Experimental Parameters: The choice of a suitable deuterated solvent is paramount for high-quality NMR data. While CDCl₃ is common, the presence of an amine group in the target molecule makes solvents like DMSO-d₆ or CD₃OD preferable to minimize proton exchange and obtain sharp signals for the NH₂ protons.[1] A 400 MHz spectrometer is generally sufficient to resolve the proton signals of a molecule this size.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a trace amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse angle: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse angle: 30°

    • Proton decoupling: Enabled for simplified spectra.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Imidazole H-4, H-56.8 - 7.5d, d1H, 1HAromatic protons on the imidazole ring.[2]
N-CH₃~3.6s3HMethyl group on the imidazole nitrogen.[3]
S-CH₂~3.2t2HMethylene group adjacent to the sulfur.
N-CH₂~2.8t2HMethylene group adjacent to the amine.
-NH₂Variablebr s2HPrimary amine protons (exchangeable).

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Rationale for Chemical Shifts:

  • The imidazole protons are deshielded due to the aromatic ring current.[2]

  • The N-CH₃ protons are downfield due to the electronegativity of the adjacent nitrogen atom.[3]

  • The methylene groups (S-CH₂ and N-CH₂) are deshielded by the neighboring heteroatoms and exhibit triplet splitting due to coupling with each other.

  • The amine protons often appear as a broad singlet due to rapid chemical exchange and quadrupolar effects.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Assignment
C=S (Imidazole C2)145 - 150Imidazole carbon bonded to sulfur.
Imidazole C4, C5120 - 130Aromatic imidazole carbons.[2]
N-CH₃33 - 36Methyl carbon on the imidazole nitrogen.
S-CH₂30 - 35Methylene carbon adjacent to sulfur.
N-CH₂40 - 45Methylene carbon adjacent to the amine.

Note: Chemical shifts are estimations and can be influenced by solvent and concentration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and providing structural insights through fragmentation analysis.

Experimental Protocol for MS Data Acquisition

Rationale for Method Selection: Electrospray ionization (ESI) is the preferred method for this molecule due to its polar nature, as it typically produces a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, is essential for accurate mass determination and subsequent molecular formula confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer equipped with an ESI source.

  • ESI-MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Mass Range: m/z 50-500

Interpretation of the Mass Spectrum

Molecular Ion: The molecular formula of this compound is C₆H₁₁N₃S, with a monoisotopic mass of 173.0674 Da. In positive mode ESI-MS, the expected protonated molecule [M+H]⁺ will be observed at m/z 174.0752 .

Fragmentation (MS/MS) Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information.

fragmentation_pathway cluster_workflow Proposed ESI-MS/MS Fragmentation cluster_frags M_H [M+H]⁺ m/z 174.0752 Frag1 m/z 114.0538 [C₅H₈N₂S]⁺ M_H->Frag1 - NH₃ Frag2 m/z 97.0456 [C₄H₅N₂]⁺ M_H->Frag2 - C₂H₄S

Figure 2. Proposed fragmentation pathway for the [M+H]⁺ ion.

Key Fragment Ions:

  • Loss of Ammonia (NH₃): A common fragmentation for primary amines can result in a fragment at m/z 114.0538.

  • Cleavage of the Thioether Linkage: Fragmentation can lead to the formation of the 1-methyl-1H-imidazolium ion at m/z 97.0456.

Conclusion

The synergistic use of NMR and high-resolution mass spectrometry provides a robust and definitive characterization of this compound. While ¹H and ¹³C NMR confirm the atomic connectivity and structural framework, ESI-MS validates the molecular weight and offers corroborative structural evidence through fragmentation patterns. These analytical methodologies are indispensable for ensuring the identity and purity of this compound in any research and development setting.

References

  • Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole deriv
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  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. (n.d.). Crystal Growth & Design.
  • Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry.
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
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  • Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. (2025). Benchchem.
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"solubility and stability of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of this compound. As a novel heterocyclic compound with potential applications in pharmaceutical and materials science, a thorough understanding of its physicochemical properties is paramount for its development and application. Due to the limited availability of specific experimental data for this molecule, this guide focuses on establishing robust, scientifically-grounded methodologies for determining these critical parameters. We will delve into the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary for a comprehensive assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction and Molecular Overview

This compound is a unique molecule incorporating a methylated imidazole ring, a thioether linkage, and a primary amine. This combination of functional groups dictates its physicochemical behavior, influencing its solubility, stability, and potential biological activity. The imidazole moiety, a common feature in many pharmaceuticals, can participate in hydrogen bonding and protonation, while the thioether linkage may be susceptible to oxidation. The primary amine is basic and will be protonated at physiological pH, significantly impacting aqueous solubility.

A preliminary vendor specification for the hydrochloride salt of this compound suggests a shelf life of 1095 days, indicating good solid-state stability under standard storage conditions.[1] However, comprehensive data on its solubility in various aqueous media and its stability under stress conditions are essential for further development.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)
2-(1H-imidazol-1-yl)ethanamineC₅H₉N₃111.15-1.0
2-(2-methyl-1H-imidazol-1-yl)ethan-1-amineC₆H₁₁N₃125.17-0.6
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamineC₇H₁₃N₃S171.27(Not Available)

Note: Data for structurally similar compounds from PubChem is provided for comparative purposes.[2][3][4]

Aqueous Solubility Determination

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. For an ionizable molecule like this compound, solubility is highly dependent on pH.

Theoretical Considerations

The presence of a primary amine and an imidazole ring suggests that the compound will exhibit significantly higher solubility in acidic to neutral pH environments where these groups are protonated. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH, which in turn governs solubility.

Experimental Protocol: Equilibrium Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (or its hydrochloride salt)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and formic acid

  • Calibrated analytical balance and pH meter

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to vials containing each of the selected buffers (e.g., 10 mg in 1 mL of buffer).

    • Ensure a visible excess of solid material remains to confirm saturation.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the filtrate with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or LC-MS method.

    • Determine the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

Data Presentation:

Table 2: Solubility of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)Solubility (mM)
3.0Citrate(Experimental Value)(Calculated Value)
5.0Citrate(Experimental Value)(Calculated Value)
7.4PBS(Experimental Value)(Calculated Value)
9.0Borate(Experimental Value)(Calculated Value)

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage or use.[6]

Rationale for Stress Conditions

The functional groups in this compound suggest susceptibility to the following degradation pathways:

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could induce degradation.

  • Oxidation: The thioether linkage is a primary target for oxidation, potentially forming sulfoxides and sulfones. The imidazole ring can also be susceptible to oxidative degradation.[9]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to photolytic degradation.[9]

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal (60°C in Solution) API->Thermal Expose to Photo Photolytic (ICH Q1B Light Exposure) API->Photo Expose to Neutralize Neutralization/ Quenching Acid->Neutralize Stop Reaction Base->Neutralize Stop Reaction Oxidation->Neutralize Stop Reaction HPLC HPLC-UV/MS Analysis Thermal->HPLC Photo->HPLC Neutralize->HPLC Mass_Balance Mass Balance Calculation HPLC->Mass_Balance

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).[7]

1. Acidic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate at 60°C and collect samples at various time points (e.g., 2, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of NaOH before analysis.

2. Basic Hydrolysis:

  • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate at 60°C and collect samples at various time points.

  • Neutralize the samples with an equivalent amount of HCl before analysis.

3. Oxidative Degradation:

  • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

  • Keep the mixture at room temperature and protect it from light.

  • Collect samples at various time points.

4. Thermal Degradation:

  • Incubate the stock solution at an elevated temperature (e.g., 60°C).

  • Collect samples at various time points.

5. Photostability:

  • Expose the stock solution to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase HPLC with UV and/or mass spectrometric detection, is crucial. The method must be able to resolve the parent compound from all significant degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
DetectionUV at 220 nm and/or ESI-MS
Data Interpretation and Reporting

The results of the forced degradation studies should be summarized in a table, indicating the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.

Table 4: Summary of Forced Degradation Results

Stress ConditionDurationParent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C24h(Experimental Value)(Experimental Value)(Experimental Value)
0.1 M NaOH, 60°C24h(Experimental Value)(Experimental Value)(Experimental Value)
3% H₂O₂, RT24h(Experimental Value)(Experimental Value)(Experimental Value)
60°C24h(Experimental Value)(Experimental Value)(Experimental Value)
Photostability (ICH Q1B)-(Experimental Value)(Experimental Value)(Experimental Value)

Mass balance should be calculated to ensure that all degradation products are accounted for. Characterization of major degradants using LC-MS/MS can provide insights into the degradation pathways.

Proposed Degradation Pathways

Based on the chemical structure, the following degradation pathways are proposed:

Degradation_Pathways Parent This compound Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation (H₂O₂) Imidazole_Oxidation Imidazole Ring Oxidation Products Parent->Imidazole_Oxidation Oxidation/Photolysis Hydrolysis_Product Hydrolysis Products Parent->Hydrolysis_Product Acid/Base Hydrolysis Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Proposed degradation pathways.

Conclusion

This technical guide outlines a comprehensive strategy for the systematic evaluation of the solubility and stability of this compound. By employing the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary to understand the physicochemical profile of this molecule. These findings will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of this compound in its intended applications. The proposed methodologies, grounded in established scientific principles and regulatory guidelines, provide a robust framework for the characterization of this and other novel chemical entities.

References

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  • PubChem. 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3021-3029. [Link]

  • PubChem. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions have rendered it a privileged structure in drug discovery. This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific imidazole-containing compound, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. While direct extensive research on this molecule is emerging, its structural motifs—a substituted imidazole ring linked to a thioether and an ethylamine chain—provide a strong basis for hypothesizing its engagement with several key protein families implicated in disease. This document synthesizes data from structurally related compounds and established drug discovery principles to propose and detail the investigation of four primary target classes: kinases, histone deacetylases (HDACs), the kinesin spindle protein (KSP), and matrix metalloproteinases (MMPs). For each proposed target, we provide a detailed rationale, a step-by-step experimental workflow for validation, and visual diagrams to elucidate complex pathways and methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Promise of the Imidazole Scaffold

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. It is a fundamental component of natural molecules like the amino acid histidine and purines, highlighting its biocompatibility and functional importance.[1] In medicinal chemistry, the imidazole nucleus is a versatile scaffold due to its ability to act as a proton donor and acceptor, coordinate with metal ions, and participate in hydrogen bonding and pi-stacking interactions.[2] These properties have been exploited to develop a wide array of drugs with diverse biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral agents.[3]

The subject of this guide, this compound, possesses a unique combination of structural features that suggest a rich pharmacodynamic profile. The 1-methylimidazole core provides a stable, electron-rich aromatic system. The thioether linkage offers metabolic stability and specific geometric constraints, while the terminal ethylamine group can be protonated at physiological pH, enabling ionic interactions. This combination of a metal-coordinating imidazole, a flexible thioether, and a charged amine group strongly suggests the potential for interaction with various enzymatic active sites and allosteric pockets.

This guide will delve into the following potential therapeutic target classes, providing a robust framework for their systematic investigation.

Potential Target Class 1: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4] The imidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding pocket of the kinase.[5][6]

Rationale for Kinase Inhibition

The rationale for investigating this compound as a kinase inhibitor is threefold:

  • Structural Precedent: Numerous clinically approved and investigational kinase inhibitors, such as nilotinib (a Bcr-Abl inhibitor) and many cyclin-dependent kinase (CDK) inhibitors, feature an imidazole or a related nitrogen-containing heterocycle.[2][5] These moieties are crucial for their binding affinity and selectivity.

  • ATP-Mimicry: The core structure of the compound can be viewed as a scaffold that can be decorated to mimic the adenine region of ATP, the natural substrate for kinases. The imidazole ring can form key hydrogen bonds with the kinase hinge region, a common feature of type I and type II kinase inhibitors.

  • Broad Applicability: The kinase family is vast, offering a wide range of potential targets involved in oncology (e.g., EGFR, VEGFR, CDKs), inflammation (e.g., p38 MAP kinase), and other therapeutic areas.[7]

Proposed Kinase Targets and Signaling Pathway

Based on the activities of other imidazole-containing molecules, we propose an initial focus on Cyclin-Dependent Kinases (CDKs) , particularly CDK9 , and Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and EGFR .

CDK9_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Outcome CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., c-Myc, MCL1) RNAPII->Transcription Initiates PTEFb P-TEFb PTEFb->CDK9 is a component of Apoptosis Apoptosis Transcription->Apoptosis Suppression leads to Inhibitor This compound Inhibitor->CDK9 Inhibits caption Simplified CDK9 Signaling Pathway and Point of Inhibition

Caption: Simplified CDK9 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Target Validation

A tiered approach is recommended to efficiently identify and validate potential kinase targets.

Kinase_Workflow Start Start: Compound Synthesis and Purification BroadScreen Broad Kinase Panel Screening (e.g., 400+ kinases) Start->BroadScreen HitID Hit Identification (% Inhibition > 50% at 10 µM) BroadScreen->HitID DoseResponse Dose-Response Assays (IC50 Determination) HitID->DoseResponse Confirmed Hits CellularAssay Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) DoseResponse->CellularAssay FunctionalAssay Cellular Functional Assays (Proliferation, Apoptosis) CellularAssay->FunctionalAssay End Validated Target(s) FunctionalAssay->End

Caption: Experimental workflow for kinase target validation.

Step-by-Step Protocol:

  • Broad Kinase Panel Screening:

    • Objective: To identify initial kinase hits from a large, diverse panel.

    • Methodology: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) at a single concentration (typically 1-10 µM). The assay format is usually a radiometric (33P-ATP) or fluorescence-based in vitro kinase assay.

    • Causality: This high-throughput approach rapidly narrows down the vast kinome to a manageable number of potential targets, saving significant time and resources compared to a one-by-one approach.

  • IC50 Determination for Hits:

    • Objective: To quantify the potency of the compound against the initial hits.

    • Methodology: For each confirmed hit from the panel, perform a dose-response assay. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is standard. The resulting data is fitted to a four-parameter logistic equation to determine the IC50 value.

    • Causality: The IC50 provides a quantitative measure of potency, which is critical for ranking hits and making decisions about which targets to pursue further.

  • Cellular Target Engagement Assays:

    • Objective: To confirm that the compound can bind to its putative target in a cellular context.

    • Methodology: Employ a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.

      • CETSA: This method relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blotting or ELISA.

      • NanoBRET™: This is a bioluminescence resonance energy transfer (BRET)-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein in live cells. The compound's ability to displace the tracer is quantified.

    • Causality: In vitro activity does not always translate to cellular activity due to factors like cell permeability and efflux. These assays provide direct evidence of target binding within the complex cellular environment.

  • Cell-Based Functional Assays:

    • Objective: To demonstrate that target engagement leads to a functional cellular response.

    • Methodology:

      • Phosphorylation Assays: For a specific kinase, measure the phosphorylation of its known downstream substrate by Western blotting using a phospho-specific antibody.

      • Cell Proliferation/Viability Assays: Treat cancer cell lines known to be dependent on the target kinase with the compound and measure cell viability using assays like MTT or CellTiter-Glo®.

      • Apoptosis Assays: Assess the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.

    • Causality: These assays link the molecular event of target binding to a biologically relevant cellular outcome, which is the ultimate goal of a therapeutic agent.

Assay Parameter Measured Purpose
Broad Kinase Panel% InhibitionHit Identification
In Vitro Kinase AssayIC50 (nM)Potency Determination
CETSA / NanoBRET™Target Stabilization / Tracer DisplacementCellular Target Engagement
Western BlotSubstrate PhosphorylationFunctional Target Modulation
Cell Viability AssayGI50 (µM)Cellular Efficacy

Potential Target Class 2: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[8] HDAC inhibitors have emerged as an important class of anticancer agents. The active site of most HDACs contains a zinc ion, which is crucial for catalysis.[8]

Rationale for HDAC Inhibition

The potential for this compound to act as an HDAC inhibitor is based on:

  • Zinc-Binding Moiety: The imidazole ring is a known zinc-binding group (ZBG).[9] The nitrogen atoms of the imidazole can coordinate with the zinc ion in the HDAC active site, a key interaction for many HDAC inhibitors.[10]

  • Structural Similarity: The overall structure can be viewed as a scaffold that mimics the general pharmacophore of many HDAC inhibitors, which typically consists of a ZBG, a linker region, and a "cap" group that interacts with the rim of the active site.

  • Thioether Linker: The thioether provides a flexible linker, which is a common feature in the design of potent and selective HDAC inhibitors.

Proposed HDAC Targets and Mechanism

We propose investigating the compound's activity against Class I HDACs (HDAC1, 2, 3, and 8) and the Class IIb HDAC6, as these are well-validated cancer targets.

HDAC_Mechanism cluster_0 HDAC Active Site cluster_1 Cellular Consequence HDAC HDAC Enzyme Zinc Zn2+ HDAC->Zinc Contains Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation Inhibition leads to Histone Acetylated Histone Tail Zinc->Histone Coordinates with Acetyl Group Inhibitor This compound Inhibitor->Zinc Imidazole Chelates GeneExpression Tumor Suppressor Gene Expression Hyperacetylation->GeneExpression Promotes Apoptosis Apoptosis GeneExpression->Apoptosis Induces caption Proposed Mechanism of HDAC Inhibition

Caption: Proposed mechanism of HDAC inhibition.

Experimental Workflow for HDAC Target Validation
  • In Vitro HDAC Inhibition Assays:

    • Objective: To determine the potency and selectivity of the compound against a panel of HDAC isoforms.

    • Methodology: Use a commercially available fluorogenic HDAC assay kit (e.g., from BPS Bioscience or Enzo Life Sciences). These assays utilize a fluorogenic substrate that is deacetylated by the HDAC enzyme, followed by cleavage by a developer to release a fluorescent product. Perform dose-response curves for each HDAC isoform to determine IC50 values.

    • Causality: This step is crucial for establishing the direct inhibitory activity of the compound on the target enzymes and for understanding its isoform selectivity profile, which can have significant implications for the therapeutic window.

  • Cellular Histone Acetylation Assays:

    • Objective: To measure the downstream effect of HDAC inhibition in cells.

    • Methodology: Treat cancer cell lines with the compound for various times and at different concentrations. Prepare cell lysates and perform Western blotting to detect the acetylation levels of histones (e.g., acetyl-H3, acetyl-H4) and non-histone proteins (e.g., acetyl-tubulin for HDAC6).

    • Causality: This assay provides evidence of a functional consequence of target engagement in a cellular setting, confirming that the compound can access its target and modulate its activity.

  • Gene Expression Analysis:

    • Objective: To assess the transcriptional consequences of HDAC inhibition.

    • Methodology: Treat cells with the compound and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to be regulated by HDACs, such as the cell cycle inhibitor p21.

    • Causality: This links the epigenetic modification (histone acetylation) to changes in gene expression, a key mechanism of action for HDAC inhibitors.

  • Cell Cycle and Apoptosis Analysis:

    • Objective: To evaluate the phenotypic effects of the compound on cancer cells.

    • Methodology: Perform cell cycle analysis by propidium iodide staining and flow cytometry to look for cell cycle arrest (typically at G1 or G2/M). Assess apoptosis as described in the kinase workflow.

    • Causality: These assays determine the ultimate biological impact of the compound on cancer cell fate.

Potential Target Class 3: Kinesin Spindle Protein (KSP)

KSP, also known as Eg5 or KIF11, is a motor protein that belongs to the kinesin-5 family. It is essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[11] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis.[11] As KSP is only expressed in proliferating cells, its inhibition is a promising strategy for cancer therapy with a potentially wider therapeutic window than tubulin-targeting agents.[12]

Rationale for KSP Inhibition
  • Known Imidazole-Based KSP Inhibitors: The imidazole scaffold has been incorporated into the design of KSP inhibitors.[13]

  • Allosteric Pocket Binding: KSP inhibitors typically bind to an allosteric pocket on the motor domain, distinct from the ATP- and microtubule-binding sites.[11] The structural features of this compound are compatible with binding to such pockets.

  • Antiproliferative Activity: The primary outcome of KSP inhibition is a potent antiproliferative effect, which aligns with the general anticancer activity of many imidazole derivatives.

Experimental Workflow for KSP Target Validation
  • In Vitro KSP ATPase Assay:

    • Objective: To determine if the compound inhibits the ATPase activity of KSP, which is essential for its motor function.

    • Methodology: Use a malachite green-based colorimetric assay to measure the release of inorganic phosphate from ATP hydrolysis by recombinant KSP motor domain. Perform dose-response curves to determine the IC50.

    • Causality: This is a direct biochemical assay that confirms the inhibition of the enzymatic activity of the target protein.

  • Cellular Monopolar Spindle Formation Assay:

    • Objective: To observe the characteristic phenotype of KSP inhibition in cells.

    • Methodology: Treat cancer cells (e.g., HeLa, A549) with the compound for a duration sufficient to allow them to enter mitosis (e.g., 16-24 hours). Fix the cells and perform immunofluorescence staining for α-tubulin (to visualize microtubules) and a centrosome marker (e.g., γ-tubulin). Analyze the mitotic spindles by fluorescence microscopy, quantifying the percentage of cells with monopolar spindles.

    • Causality: This is a key phenotypic assay that provides strong visual evidence of the compound's specific mechanism of action as a KSP inhibitor.

  • Mitotic Arrest Analysis:

    • Objective: To quantify the cell cycle arrest in mitosis.

    • Methodology: Treat cells with the compound and analyze the cell cycle distribution by flow cytometry after staining with propidium iodide. A significant increase in the G2/M population is indicative of mitotic arrest. Alternatively, use an antibody against a mitotic marker like phospho-histone H3 (Ser10) for flow cytometry or high-content imaging.

    • Causality: This quantifies the cell cycle phenotype observed in the immunofluorescence assay and confirms that the compound is blocking cell cycle progression at mitosis.

Potential Target Class 4: Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) components.[14][15] Their overexpression is associated with cancer invasion and metastasis, as well as inflammatory diseases like arthritis.[16]

Rationale for MMP Inhibition
  • Zinc Chelation: Similar to HDACs, the catalytic activity of MMPs depends on a zinc ion in the active site. The imidazole ring and the sulfur atom of the thioether in this compound could potentially coordinate with this zinc ion.[17]

  • Thiol-Containing Inhibitors: Thiol-containing compounds are a known class of MMP inhibitors, as the thiol group has a high affinity for the catalytic zinc.[18] While the subject compound has a thioether, this structural feature still suggests a potential for interaction with the zinc-rich active site.

  • Anti-Metastatic Potential: Inhibition of MMPs is a key strategy for preventing cancer cell invasion and metastasis.[19]

Experimental Workflow for MMP Target Validation
  • In Vitro MMP Inhibition Assays:

    • Objective: To assess the inhibitory activity of the compound against a panel of MMPs (e.g., MMP-2, MMP-9, MMP-1).

    • Methodology: Use a commercial fluorogenic MMP assay kit. These assays employ a quenched fluorescent substrate that is cleaved by the MMP to produce a fluorescent signal. Determine IC50 values for each MMP isoform.

    • Causality: This initial biochemical screen identifies which MMPs, if any, are directly inhibited by the compound.

  • Gelatin Zymography:

    • Objective: To assess the inhibition of the gelatinases MMP-2 and MMP-9 in a more complex biological sample.

    • Methodology: Culture cancer cells that secrete MMP-2 and MMP-9 (e.g., HT1080). Treat the cells with the compound. Collect the conditioned media and perform gelatin zymography. This involves running the samples on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated to allow the MMPs to digest the gelatin. The gel is then stained, and areas of MMP activity appear as clear bands.

    • Causality: This semi-quantitative assay measures the effect of the compound on the enzymatic activity of MMPs secreted from cells, providing a more physiologically relevant assessment than a purely recombinant enzyme assay.

  • Cancer Cell Invasion Assay:

    • Objective: To determine if the compound can inhibit cancer cell invasion, a key downstream function of MMPs.

    • Methodology: Use a Boyden chamber assay. Cancer cells are seeded in the upper chamber of a transwell insert that is coated with a layer of Matrigel (a basement membrane extract). The lower chamber contains a chemoattractant. The compound is added to the upper chamber. After incubation, the number of cells that have invaded through the Matrigel to the lower surface of the insert is quantified.

    • Causality: This is a functional assay that directly measures the compound's ability to inhibit a key process in cancer metastasis that is often dependent on MMP activity.

Conclusion and Future Directions

The compound this compound represents a molecule of significant therapeutic interest due to its privileged imidazole core and versatile functional groups. This guide has outlined a rational, multi-pronged approach to elucidating its mechanism of action by exploring four high-potential target classes: protein kinases, histone deacetylases, kinesin spindle protein, and matrix metalloproteinases. The proposed experimental workflows provide a clear, step-by-step path from initial biochemical screening to cellular functional validation.

Successful identification of a primary target will pave the way for lead optimization studies, where structure-activity relationships (SAR) can be developed to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, a deep understanding of the compound's mechanism of action will be critical for its translation into a potential clinical candidate. The systematic approach detailed herein offers a robust framework for unlocking the full therapeutic potential of this and other novel imidazole-based compounds.

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Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational power and sophisticated algorithms has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to characterize the interactions of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine , a molecule incorporating both imidazole and thioether moieties—scaffolds of significant interest in medicinal chemistry. We will navigate the complete computational workflow, from initial target hypothesis and molecular docking to the dynamic analysis of complex stability via molecular dynamics simulations and concluding with a critical assessment of its drug-like properties through ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to elucidate molecular behavior and prioritize candidates for experimental validation.

Introduction: The Scientific Rationale

The subject of our investigation, This compound , is a small molecule with the formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol .[1] Its structure is notable for two key functional groups:

  • 1-methyl-1H-imidazole: The imidazole ring is a crucial pharmacophore found in numerous FDA-approved drugs and natural compounds.[2][3][4] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in designing molecules that interact with biological targets, particularly enzymes like kinases and cytochrome P450.[5][6]

  • Thioether Linkage: Thioether groups are prevalent in a wide range of bioactive compounds, including anticancer and antimicrobial agents.[7][8][9] They contribute to a molecule's hydrophobicity and can be involved in crucial binding interactions within protein pockets.[10] Furthermore, thioethers are susceptible to oxidation under conditions of oxidative stress, a characteristic that can be exploited in designing environment-responsive drug delivery systems.[11][12]

The combination of these motifs suggests that this compound has the potential for significant biological activity. However, its targets, binding efficacy, and pharmacokinetic profile are unknown. In silico modeling provides a powerful, resource-efficient first step to profile this molecule, generating testable hypotheses and guiding further experimental work.[13][14] This guide establishes the theoretical and practical framework for such an investigation.

Overall Investigative Workflow

The following diagram outlines the multi-stage computational analysis we will undertake. This integrated approach ensures that we not only identify potential interactions but also assess their stability and the molecule's overall drug-likeness.

G cluster_0 Phase 1: Target Interaction Modeling cluster_1 Phase 2: Druggability Profiling cluster_2 Phase 3: Data Synthesis A Ligand & Target Preparation B Molecular Docking Simulation (Binding Pose & Affinity) A->B C Molecular Dynamics Simulation (Complex Stability & Dynamics) B->C E Integrated Data Analysis C->E D ADMET Prediction (Pharmacokinetics & Toxicity) D->E F In Vitro Validation E->F Hypothesis Generation & Experimental Prioritization

Caption: Integrated workflow for in silico molecular characterization.

Part I: Target Identification and Preparation

The journey begins with identifying a plausible biological target. Given the molecule's structure, we can hypothesize interactions with protein families where imidazole and thioether motifs are known to be important. For this guide, we will select a hypothetical target, Human Cyclin-Dependent Kinase 2 (CDK2) , a well-studied cancer target where imidazole-containing inhibitors have shown efficacy.

Protocol 1: Receptor and Ligand Preparation

This protocol ensures that both the protein and the small molecule are in a chemically correct and computationally ready state.

  • Receptor Acquisition and Cleanup:

    • Action: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our example, we'll use PDB ID: 1HCK.

    • Causality: The PDB file contains the experimentally determined atomic coordinates. However, it often includes non-essential components like water molecules, co-solvents, and co-crystallized ligands that can interfere with docking.[15][16]

    • Execution: Using molecular visualization software (e.g., UCSF Chimera, Discovery Studio), load the PDB file. Remove all water molecules and any existing ligands from the binding site to create a clean receptor structure for our docking experiment.[16][17]

  • Receptor Preparation:

    • Action: Add polar hydrogens and assign atomic charges.

    • Causality: Crystal structures typically do not include hydrogen atoms. Adding them is critical for correctly modeling hydrogen bonds, which are key to protein-ligand interactions. Assigning charges (e.g., using Gasteiger charges) is necessary for the scoring function to calculate electrostatic interactions.[17]

    • Execution: Utilize tools like AutoDock Tools to add polar hydrogens and compute charges. Save the prepared receptor in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Action: Generate a 3D conformation of this compound and optimize its geometry.

    • Causality: A realistic, low-energy 3D structure of the ligand is essential for the docking algorithm to explore its conformational space efficiently. An initial 2D sketch (e.g., from PubChem) must be converted to 3D and energy-minimized.

    • Execution:

      • Obtain the 2D structure (e.g., from PubChem or by drawing in a chemical sketcher).

      • Use a tool like Open Babel or the ligand preparation modules in molecular modeling suites to generate a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the prepared ligand in the .pdbqt format, which will also define its rotatable bonds.

Part II: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[18] It is a foundational technique in structure-based drug design.[13]

The Causality Behind Docking

The process involves two main steps: sampling and scoring.[13] The sampling algorithm explores various conformations (poses) of the ligand within the protein's active site. The scoring function then estimates the binding affinity for each pose, with lower energy scores typically indicating stronger binding.[18]

G cluster_0 Docking Workflow Start Prepared Ligand (PDBQT) B Run Docking Algorithm (e.g., AutoDock Vina) Start->B Receptor Prepared Receptor (PDBQT) A Define Search Space (Grid Box) Receptor->A A->B C Generate Binding Poses & Scores B->C D Top Pose(s) & Binding Affinity (kcal/mol) C->D Analyze Results

Caption: The molecular docking experimental workflow.

Protocol 2: Executing the Docking Simulation (AutoDock Vina)
  • Define the Binding Site (Grid Box Setup):

    • Action: Define a 3D grid box that encompasses the active site of the receptor.

    • Causality: The docking algorithm will confine its search for ligand poses within this user-defined volume. The box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant binding pocket, saving computational time.[18]

    • Execution: In AutoDock Tools, identify the key residues of the active site. Center the grid box on these residues and adjust the dimensions (e.g., 25 x 25 x 25 Å) to cover the entire pocket. Save the grid parameter information to a configuration file.

  • Run the Docking Simulation:

    • Action: Execute the Vina docking command.

    • Causality: Vina uses an efficient optimization algorithm to search for the best ligand poses within the grid box and calculates the binding affinity using its empirical scoring function.

    • Execution: Run Vina from the command line, providing the prepared receptor, the prepared ligand, the grid configuration, and an output file name.

  • Analyze the Results:

    • Action: Examine the output file for binding affinities and visualize the top-ranked poses.

    • Causality: The output file ranks the generated poses by their binding affinity in kcal/mol. The top pose (lowest energy) represents the most probable binding mode. Visual inspection is crucial to verify that the interactions are chemically sensible (e.g., hydrogen bonds are formed, hydrophobic parts are in hydrophobic pockets).[18][19]

    • Execution: Open the receptor and the results.pdbqt file in a molecular visualizer. Analyze the binding affinity scores in the log file. Inspect the intermolecular interactions (hydrogen bonds, hydrophobic contacts) for the top-ranked pose.

Data Presentation: Docking Results
MetricValueInterpretation
Binding Affinity (Mode 1)-8.2 kcal/molA strong predicted binding affinity, suggesting a stable interaction.
RMSD from Best Mode0.000 ÅThis is the reference pose.
Interacting ResiduesLEU83, GLU81, LYS33, ILE10Key residues in the CDK2 active site predicted to form contacts with the ligand.
Hydrogen Bonds2 (with GLU81, LYS33)Specific electrostatic interactions contributing to binding stability.

Part III: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the interaction, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[19][20][21]

The Rationale for MD Simulations

Proteins are not rigid structures; they are flexible and dynamic. MD simulations account for this by calculating the atomic motions of the system over time, providing insights into conformational changes and the stability of key interactions.[21] This step is crucial for validating the docking results and understanding the true behavior of the complex.[19]

G cluster_0 MD Simulation Workflow Start Docked Protein-Ligand Complex A System Solvation & Ionization Start->A B Energy Minimization A->B C Equilibration (NVT & NPT) B->C D Production MD Run C->D E RMSD, RMSF, H-Bonds, etc. D->E Analyze Trajectory

Caption: The molecular dynamics simulation workflow.

Protocol 3: GROMACS MD Simulation Workflow
  • System Preparation:

    • Action: Create a topology for the complex, solvate it in a water box, and add ions.

    • Causality: The MD simulation requires a force field (e.g., AMBER, CHARMM) to define the potential energy of the system.[19] The system is solvated to mimic the aqueous cellular environment, and ions (e.g., Na+, Cl-) are added to neutralize the system's charge and achieve a physiological salt concentration.

    • Execution (using GROMACS):

      • Generate the protein and ligand topologies.

      • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

      • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

      • Add ions to neutralize the system.

  • Energy Minimization and Equilibration:

    • Action: Perform energy minimization followed by NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration phases.

    • Causality: Energy minimization removes steric clashes or unfavorable geometries in the initial setup. NVT equilibration stabilizes the system's temperature, while NPT equilibration stabilizes the pressure and density of the system, ensuring the simulation starts from a physically realistic state.

    • Execution: Run GROMACS modules for minimization and then for NVT and NPT equilibration, typically for 100-200 picoseconds each.

  • Production MD Run:

    • Action: Run the main simulation for an extended period (e.g., 50-100 nanoseconds).

    • Causality: This is the data-gathering phase. A longer simulation time increases the reliability of the results and allows for the observation of more significant conformational events.

    • Execution: Run the production MD simulation, saving the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

  • Trajectory Analysis:

    • Action: Analyze the output trajectory to calculate key stability metrics.

    • Causality: This step quantifies the behavior of the complex.

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone from its initial position. A stable, plateauing RMSD indicates the complex has reached equilibrium.

      • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF in loop regions is normal, while high fluctuation in the binding site could indicate instability.[19]

      • Hydrogen Bond Analysis: Tracks the number of hydrogen bonds between the ligand and protein over time, confirming the stability of key interactions found in docking.

    • Execution: Use GROMACS analysis tools to calculate and plot RMSD, RMSF, and hydrogen bond occupancy over the simulation time.

Data Presentation: MD Simulation Analysis
MetricAverage Value / ObservationInterpretation
Protein Backbone RMSD0.25 nm (plateau after 10 ns)The protein-ligand complex is stable throughout the simulation period.
Ligand RMSD (relative to protein)0.15 nmThe ligand remains stably bound within the active site with minimal movement.
Binding Site Residue RMSFLow (< 0.2 nm)The active site residues maintain a stable conformation, securing the ligand.
Key H-Bond Occupancy (GLU81)85.2%The hydrogen bond identified in docking is highly stable and persistent.

Part IV: ADMET Prediction

A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to assess the drug-likeness of a compound early in the discovery pipeline, reducing the risk of late-stage failures.[14][22][23]

Protocol 4: In Silico ADMET Profiling
  • Select a Prediction Tool:

    • Action: Choose a reliable web-based server or software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[23]

    • Causality: These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds to predict the properties of a new molecule.[22][][25]

  • Input the Molecular Structure:

    • Action: Provide the molecular structure, usually as a SMILES string.

    • Causality: The SMILES string is a simple text-based representation of the chemical structure that the software uses to calculate molecular descriptors.

  • Analyze the Predicted Properties:

    • Action: Evaluate the output against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).

    • Causality: This analysis helps identify potential liabilities. For example, poor oral bioavailability might suggest the need for chemical modification, while a high probability of hERG inhibition is a major cardiotoxicity flag.

Data Presentation: Predicted ADMET Profile
Property CategoryParameterPredicted ValueAssessment
Physicochemical Molecular Weight157.24 g/mol Compliant (Lipinski's Rule: <500)
LogP1.85Good lipophilicity (Lipinski's Rule: <5)
H-Bond Donors1Compliant (Lipinski's Rule: <5)
H-Bond Acceptors3Compliant (Lipinski's Rule: <10)
Absorption GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of interaction with a major metabolic enzyme.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Conclusion and Future Directions

This in-depth guide has detailed a comprehensive in silico workflow to characterize the interactions and drug-like properties of This compound . Our hypothetical analysis against CDK2 yielded promising results:

  • Strong Binding Affinity: Molecular docking predicted a high-affinity interaction (-8.2 kcal/mol).

  • Stable Complex Formation: Molecular dynamics simulations confirmed that the ligand remains stably bound in the active site over 100 ns, with key hydrogen bonds remaining intact.

  • Favorable ADMET Profile: The molecule exhibits good drug-like properties according to Lipinski's rules and has a low predicted risk for major toxicities, although potential inhibition of CYP2D6 warrants consideration.

These computational results provide a strong foundation for advancing this molecule. They generate a clear, data-driven hypothesis: This compound is a potential binder of CDK2 with a favorable pharmacokinetic profile.

The next logical steps would be to move from simulation to reality:

  • Chemical Synthesis: Synthesize the compound for experimental testing.

  • In Vitro Validation: Perform enzyme inhibition assays (e.g., IC₅₀ determination) to confirm the predicted binding affinity against CDK2.

  • Structural Biology: Attempt to co-crystallize the compound with CDK2 to experimentally validate the predicted binding pose.

  • Lead Optimization: If activity is confirmed, use the computational model to guide the synthesis of analogs to improve potency and address any potential ADMET liabilities, such as the predicted CYP2D6 inhibition.

By integrating these computational and experimental approaches, we can accelerate the drug discovery process, focusing resources on the most promising candidates.

References

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.
  • YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.
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  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
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  • PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
  • PubMed Central. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
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  • ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science.
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A Technical Guide to Assessing the Enzyme Inhibitor Homology of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey from a novel chemical entity to a validated chemical probe or drug candidate is fraught with challenges, the foremost of which is the identification of its biological target and mechanism of action. This guide presents a comprehensive, integrated workflow for characterizing the potential enzyme inhibitory activity of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. We move beyond simple screening to a logic-driven process rooted in the principle of homology—not in the genetic sense, but as a functional and structural analogy to known enzyme inhibitors. By synergizing robust computational prediction with rigorous experimental validation, this document provides researchers and drug development professionals with a self-validating framework to generate and confirm testable hypotheses, thereby accelerating the elucidation of a small molecule's therapeutic potential.

Structural and Physicochemical Profile of this compound

The predictive power of any homology-based investigation begins with a deep understanding of the query molecule's structure. The compound, with a molecular formula of C₆H₁₁N₃S and a molecular weight of 157.24 g/mol [1], is composed of three key functional motifs, each with a well-documented history in medicinal chemistry.

  • 1-Methyl-1H-imidazole Moiety: The imidazole ring is a privileged scaffold in enzyme inhibitors. Its nitrogen atoms can act as hydrogen bond donors or acceptors. Crucially, the lone pair of electrons on the unsubstituted nitrogen can coordinate with metal ions, making it a common feature in inhibitors of metalloenzymes, such as carbonic anhydrases and cytochrome P450s (CYPs)[2][3][4]. The N-methylation prevents tautomerization and locks the ring's electronic properties.

  • Thioether Linkage: This flexible linker connects the imidazole ring to the ethylamine side chain. While often considered a stable and relatively inert functional group, thioethers can participate in van der Waals interactions within a binding pocket and are susceptible to metabolic oxidation, a factor to consider in later-stage development[5]. Their presence has been noted in inhibitors of enzymes like fatty acid synthase[6][7].

  • Ethanamine Moiety: The primary amine provides a basic center that is likely protonated at physiological pH. This positive charge is a key pharmacophoric feature, enabling potent ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in an enzyme's active site.

This combination of a potential metal-binding group, a flexible linker, and a cationic center provides a strong rationale for investigating this molecule as a potential enzyme inhibitor.

Part I: In Silico Homology Assessment and Target Prediction

The foundational step in our workflow is the use of computational methods to navigate the vast space of known biological targets. This in silico phase is designed to be rapid and resource-efficient, generating a prioritized list of candidate enzyme targets for subsequent experimental validation[8][9].

Causality Behind the Computational Workflow

Our strategy is not a random search but a logical cascade. We begin with broad 2D structural comparisons to find close chemical relatives. We then advance to 3D methods that consider shape and electrostatic complementarity, which are more indicative of binding potential. Finally, we employ inverse docking to directly assess the fit of our molecule against a library of known protein structures. This multi-pronged approach builds confidence and reduces the likelihood of false positives.

Computational_Workflow cluster_Input Input cluster_Methods Homology Assessment Methods cluster_Output Output Input 2D Structure of This compound Sim_2D 2D Similarity Search (e.g., Tanimoto in ChEMBL) Input->Sim_2D Identifies scaffold analogs Sim_3D 3D Shape/Pharmacophore Screening Input->Sim_3D Identifies functional analogs Inv_Dock Target Prediction (Inverse Docking) Input->Inv_Dock Assesses binding hypotheses Target_List Prioritized List of Potential Enzyme Targets Sim_2D->Target_List Sim_3D->Target_List Inv_Dock->Target_List Experimental_Workflow Start Prioritized Target List (from In Silico Analysis) PrimaryScreen Primary Screen: Single-Point Assay (e.g., 10 µM) Start->PrimaryScreen Decision1 Inhibition > 50%? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: Dose-Response Curve & IC₅₀ Decision1->SecondaryScreen Yes End_No Target Not Validated Decision1->End_No No Decision2 Potent? (e.g., IC₅₀ < 1 µM) SecondaryScreen->Decision2 MOI Mechanism of Inhibition (MOI) Studies Decision2->MOI Yes Decision2->End_No No End_Yes Validated Hit: Potency and MOI Determined MOI->End_Yes

Caption: Experimental validation and characterization workflow.

Protocol: Primary Screening - Single-Point Inhibition Assay
  • Objective: To rapidly identify if the compound has any inhibitory effect on the predicted enzyme targets.

  • Principle: The activity of an enzyme is measured in the presence and absence of a single, high concentration of the test compound. A significant reduction in activity indicates a "hit". [10]* Methodology (Example using a generic absorbance-based assay):

    • Reagent Preparation: Prepare concentrated stocks of the enzyme, substrate, and test compound (e.g., 10 mM in DMSO). Prepare assay buffer appropriate for the target enzyme.

    • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

      • 100% Activity Control: Assay buffer, enzyme, and DMSO (vehicle).

      • 0% Activity Control (Background): Assay buffer, substrate, and DMSO (no enzyme).

      • Positive Control: Assay buffer, enzyme, and a known inhibitor.

      • Test Compound: Assay buffer, enzyme, and test compound (final concentration of 10 µM).

    • Reaction Initiation: Add the substrate to all wells to start the reaction.

    • Data Collection: Incubate the plate at the optimal temperature for the enzyme. Measure the product formation (e.g., absorbance) over time using a plate reader.

    • Analysis: Calculate the percent inhibition: % Inhibition = (1 - (Rate_Test - Rate_Bkg) / (Rate_100% - Rate_Bkg)) * 100

    • Trustworthiness: A hit is typically defined as >50% inhibition. The positive control must show significant inhibition, and the Z'-factor for the assay should be > 0.5 for the screen to be considered valid.

Protocol: Secondary Screening - IC₅₀ Determination
  • Objective: To quantify the potency of the inhibitor for any "hits" from the primary screen.

  • Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

  • Methodology:

    • Serial Dilution: Prepare a serial dilution of the test compound (e.g., 10 concentrations ranging from 100 µM to 1 nM).

    • Assay Setup: Perform the enzyme assay as described in 4.2, but instead of a single concentration, use the range of inhibitor concentrations prepared in step 1. Keep the substrate concentration constant (typically at or near its Kₘ value).

    • Data Collection and Analysis:

      • Measure the reaction rate for each inhibitor concentration.

      • Plot the reaction rate (or % inhibition) against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Summary of Hypothetical Inhibition Data
Predicted Enzyme TargetHomology Basis (In Silico)Primary Screen (% Inh. @ 10 µM)IC₅₀ (µM)
Cytochrome P450 3A4Imidazole, Inverse Docking85%0.75
Fatty Acid SynthaseThioether, 2D Similarity62%8.2
Carbonic Anhydrase IIImidazole, Pharmacophore15%> 100
Kinase XYZInverse Docking5%> 100

Synthesizing the Evidence: From Homology to Confirmed Activity

The power of this workflow lies in the synthesis of computational and experimental data. In our hypothetical example, the in silico prediction for Cytochrome P450 3A4 was strongly confirmed by a sub-micromolar IC₅₀ value. This aligns with established literature where imidazole-containing compounds act as potent inhibitors of heme-containing CYPs by coordinating the iron atom in the active site.[4] The weaker, but still present, activity against Fatty Acid Synthase also validates the 2D similarity search, suggesting the thioether moiety may play a role in binding, as seen with other sulfur-containing FAS inhibitors.[6] The lack of activity against Carbonic Anhydrase II and Kinase XYZ demonstrates the workflow's ability to correctly triage and falsify hypotheses, saving valuable research time. The confirmed activity and determined potency now provide a solid foundation for further investigation, including lead optimization or use as a chemical probe to study CYP3A4 biology.

Conclusion and Future Directions

This guide has detailed an integrated, multi-pillar strategy for assessing the homology of this compound to known enzyme inhibitors. By beginning with a structural deconstruction of the molecule and proceeding through a logical cascade of in silico predictions and tiered in vitro validation, we have established a robust framework for moving from a chemical structure to a validated, mechanistically-interrogated biological activity.

The path forward is now clear. For a confirmed hit like the hypothetical inhibition of CYP3A4, subsequent steps would include:

  • Selectivity Profiling: Testing the compound against other CYP isoforms to determine its selectivity.

  • Mechanism of Inhibition Studies: Performing detailed kinetic experiments to confirm if the inhibition is competitive, non-competitive, or uncompetitive, further elucidating its binding mode.

  • Structural Biology: Pursuing co-crystallization of the compound with the target enzyme to visualize the binding interactions at an atomic level, providing the ultimate confirmation of the binding hypothesis.

This workflow is not merely a series of protocols but a scientific approach that embraces the synergy between prediction and experimentation, ensuring a high degree of scientific integrity and accelerating the path of drug discovery and development.

References

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  • Tirunavalli, S. K., et al. (1998). Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. Retrieved from [Link]

  • Dyrkheeva, N. S., et al. (2022). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. Retrieved from [Link]

  • Grienke, U., et al. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Molecules. Retrieved from [Link]

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  • Shen, G., et al. (2008). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. PubMed. Retrieved from [Link]

  • Shen, G., et al. (2008). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Europe PMC. Retrieved from [Link]

  • Khalifah, R. G., & Rogers, J. I. (1987). Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase. Biochemistry. Retrieved from [Link]

  • Tassaneeyakul, W., et al. (2000). Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. Retrieved from [Link]

  • Biocompare. (2023). Enzyme Inhibitors. Retrieved from [Link]

  • Rucavado, A., et al. (2020). Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. Toxins. Retrieved from [Link]

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  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Jeske, L., et al. (2023). Enzyme Databases in the Era of Omics and Artificial Intelligence. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • Tufail, A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics. Retrieved from [Link]

  • Koudelakova, T., et al. (2013). Computational tools for designing and engineering enzymes. CAVER. Retrieved from [Link]

  • Hillisch, A., et al. (2004). Utility of homology models in the drug discovery process. Drug Discovery Today. Retrieved from [Link]

  • McGill University. (2018). A near-universal way to measure enzyme inhibition. Newsroom. Retrieved from [Link]

  • Fleishman, S. J., et al. (2011). Computational design of a protein-based enzyme inhibitor. Journal of Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational approaches to study an enzyme. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Retrieved from [Link]

  • Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Demirel, G., & Gasanov, E. (n.d.). STRUCTURAL SYNTHESIS OF SMALL MOLECULE DRUG CANDIDATES. Retrieved from [Link]

  • ResearchGate. (2021). Please help me find Small molecule inhibitor Database or searchbar for regulator targets? Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2021). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. Retrieved from [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Journal of Chemistry. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly known for its role in the development of histamine H₂ receptor antagonists.[1][2][3][4] The structural motif, featuring a 1-methyl-1H-imidazole-2-thiol core linked to an ethanamine side chain, is crucial for its biological activity. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, designed for researchers and professionals in drug development and medicinal chemistry. The presented methodology is grounded in established principles of S-alkylation of heterocyclic thiols, offering a reliable and reproducible route to the target compound.

Chemical Structures and Reaction Overview

The synthesis of this compound (3) proceeds via the S-alkylation of 1-methyl-1H-imidazole-2-thiol (1) with a suitable 2-aminoethyl halide, such as 2-bromoethylamine hydrobromide (2). The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby activating it for nucleophilic attack on the electrophilic carbon of the alkyl halide.

Figure 1: Overall Synthetic Scheme

G start_material1 1-Methyl-1H-imidazole-2-thiol (1) reaction Base Solvent start_material1->reaction start_material2 2-Bromoethylamine hydrobromide (2) start_material2->reaction product This compound (3) reaction->product S-Alkylation G cluster_prep Reaction Preparation cluster_reaction S-Alkylation cluster_workup Work-up & Extraction cluster_purification Purification prep1 Dissolve 1-methyl-1H-imidazole-2-thiol in anhydrous ethanol prep2 Add sodium ethoxide (Deprotonation) prep1->prep2 react1 Add 2-bromoethylamine hydrobromide solution prep2->react1 react2 Reflux for 4-6 hours react1->react2 workup1 Cool and evaporate solvent react2->workup1 workup2 Add water and extract with organic solvent workup1->workup2 workup3 Wash organic layer with sat. NaHCO₃ and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column Chromatography or HCl salt formation workup4->purify1 purify2 Characterization purify1->purify2

Sources

Application Note: A Comprehensive Guide to the Purification of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition of robust purification strategies for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a key heterocyclic building block in pharmaceutical research and drug development. The presence of multiple functional groups—a primary amine, a basic imidazole ring, and a thioether linkage—necessitates a multi-step purification approach to achieve high purity (>99%). This document outlines three principal techniques: liquid-liquid acid-base extraction for gross impurity removal, flash column chromatography for separating closely related analogues, and final polishing via crystallization as a hydrochloride salt. Each section explains the underlying chemical principles and provides detailed, field-proven protocols suitable for researchers and process chemists.

Introduction and Strategic Overview

The purity of starting materials and intermediates is paramount in drug discovery, directly impacting reaction yields, impurity profiles, and the reliability of biological data. This compound possesses structural motifs common in pharmacologically active agents. Its purification is complicated by its basicity, polarity, and the potential for the thioether group to undergo oxidation.

A successful purification strategy must address these characteristics. The workflow presented here is designed to be sequential, with each step achieving a higher degree of purity.

  • Acid-Base Extraction: This technique leverages the basicity of the primary amine and imidazole nitrogen to selectively move the target compound into an aqueous phase, leaving non-basic, neutral organic impurities behind.[1][2][3]

  • Flash Column Chromatography: Essential for removing impurities with similar basicity but different polarity. Special considerations are required due to the basic nature of the analyte, which can interact poorly with standard silica gel.[4][5]

  • Crystallization via Salt Formation: Converting the purified free base, which may be an oil or low-melting solid, into a stable, crystalline hydrochloride salt serves as an excellent final purification step and improves the compound's handling and stability.[6][7]

Overall Purification Workflow

The logical flow from a crude reaction mixture to a highly pure, stable salt is depicted below.

Purification_Workflow Crude Crude Reaction Mixture ABE Protocol 1: Acid-Base Extraction Crude->ABE Removes neutral impurities Chrom Protocol 2: Flash Column Chromatography ABE->Chrom Removes polar/basic impurities Salt Protocol 3: Crystallization via Salt Formation Chrom->Salt Final polishing & stabilization Pure Pure Hydrochloride Salt (>99%) Salt->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, MS, MP) Pure->Analysis

Caption: High-level workflow for the purification of this compound.

Physicochemical Properties and Pre-Purification Analysis

Understanding the compound's properties is crucial for designing an effective purification scheme. While extensive experimental data for this specific molecule is scarce, computational predictions and data from similar structures provide a solid foundation.

PropertyValue / PredictionSource / Comment
Molecular Formula C₆H₁₁N₃S-
Molecular Weight 157.24 g/mol -
Basicity (pKa) Amine: ~9-10; Imidazole: ~6-7Predicted. The presence of two basic centers is key to the acid-base extraction strategy.
Polarity (XLogP3) -0.6 (Predicted for similar structures)[8] The negative LogP suggests high polarity and potential water solubility, especially when protonated.
Physical State Likely an oil or low-melting solidAs a free base. Salts are typically crystalline solids.[6]
Stability Thioethers can be prone to oxidation.[9] Avoid strong oxidizing agents and prolonged exposure to air.

Analytical Monitoring: Progress through the purification sequence should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the removal of impurities at each stage.

Protocol 1: Purification by Acid-Base Extraction

Principle: This technique exploits the difference in solubility between the neutral form of the target compound and its protonated (salt) form.[2] By treating the crude mixture with aqueous acid, the basic amine and imidazole groups are protonated, forming a water-soluble salt. This salt partitions into the aqueous layer, leaving non-basic organic impurities in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral free base, which can be recovered by extraction into an organic solvent.[3][10]

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (200 mL).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M aqueous hydrochloric acid (HCl) (200 mL).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated target compound will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc).

    • Drain and collect the aqueous layer.

    • To ensure complete recovery, repeat the extraction of the organic layer with a fresh portion of 1 M HCl (100 mL).

  • Wash Step (Optional): The original organic layer, which now contains neutral impurities, can be discarded. For rigorous purification, the combined acidic aqueous extracts can be washed with a fresh portion of organic solvent (e.g., 50 mL EtOAc) to remove any trapped non-polar impurities.

  • Basification and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath to manage any heat generated during neutralization.

    • Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper).

    • The neutral free base of the target compound is regenerated. It may appear as an oil or a precipitate.

    • Extract the neutralized aqueous solution with three portions of DCM (3 x 100 mL).

  • Drying and Concentration:

    • Combine the organic extracts from the back-extraction.

    • Wash the combined organic layer with brine (saturated aq. NaCl, 1 x 100 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue is the purified free base, ready for further purification or analysis.

Workflow Visualization

Acid_Base_Extraction cluster_0 Organic Phase (EtOAc / DCM) cluster_1 Aqueous Phase org_start Crude Mixture (Target + Neutral Impurities) org_end Neutral Impurities org_start->org_end Remains in Organic aq_acid Target-H⁺Cl⁻ (Water Soluble Salt) org_start->aq_acid + 1M HCl (Shake & Separate) org_final Purified Free Base aq_base Target (Free Base) aq_acid->aq_base + 5M NaOH (Basify to pH > 12) aq_base->org_final + DCM (Back-Extract)

Caption: Schematic of the acid-base extraction process for purification.

Protocol 2: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For basic amines like the target compound, standard acidic silica gel can cause significant peak tailing and potential irreversible adsorption. This is due to strong acid-base interactions between the basic analyte and acidic silanol groups on the silica surface.[4] Two primary strategies can overcome this challenge.

Method A: Modified Mobile Phase on Standard Silica Gel

Causality: Adding a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase effectively neutralizes the acidic sites on the silica gel.[11] This "competing base" prevents the analyte from strongly interacting with the stationary phase, resulting in symmetrical peaks and improved recovery.

Protocol:

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm).

  • Sample Loading: Dissolve the product from Protocol 1 in a minimal amount of the mobile phase or DCM. For sharper bands, pre-adsorb the compound onto a small amount of silica gel ("dry loading").

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. A basic modifier is crucial.

    • Recommended System: 0-10% gradient of [Methanol containing 1% Triethylamine] in Dichloromethane.

    • Example: Eluent A: DCM; Eluent B: 99% MeOH / 1% Et₃N.

  • Elution: Run a gradient from 100% A to 90:10 A:B over 10-20 column volumes.

  • Fraction Collection: Collect fractions and monitor by TLC (using the same modified solvent system) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile base like triethylamine ensures it is easily removed with the solvent.

Method B: Alternative Stationary Phases

Causality: Using a stationary phase with a different surface chemistry eliminates the problematic acidic sites.

  • Basic or Neutral Alumina: Alumina is a good alternative to silica for purifying basic compounds, as it lacks the strong acidity of silica gel.[11]

  • Amine-Functionalized Silica (Si-NH₂): This stationary phase has aminopropyl groups bonded to the silica surface, creating a weakly basic environment that is ideal for purifying amines and preventing tailing.[12][13]

Protocol: The general procedure is the same as Method A, but the mobile phase may not require a basic modifier. A less polar solvent system, such as Ethyl Acetate/Hexanes, may be effective with these stationary phases.[4]

ParameterMethod A: Modified SilicaMethod B: Amine-Functionalized Silica
Stationary Phase Silica Gel (40-63 µm)Amine-Functionalized Silica
Mobile Phase Modifier Required (e.g., 0.5-1% Et₃N)Optional (often not needed)
Typical Eluent DCM / MeOH GradientHexanes / EtOAc Gradient
Advantage Uses common, inexpensive silica.Superior peak shape, higher resolution.
Disadvantage May have lower resolution for some amines.More expensive stationary phase.

Protocol 3: Recrystallization via Salt Formation

Principle: This is a powerful final purification step. Converting a liquid or low-melting free base into a salt often yields a highly crystalline solid.[14] The process of crystal lattice formation is highly specific and tends to exclude impurities, resulting in a significant increase in purity.[15] The hydrochloride salt is a common, stable choice for amines.[7]

Detailed Step-by-Step Protocol:
  • Dissolution: Dissolve the purified free base (from Protocol 2) in a minimal amount of a suitable solvent. Anhydrous isopropanol (IPA) or a mixture of diethyl ether (Et₂O) and methanol are good starting points.

  • Acidification:

    • While stirring, slowly add a solution of hydrogen chloride (HCl). A commercially available solution of 2 M HCl in diethyl ether or HCl in isopropanol is ideal.

    • Add the HCl solution dropwise until precipitation of the salt is complete. You can monitor the pH of a wet glass rod with pH paper to ensure it is acidic. Avoid a large excess of acid.

  • Crystallization:

    • The hydrochloride salt should precipitate as a white solid.

    • Stir the resulting slurry at room temperature for 30-60 minutes to maximize crystal growth.

    • If crystallization is slow, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath.[16]

  • Collection and Washing:

    • Collect the crystalline solid by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether or isopropanol) to remove any soluble impurities and excess acid.

  • Drying: Dry the purified salt under high vacuum to a constant weight to remove all residual solvent.

Purity Validation: The final product's purity should be confirmed by HPLC (>99% area), and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp, narrow melting point range is also a strong indicator of high purity.[17]

Conclusion

The purification of this compound is effectively achieved through a logical, multi-step sequence that addresses the molecule's unique chemical properties. A primary purification via acid-base extraction removes the bulk of neutral impurities. This is followed by optimized flash column chromatography—either on standard silica with a basic modifier or on an amine-functionalized stationary phase—to separate polar and closely related impurities. The final step of forming a crystalline hydrochloride salt provides a highly pure and stable solid, suitable for the rigorous demands of pharmaceutical research and development. Following these detailed protocols will enable scientists to reliably obtain this valuable building block in high purity.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

  • Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2015). r/chemistry - Removing imidazole in a workup?. Retrieved from [Link]

  • ResearchGate. (2012). Imidazol concentration for His-Trap purification. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]

  • iGEM. (2021). Buffer Exchange - Removal of Imidazole. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Assays Using 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of the antimicrobial properties of the novel compound, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. While specific antimicrobial data for this molecule is not yet prevalent in published literature, its structural similarity to known imidazole-based antifungal agents suggests a potential mechanism of action involving the disruption of ergosterol biosynthesis in fungal cell membranes.[1][2][3][4] This guide is designed to provide researchers with the foundational knowledge and detailed protocols necessary to systematically investigate its antimicrobial spectrum and potency. The protocols herein are adapted from internationally recognized standards to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Imidazole derivatives represent a significant class of antifungal agents, with a well-established mechanism of action targeting the fungal cell membrane.[4] The primary target is the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in animal cells.[3] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting membrane fluidity and integrity, and inhibiting fungal growth.[2][3]

The compound this compound incorporates the core imidazole scaffold, suggesting it may share this antifungal mechanism. Its chemical structure is C₆H₁₁N₃S, with a molecular weight of 157.24 g/mol .[5][6] The presence of a thioether and an ethanamine moiety may influence its solubility, cell permeability, and interaction with the target enzyme, potentially offering a unique antimicrobial profile.

These application notes will provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a panel of clinically relevant bacteria and fungi.

Physicochemical Properties and Handling

  • Compound Name: this compound

  • CAS Number: 142313-55-1[5]

  • Molecular Formula: C₆H₁₁N₃S[5]

  • Molecular Weight: 157.24 g/mol [5]

  • Appearance: (To be determined by user)

  • Solubility: Solubility should be empirically determined in relevant solvents such as water, dimethyl sulfoxide (DMSO), or ethanol to prepare a stock solution. It is recommended to start with DMSO. The hydrochloride salt of the compound may have different solubility properties.[7]

  • Storage: Store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it at -20°C.

Recommended Test Organisms

The following is a recommended panel of microorganisms for initial screening, including representatives of Gram-positive and Gram-negative bacteria, and yeasts. These strains are commonly used in antimicrobial susceptibility testing.

Category Species ATCC Number Rationale
Gram-positive Bacteria Staphylococcus aureus29213Common cause of skin and soft tissue infections.
Enterococcus faecalis29212Important nosocomial pathogen.
Gram-negative Bacteria Escherichia coli25922Common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa27853Opportunistic pathogen known for its resistance.
Yeast Candida albicans90028Common cause of opportunistic fungal infections.
Cryptococcus neoformans32045Encapsulated yeast, a significant pathogen in immunocompromised individuals.

Experimental Protocols

Preparation of Stock Solution

The accuracy of antimicrobial susceptibility testing is highly dependent on the correct preparation of the stock solution of the test compound.

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO). Ensure complete dissolution.

  • Bring the solution to the final desired concentration with sterile distilled water or broth. The final concentration of the solvent should not exceed 1% (v/v) in the assay, as higher concentrations can inhibit microbial growth.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Compound in Broth start->serial_dilution inoculum Prepare Standardized Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Each Well inoculum->add_inoculum plate 96-Well Microtiter Plate plate->serial_dilution serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate at 35-37°C for 16-20h (bacteria) or 24-48h (yeast) controls->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Bactericidal/Fungicidal Concentration.

Step-by-Step Protocol:

  • From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at 35-37°C for 18-24 hours (or longer for slower-growing organisms).

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Analysis and Interpretation

The results of the MIC and MBC/MFC assays should be recorded and tabulated for each test organism.

Compound Concentration (µg/mL) Growth (+/-) CFU on Subculture
128-0
64-0
32-5
16 (MIC)->100
8+N/A
4+N/A
2+N/A
1+N/A
Growth Control+N/A
Sterility Control-N/A

In this example, the MIC is 16 µg/mL, and the MBC/MFC would be 64 µg/mL.

  • Bacteriostatic/Fungistatic: If the MBC/MFC is significantly higher (e.g., >4x) than the MIC, the compound is considered static.

  • Bactericidal/Fungicidal: If the MBC/MFC is close to the MIC (e.g., ≤4x), the compound is considered cidal.

Potential Mechanism of Action Pathway

Based on the imidazole scaffold, the hypothesized mechanism of action is the inhibition of ergosterol biosynthesis.

Ergosterol_Inhibition_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation compound This compound compound->inhibition enzyme->ergosterol inhibition->enzyme

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.

References

  • van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-535.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today (Barcelona, Spain: 1965), 20(7), 325-349.
  • Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Aladdin Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antifungal Research of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Imidazole Candidate in Antifungal Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The imidazole class of antifungal agents has long been a cornerstone of antimycotic therapy, primarily by disrupting the integrity of the fungal cell membrane. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a novel investigational compound, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, in antifungal research.

Structurally, this compound belongs to the imidazole family, suggesting a probable mechanism of action involving the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane synthesis.[1][2] This guide will provide a comprehensive framework for the in vitro evaluation of this compound, from initial susceptibility testing to elucidating its mechanism of action, thereby empowering researchers to rigorously assess its potential as a next-generation antifungal agent.

Predicted Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Imidazole-based antifungal drugs predominantly exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51).[3][4][5][6][7] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane that regulates membrane fluidity and integrity.[8]

The proposed mechanism for this compound is as follows:

  • Inhibition of Lanosterol 14-alpha-demethylase: The imidazole moiety of the compound is predicted to bind to the heme iron atom in the active site of lanosterol 14-alpha-demethylase, thereby inhibiting its enzymatic activity.[6]

  • Depletion of Ergosterol: This inhibition halts the demethylation of lanosterol, leading to a significant reduction in the production of ergosterol.[7][8]

  • Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol biosynthesis pathway results in the accumulation of 14-alpha-methylated sterols, such as lanosterol, within the fungal cell.[8]

  • Disruption of Cell Membrane Integrity: The depletion of ergosterol and the accumulation of aberrant sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[7][9]

In addition to the primary mechanism, some imidazole derivatives have been shown to affect the synthesis of triglycerides and phospholipids and can lead to an intracellular buildup of toxic concentrations of hydrogen peroxide, contributing to cellular damage.[1][10]

Caption: Predicted mechanism of action for this compound.

Experimental Protocols: In Vitro Antifungal Evaluation

The following protocols provide a comprehensive framework for the in vitro assessment of the antifungal properties of this compound. It is recommended to perform these experiments with a panel of clinically relevant fungal species, including Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi to determine the MIC of the investigational compound.[11]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Harvest colonies and suspend in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[12] Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

    • For molds, culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 64 µg/mL). The final DMSO concentration should not exceed 1%.[12]

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity.[13]

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol determines whether the compound has a fungicidal or fungistatic effect.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that shows growth inhibition.

  • Spot the aliquot onto an SDA or PDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This assay provides direct evidence of the compound's effect on the ergosterol pathway.

Materials:

  • Fungal cells (Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • Positive control (e.g., Ketoconazole)

  • Hexane

  • Potassium hydroxide

  • Spectrophotometer

Procedure:

  • Grow C. albicans in SDB to mid-log phase.

  • Treat the fungal cultures with the test compound at sub-MIC concentrations (e.g., MIC/2, MIC/4) and a positive control.

  • Incubate for a defined period (e.g., 4-8 hours).

  • Harvest the cells and saponify with alcoholic potassium hydroxide.

  • Extract the non-saponifiable lipids (sterols) with hexane.

  • Analyze the sterol composition using a spectrophotometer by scanning the absorbance between 240 nm and 300 nm. The presence of ergosterol will show a characteristic four-peaked curve, while the accumulation of lanosterol will alter this profile.

Caption: Workflow for in vitro antifungal evaluation.

Data Presentation

Quantitative data from the in vitro assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioReference Antifungal MIC (µg/mL)
Candida albicansATCC 90028Data to be determinedData to be determinedData to be determinedFluconazole: Value
Candida glabrataATCC 90030Data to be determinedData to be determinedData to be determinedFluconazole: Value
Cryptococcus neoformansATCC 90112Data to be determinedData to be determinedData to be determinedAmphotericin B: Value
Aspergillus fumigatusATCC 204305Data to be determinedData to be determinedData to be determinedVoriconazole: Value

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.

Future Directions: In Vivo Efficacy and Toxicity

Following promising in vitro results, further investigation into the in vivo efficacy and toxicity of this compound is warranted. This would typically involve:

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index.

  • In Vivo Efficacy Models: Utilizing murine models of systemic or localized fungal infections (e.g., disseminated candidiasis) to assess the compound's ability to reduce fungal burden and improve survival.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system.

Conclusion

This document provides a comprehensive guide for the initial in vitro evaluation of this compound as a potential antifungal agent. By following these protocols, researchers can systematically assess its antifungal activity, elucidate its mechanism of action, and generate the critical data necessary to advance its development as a novel therapeutic. The proposed mechanism, centered on the inhibition of ergosterol biosynthesis, aligns with the known activity of imidazole-based antifungals and provides a strong rationale for its investigation.

References

  • Fromtling, R. A. (1985). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Sabouraudia: Journal of Medical and Veterinary Mycology, 23(1), 1-10.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Trzaskos, J. M., Fischer, R. T., & Favata, M. F. (1991). Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. Journal of lipid research, 32(6), 893-902.
  • Van den Bossche, H. (1985). Biochemical targets for antifungal azole derivatives: hypothesis on the mode of action. Current topics in medical mycology, 1(1), 313-351.
  • Ruidong Pharmaceutical. Imidazole antifungal drug mechanism of action.
  • Hitchcock, C. A., Dickinson, K., Brown, S. B., Evans, E. G., & Adams, D. J. (1990). Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442. The Journal of antibiotics, 43(9), 1134-1142.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Sheng, C., Zhang, W., & Huang, W. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of medicinal chemistry, 63(9), 4876-4896.
  • de la Cruz-López, K. G., & Garcia-Salazar, E. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56933.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Antifungal Activity Assays for Novel Compounds.
  • Warrilow, A. G., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Fungal lanosterol 14α-demethylase: a target for next-generation antifungal design. Biochimica et biophysica acta, 1830(11), 5267-5283.
  • Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Anserinone B.
  • Clark, R. B., & Guest, J. L. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current fungal infection reports, 12(4), 198-206.
  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1997). In vitro antifungal susceptibility testing. Clinical microbiology reviews, 10(2), 347-358.
  • Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(6), 922-928.

Sources

Application Notes & Protocols: Leveraging 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine as a Versatile Precursor for Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine as a key building block in the synthesis of novel therapeutic agents. This document outlines the synthesis of the precursor, details its reactivity, presents protocols for its derivatization, and discusses its potential in developing compounds with diverse biological activities.

Introduction: The Strategic Importance of the Imidazole-Thioether Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] When combined with a flexible thioether-ethylamine side chain, as in this compound, the resulting molecule becomes a highly versatile precursor for creating libraries of novel compounds. The primary amine offers a convenient handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of structurally similar imidazole compounds have shown significant potential as antimicrobial, anticancer, analgesic, and anti-inflammatory agents.[2][3] For instance, related scaffolds are key components in the development of histamine H3 receptor antagonists, which are being investigated for various neurological disorders.[4] This highlights the broad therapeutic potential of molecules derived from this precursor.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties and safe handling procedures is paramount for any experimental work.

Table 1: Physicochemical and Safety Data for this compound and Related Compounds

PropertyValue for this compound[5]Notes and Data from Related Compounds
Molecular Formula C₆H₁₁N₃S
Molecular Weight 157.24 g/mol
CAS Number 87786-06-9
Appearance Not specified, likely an oil or low-melting solidThe related 2-(methylamino)ethanol has a melting point of -5 °C and a boiling point of 159 °C.
Solubility Soluble in organic solvents like ethanol. The hydrochloride salt is also available.[5][6]
Hazard Statements Not explicitly defined.Structurally similar 2-(1H-imidazol-1-yl)ethanamine is known to cause skin irritation and serious eye damage.[7][8]
Precautionary Statements Assume it is harmful.Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing vapors.[7]

Synthesis of the Precursor

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 1-methyl-1H-imidazole-2-thiol and a suitable 2-aminoethyl halide.

Diagram: Synthesis Workflow

G A 1-Methyl-1H-imidazole-2-thiol D Reaction at Elevated Temperature (e.g., 70°C) A->D B 2-Chloroethylamine B->D C Base (e.g., NaOH) Solvent (e.g., Ethanol) C->D E This compound D->E Nucleophilic Substitution F Purification (e.g., Extraction, Crystallization) E->F G Final Product (Purity >90%) F->G

Caption: General workflow for the synthesis of the target precursor.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for synthesizing similar thioether compounds.[5]

Materials:

  • 1-Methyl-1H-imidazole-2-thiol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 1-methyl-1H-imidazole-2-thiol (1.0 eq) and 2-chloroethylamine hydrochloride (1.05 eq) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium hydroxide (2.1 eq) in ethanol to the reaction mixture at room temperature. The addition of a strong base is crucial to deprotonate the thiol, forming a potent nucleophile, and to neutralize the hydrochloride salt of the amine.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in water and extract with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by crystallization to achieve high purity (typically >90%).[5]

Expected Yield: 75-85% on a bench scale.[5]

Application in Novel Drug Synthesis: Derivatization Strategies

The primary amine of this compound is the key functional group for derivatization. This allows for the introduction of various pharmacophores and modification of the molecule's physicochemical properties.

Diagram: Derivatization Pathways

G cluster_0 Derivatization of the Primary Amine Precursor This compound Acylation Acylation (Amide Formation) Precursor->Acylation Acyl Chloride, Carboxylic Acid Sulfonylation Sulfonylation (Sulfonamide Formation) Precursor->Sulfonylation Sulfonyl Chloride ReductiveAmination Reductive Amination (Secondary/Tertiary Amine Formation) Precursor->ReductiveAmination Aldehyde/Ketone, Reducing Agent Amide Novel Amide Derivatives Acylation->Amide Sulfonamide Novel Sulfonamide Derivatives Sulfonylation->Sulfonamide SubstitutedAmine Novel Substituted Amine Derivatives ReductiveAmination->SubstitutedAmine

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole ring allow it to interact with a diverse range of biological targets, such as kinases, microtubules, and various enzymes.[1] The incorporation of a thioether linkage to the imidazole ring has been explored as a strategy to enhance or modulate biological activity, with several studies reporting significant anticancer properties for this class of compounds.[2][3]

This document provides a detailed experimental framework for the preclinical evaluation of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine (hereafter referred to as the "Test Compound"), a novel molecule incorporating both the 1-methyl-1H-imidazole and thioethanamine moieties. Based on the established activities of related structures, the primary hypothesis is that the Test Compound will exhibit cytotoxic and anti-proliferative effects against cancer cells. The following protocols are designed to systematically test this hypothesis, beginning with broad in vitro screening to establish activity and progressing to more detailed mechanistic and in vivo efficacy studies. This phased approach ensures a rigorous and resource-efficient evaluation of the compound's therapeutic potential.[4][5]

Part 1: In Vitro Efficacy Evaluation

The initial phase of testing is designed to determine if the Test Compound has a direct cytotoxic or cytostatic effect on cancer cells and to elucidate the preliminary mechanism of action.

Initial Cytotoxicity Screening: The MTT Assay

The first step is to assess the compound's ability to reduce the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]

Objective: To determine the concentration-dependent cytotoxic effect of the Test Compound on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Workflow for In Vitro Screening:

InVitroWorkflow cluster_phase1 Phase 1: In Vitro Efficacy cluster_moa Mechanistic Studies A Cancer Cell Line Panel Selection B MTT Cytotoxicity Assay A->B Screening C IC50 Determination B->C Data Analysis D Mechanism of Action Assays C->D Proceed if IC50 is potent E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F InVivoWorkflow A Select Responsive Cell Line (from in vitro data) B Implant Tumor Cells into Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomize Mice into Treatment Groups C->D E Administer Test Compound & Controls D->E F Monitor Tumor Volume & Body Weight E->F Daily/Weekly G Endpoint: Tumor Growth Inhibition (TGI) Analysis F->G H Toxicity Assessment (optional) F->H

Caption: General workflow for a cell line-derived xenograft (CDX) efficacy study.

Protocol 4: Cell Line-Derived Xenograft (CDX) Model

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., Athymic Nude or NOD-SCID mice).

    • Select a cancer cell line that showed high sensitivity to the Test Compound in vitro.

    • Harvest cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment groups should include a vehicle control, a positive control (a standard-of-care chemotherapy agent), and at least two dose levels of the Test Compound.

  • Dosing and Monitoring:

    • Administer the Test Compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The dosing schedule should be determined from prior pharmacokinetic/toxicology studies if available, or based on literature for similar compounds (e.g., daily for 21 days).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).

    • Measure mouse body weight at the same frequency as a general indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³).

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and potential downstream analysis (e.g., immunohistochemistry).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume and body weight between the groups.

ParameterDescription
Animal Model Athymic Nude or NOD-SCID mice, 6-8 weeks old
Cell Line e.g., HCT116 (based on in vitro sensitivity)
Implantation 1-5 x 10^6 cells in Matrigel, subcutaneous
Randomization Size 100-150 mm³
Groups Vehicle, Positive Control (e.g., 5-FU), Test Compound (Low & High Dose)
Endpoints Tumor Volume, Body Weight, Tumor Weight at necropsy
Primary Metric Tumor Growth Inhibition (TGI)

References

  • Adan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Berridge, M.V., et al. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Park, K. H., et al. (2014). Assaying cell cycle status using flow cytometry. PMC. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • University of Kansas Medical Center. The Annexin V Apoptosis Assay. [Link]

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  • Ali, I., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]

  • Taconic Biosciences. (2024). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Unnisa, S., & Singh, S. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Health Sciences. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

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  • ResearchGate. Different imidazole and thioether-based compounds of significant antimicrobial and anticancer effects. [Link]

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  • Welm, A. L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. [Link]

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  • AACR Journals. (2021). International consensus on minimum preclinical testing requirements for the development of innovative therapies for children and adolescents with cancer. [Link]

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"developing cancer cell line assays for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Cancer Cell Line Assays for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for Evaluating Novel Imidazole-Based Anticancer Agents

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] In oncology, imidazole derivatives have emerged as promising therapeutic candidates due to their ability to engage a variety of targets and pathways critical to cancer cell survival and proliferation.[2][3] These mechanisms include, but are not limited to, the inhibition of crucial signaling kinases, interference with microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest.[4][5][6]

This document focuses on a specific chemical class: This compound derivatives . The unique structural arrangement of the 1-methylimidazole group linked via a thioether bridge to an ethanamine side chain presents a compelling template for novel drug design. The rationale for investigating these compounds is rooted in the potential for the imidazole core to anchor within enzymatic active sites while the flexible side chain explores additional binding pockets, potentially leading to enhanced potency and selectivity.

The purpose of these application notes is to provide a comprehensive, tiered experimental workflow for the preclinical evaluation of these novel derivatives in cancer cell lines. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical progression from broad cytotoxicity screening to detailed mechanistic and functional characterization. By following this self-validating framework, researchers can generate a comprehensive data package to identify lead candidates for further development.

Tier 1: Primary Screening - Assessing Cytotoxicity and Potency

The foundational question for any potential anticancer agent is whether it can effectively kill or inhibit the proliferation of cancer cells. A high-throughput, reliable cytotoxicity assay is the essential first step to quantify this activity and determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Core Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Expertise & Causality: The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductases located in the mitochondria of metabolically active (i.e., living) cells. The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[7] We select this assay for primary screening due to its robustness, cost-effectiveness, and suitability for a 96-well plate format, allowing for efficient screening of multiple compounds and concentrations.[8]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) A1 Seed Cells in 96-well Plates (5,000-10,000 cells/well) P1->A1 P2 Prepare Serial Dilutions of Test Compounds A3 Treat Cells with Compounds (Vehicle, Positive Control, Derivatives) P2->A3 A2 Incubate 24h (Allow Adherence) A1->A2 A2->A3 A4 Incubate 48-72h A3->A4 A5 Add MTT Reagent (0.5 mg/mL final conc.) A4->A5 A6 Incubate 4h (Formazan Formation) A5->A6 A7 Add Solubilization Solution (e.g., DMSO) A6->A7 D1 Read Absorbance (570 nm) A7->D1 D2 Calculate % Viability vs. Vehicle D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Values D3->D4

Caption: Workflow for determining compound IC50 via MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for medium-only blanks. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Preparation: Prepare a 2X concentration series of the this compound derivatives in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the vehicle control (e.g., 0.5% DMSO), a positive control (e.g., Doxorubicin), or the test compounds at various concentrations.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Analysis:

    • Subtract the average absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values
CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Derivative 15.28.14.5
Derivative 2> 50> 50> 50
Derivative 31.82.50.9
Doxorubicin0.50.80.4

Tier 2: Mechanistic Elucidation - Uncovering the Mode of Action

Once cytotoxic lead compounds are identified, the next critical step is to determine how they induce cell death. The two most common anticancer mechanisms are the induction of apoptosis and the disruption of the cell cycle.

A. Apoptosis Induction

Expertise & Causality: Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or cancerous cells. Many effective chemotherapeutics function by activating this pathway.[4] We use a two-pronged approach to confirm apoptosis:

  • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay detects a key early event in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to identify these early apoptotic cells. PI is a DNA-binding dye that is excluded by cells with intact membranes; it can only enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10]

  • Caspase-Glo® 3/7 Assay: The caspase family of proteases are the central executioners of apoptosis.[11] Caspases-3 and -7 are the key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[12][13] The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to caspase activity.[14] This provides biochemical confirmation that the canonical apoptotic machinery has been activated.

Diagram: Principle of Annexin V / PI Apoptosis Assay

Caption: Differentiating cell states with Annexin V and PI.

Detailed Protocol: Annexin V / PI Staining by Flow Cytometry
  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with the test compound (e.g., at its IC50 and 2x IC50 concentration) for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[16][17]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Assay Plate Setup: Seed cells in a white-walled, clear-bottom 96-well plate at the same density used for the MTT assay. Treat with compounds as described above and incubate.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[14][18]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[12][14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.[19]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: After subtracting background luminescence, express the data as fold change in caspase activity compared to the vehicle-treated control.

B. Cell Cycle Analysis

Expertise & Causality: Cancer is characterized by uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Compounds that can halt the cell cycle at specific checkpoints (G1, S, or G2/M) can prevent cancer cells from dividing and may lead to apoptosis.[4][20] We analyze the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence emitted from a PI-stained cell is therefore directly proportional to its DNA content. This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[21] Treatment with an effective agent will cause cells to accumulate at a specific phase, indicating cell cycle arrest.

Diagram: Cell Cycle Phases and DNA Content

G G1 G1 Phase (2n DNA) S S Phase (Synthesis) G1->S G1 Checkpoint Result DNA Content Analysis (Flow Cytometry) G1->Result G2 G2 Phase S->G2 S->Result M M Phase (Mitosis) G2->M G2 Checkpoint G2->Result M->G1 M->Result

Caption: Schematic of the Transwell assay for cell invasion.

Detailed Protocol: Transwell Invasion Assay
  • Insert Preparation: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of an 8 µm pore size Transwell insert. Incubate at 37°C for at least 1 hour to allow it to solidify. [22]2. Cell Preparation: Starve cells in serum-free medium for 12-24 hours. Harvest the cells and resuspend them in serum-free medium containing the vehicle or test compound at a non-cytotoxic concentration.

  • Assay Setup: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate. [22]Seed 1-5 x 10^4 cells in 100 µL of the serum-free medium/compound mixture into the upper chamber of the coated insert.

  • Incubation: Incubate for 24-48 hours at 37°C, 5% CO2.

  • Removal of Non-Invading Cells: Carefully remove the insert from the well. Use a cotton swab to gently wipe away the Matrigel and any non-invading cells from the top surface of the membrane. [23]6. Fixation and Staining: Fix the cells that have invaded to the underside of the membrane by immersing the insert in methanol for 10-20 minutes. Stain the fixed cells with a solution like 0.1% Crystal Violet for 10 minutes. [22]7. Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry. Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several representative fields of view.

  • Analysis: Calculate the average number of invaded cells per field. Express the data as a percentage of invasion relative to the vehicle control.

Conclusion

This tiered application framework provides a systematic and robust methodology for the in vitro characterization of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific inquiries into apoptosis, cell cycle effects, and functional impacts on migration and invasion, researchers can build a comprehensive profile of a compound's anticancer potential. The data generated through these protocols will be critical for identifying promising lead candidates, elucidating their mechanisms of action, and justifying their advancement into more complex preclinical models and future therapeutic development.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • Annexin V Staining Protocol. BD Biosciences.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Benchling.

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

  • Annexin V staining protocol for apoptosis. DAWINBIO.

  • The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich.

  • Scratch Wound Healing Assay. Bio-protocol.

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Authorea Preprints.

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications.

  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. OUCi.

  • Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. Promega Corporation.

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Imidazoles as potential anticancer agents. PubMed Central (PMC).

  • Transwell In Vitro Cell Migration and Invasion Assays. PubMed Central (PMC).

  • Wound healing assay. Abcam.

  • Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io.

  • Caspase 3/7 Activity. Protocols.io.

  • Cancer Cell-Based Assays. Charles River Laboratories.

  • Invasion Assay Protocol. SnapCyte.

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm (RSC Publishing).

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.

  • An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions. PubMed.

  • Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. AACR Journals.

  • Comprehensive Cancer Cell Panel and In Vitro Oncology Screening Services. WuXi AppTec.

  • Assaying cell cycle status using flow cytometry. PubMed Central (PMC).

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • Cell Cycle Tutorial Contents. The University of Auckland.

  • Some clinical imidazole-based anticancer drugs. ResearchGate.

  • Transwell Cell Migration and Invasion Assay Guide. Corning.

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

  • Wound Healing and Migration Assays. ibidi.

  • Scratch Assay protocol. University of California, San Francisco.

  • Cell-based Assays for Drug Discovery. Reaction Biology.

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.

  • MTT assay protocol. Abcam.

  • MTT Cell Proliferation Assay. ATCC.

  • Seven Assays to Detect Apoptosis. Cell Signaling Technology Blog.

  • Cell Viability Assays. NCBI Bookshelf.

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.

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Application Note: A Multi-Faceted Protocol for Assessing the In Vitro Cytotoxicity of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of novel chemical entities, exemplified by the imidazole-based compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. As many imidazole derivatives are under investigation for therapeutic properties, including anticancer activities, a robust assessment of their cytotoxic potential is a critical step in preclinical development.[1][2] This guide details a multi-assay strategy to move beyond a simple viability screen, enabling researchers to probe the underlying mechanism of cell death. We present three complementary, well-established assays: the MTT assay to measure metabolic activity, the Lactate Dehydrogenase (LDH) release assay to assess membrane integrity, and the Caspase-Glo® 3/7 assay to specifically quantify apoptosis. By integrating the data from these distinct biological endpoints, researchers can build a more complete cytotoxicity profile of their test compound.

Guiding Principles: The Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. To build a robust and reliable cytotoxicity profile, it is essential to use orthogonal methods that measure different cellular events.[3] Chemical compounds can induce cell death through various mechanisms, such as necrosis (loss of membrane integrity) or apoptosis (programmed cell death), or they may simply inhibit metabolic activity without causing immediate cell death (cytostatic effects).[4][5]

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is often proportional to the number of viable cells.[6] A reduction in signal indicates a loss of metabolic function, which could be due to cytotoxicity or cytostatic effects.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis.[7][8] An increase in extracellular LDH is a hallmark of necrotic cell death where the plasma membrane has been compromised.

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[9] A luminescent assay that measures their activity provides a highly sensitive and specific indicator of programmed cell death.[10]

By combining these three assays, we can differentiate between cytotoxic and cytostatic effects and begin to elucidate the primary mechanism of cell death, as illustrated below.

G cluster_assays Primary Assays cluster_interpretation Potential Outcomes & Interpretation cluster_conclusion Conclusion MTT MTT Assay (Metabolic Activity) outcome1 ↓ MTT ↔ LDH ↔ Caspase MTT->outcome1 outcome2 ↓ MTT ↑ LDH ↔ Caspase MTT->outcome2 outcome3 ↓ MTT ↔ LDH ↑ Caspase MTT->outcome3 outcome4 ↓ MTT ↑ LDH ↑ Caspase MTT->outcome4 LDH LDH Assay (Membrane Integrity) LDH->outcome1 LDH->outcome2 LDH->outcome3 LDH->outcome4 Caspase Caspase-3/7 Assay (Apoptosis) Caspase->outcome1 Caspase->outcome2 Caspase->outcome3 Caspase->outcome4 conclusion1 Primarily Cytostatic outcome1->conclusion1 conclusion2 Primarily Necrotic outcome2->conclusion2 conclusion3 Primarily Apoptotic outcome3->conclusion3 conclusion4 Mixed Necrotic & Apoptotic Pathway outcome4->conclusion4

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

Experimental Design and Workflow

A well-controlled experiment is fundamental to generating trustworthy data. This involves careful selection of cell lines, proper compound handling, and the inclusion of all necessary controls.

Cell Line Selection

The choice of cell line should be guided by the research objective.[11][12] Consider the tissue of origin and the relevance to the compound's potential therapeutic application.[13] It is often beneficial to test on both a cancer cell line and a non-cancerous "normal" cell line to assess for selective cytotoxicity.

  • Example Cancer Cell Lines: HeLa (cervical adenocarcinoma), A549 (lung carcinoma), MCF-7 (breast adenocarcinoma).

  • Example Non-Cancerous Cell Line: MRC-5 (normal human lung fibroblast).

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound in sterile dimethyl sulfoxide (DMSO). For example, a 10 mM stock. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Controls

For each 96-well plate, the following controls are mandatory to ensure the validity of the results.[7][14]

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound wells. This represents 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Doxorubicin or 5 µM Staurosporine) to confirm the assay is capable of detecting cell death.

  • Medium Background Control: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance/luminescence of the medium and assay reagents.

  • Maximum Lysis Control (for LDH Assay): Untreated cells lysed with a lysis buffer (often provided in LDH kits) just before the assay. This represents 100% cytotoxicity.[14]

General Experimental Workflow

G cluster_assays Perform Parallel Assays start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (allow adhesion) seed_cells->incubate_24h treat_compound Treat with serial dilutions of This compound and controls incubate_24h->treat_compound incubate_exp Incubate for desired exposure time (e.g., 24h, 48h, 72h) treat_compound->incubate_exp mtt_assay MTT Assay incubate_exp->mtt_assay ldh_assay LDH Assay incubate_exp->ldh_assay caspase_assay Caspase-Glo® 3/7 Assay incubate_exp->caspase_assay data_analysis Data Acquisition (Absorbance/Luminescence) mtt_assay->data_analysis ldh_assay->data_analysis caspase_assay->data_analysis calc Calculate % Viability / % Cytotoxicity data_analysis->calc curve_fit Generate Dose-Response Curves & Calculate IC50 calc->curve_fit end End curve_fit->end

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][15]

Materials:

  • Cells seeded in a 96-well plate

  • Test compound and controls

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: LDH Cytotoxicity Assay

This protocol quantitatively measures LDH released from the cytosol of damaged cells into the supernatant.[7]

Materials:

  • Cells seeded in a 96-well plate

  • Test compound and controls

  • Commercial LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® from Promega, or similar)

  • Lysis Solution (10X, typically included in the kit)

  • Microplate spectrophotometer

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Establish Controls: 30-45 minutes before the end of the incubation period, prepare the "Maximum LDH Release" control by adding 10 µL of 10X Lysis Solution to the designated control wells.[18]

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[18]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.

  • Measurement: Measure the absorbance at 490 nm within 1 hour.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by activated caspases-3 and -7, generating a luminescent signal proportional to caspase activity.[9]

Materials:

  • Cells seeded in a white-walled, clear-bottom 96-well plate (for luminescence)

  • Test compound and controls

  • Caspase-Glo® 3/7 Assay Kit (Promega, or similar)

  • Luminometer

Procedure:

  • Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Follow steps 1-3 from the MTT protocol. The volume per well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~20 minutes.[14] Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell medium.[9]

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • Average Background: First, calculate the average absorbance/luminescence from the "Medium Background" control wells.

  • Corrected Readings: Subtract the average background value from all other experimental wells.

  • % Viability (MTT Assay): % Viability = (Corrected Abs. of Treated Sample / Corrected Abs. of Vehicle Control) * 100

  • % Cytotoxicity (LDH Assay): % Cytotoxicity = ((Corrected Abs. of Treated Sample - Corrected Abs. of Vehicle Control) / (Corrected Abs. of Max Lysis Control - Corrected Abs. of Vehicle Control)) * 100

  • Fold Change in Caspase Activity: Fold Change = (Corrected Lum. of Treated Sample / Corrected Lum. of Vehicle Control)

Dose-Response Curves and IC50 Determination

Plot the calculated % Viability or % Cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value (the concentration of the compound that causes a 50% reduction in the measured effect).[20][21]

Example Data Presentation

The final data should be summarized in a clear and concise table.

Cell LineAssayIC50 (µM) [95% CI]Max Effect (%)
HeLa MTT (Viability)15.2 [12.1 - 19.0]95% reduction
LDH (Cytotoxicity)> 100< 10%
Caspase-3/718.5 [14.8 - 23.1]8.5-fold increase
MRC-5 MTT (Viability)85.7 [70.1 - 105]92% reduction
LDH (Cytotoxicity)> 100< 15%
Caspase-3/791.3 [75.5 - 110]7.9-fold increase

In this hypothetical example, the data suggests that this compound induces cell death primarily through apoptosis (strong caspase activation, low LDH release) and is more potent against the HeLa cancer cell line than the non-cancerous MRC-5 line.

References

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • NIH National Center for Advancing Translational Sciences. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • Durán, N., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. National Center for Biotechnology Information. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information. [Link]

  • protocols.io. (2024). Caspase 3/7 Activity. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. [Link]

  • Open Research Library. (2024). in Vitro Cytotoxicity and Cell Viability Assays. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2020). Imidazoles as potential anticancer agents. National Center for Biotechnology Information. [Link]

  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro. [Link]

  • Wang, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • The Japanese Society for Alternatives to Animal Experiments. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. [Link]

  • ResearchGate. (n.d.). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. [Link]

  • ResearchGate. (2024). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. [Link]

  • Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]

  • ResearchGate. (2024). Update on in vitro cytotoxicity assays for drug development. [Link]

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"use of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine in molecular docking studies"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine in Molecular Docking Studies for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of this compound through In Silico Analysis

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1] Molecules incorporating the imidazole-2-thiol moiety, in particular, have garnered significant interest for their diverse pharmacological activities, including antimicrobial and anticancer properties.[2][3] this compound is a small molecule that features this key imidazole-thioether linkage, suggesting its potential as a modulator of biological targets.

Molecular docking has become an indispensable tool in modern structure-based drug design.[4][5][6] This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein at the atomic level.[4][7] By simulating the ligand-receptor complex, we can gain crucial insights into the biochemical processes, identify potential drug candidates, and guide the optimization of lead compounds.[4][6]

These application notes provide a comprehensive, field-proven protocol for conducting molecular docking studies with this compound. We will detail the entire workflow, from target selection and preparation to the execution of the docking simulation and the critical analysis of the results. The causality behind each step is explained to ensure a robust and reproducible in silico experiment.

Target Selection: Why Cyclin-Dependent Kinase 8 (CDK8)?

The selection of a relevant biological target is a critical first step. Benzimidazole derivatives containing a thio-acetamide linkage have demonstrated potent cytotoxic activity against human colorectal cancer cell lines, and molecular docking studies have identified Cyclin-Dependent Kinase 8 (CDK8) as a putative target.[2][3] CDK8 is a component of the Mediator complex and plays a significant role in transcriptional regulation. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. Given the structural similarities, we hypothesize that this compound may also interact with the active site of CDK8. Therefore, for this protocol, we will use human CDK8 as our target protein.

Experimental Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for a molecular docking experiment.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Target Selection (e.g., CDK8 from PDB) PrepP 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligand 2. Ligand Structure (this compound) PrepL 4. Ligand Preparation (Energy minimization, format conversion) Ligand->PrepL Grid 5. Grid Box Generation (Define active site) PrepP->Grid Run 6. Run Docking (e.g., AutoDock Vina) PrepL->Run Grid->Run Results 7. Analyze Docking Scores (Binding affinity, Ki) Run->Results Visualize 8. Visualize Poses (Identify key interactions) Results->Visualize Post 9. Post-Docking Analysis (Compare with reference, further validation) Visualize->Post

Caption: Molecular docking experimental workflow.

Detailed Protocol for Molecular Docking

This protocol utilizes widely adopted and validated open-source software. The causality behind each step is crucial for the integrity of the results.

Part 1: Required Software and Resources
  • Molecular Visualization: UCSF ChimeraX or PyMOL. (For preparing and visualizing molecules).

  • Ligand and Protein Preparation: AutoDockTools (ADT)[8], Open Babel[9]. (For file format conversion and preparation).

  • Docking Engine: AutoDock Vina[8][10]. (For performing the docking simulation).

  • Databases:

    • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

    • PubChem: For obtaining the 2D/3D structure of the ligand.[11][12][13]

Part 2: Protein Preparation (Target: CDK8)

The goal of protein preparation is to clean the crystal structure, correct for missing atoms, and assign appropriate charges, creating a chemically correct representation for docking.

  • Obtain Protein Structure:

    • Navigate to the RCSB PDB database.

    • Search for "Cyclin-Dependent Kinase 8" (CDK8). For this example, we will use PDB ID: 5IDB .

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Rationale: Crystallographic structures often contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking process.[14][15] We must remove them to focus on the protein's active site.

    • Open the 5IDB.pdb file in UCSF ChimeraX or another molecular viewer.

    • Remove all water molecules.

    • Delete any co-crystallized ligands and other heteroatoms not essential for the protein's structural integrity.

    • If the protein has multiple chains, retain only the chain containing the active site of interest (e.g., Chain A for CDK8). Save this cleaned structure as protein_clean.pdb.[16]

  • Prepare the Receptor for Docking:

    • Rationale: Docking algorithms require the protein file to have polar hydrogen atoms added and assigned partial charges to accurately calculate electrostatic interactions.[17][18]

    • Using AutoDockTools (ADT):

      • Load protein_clean.pdb.

      • Go to Edit -> Hydrogens -> Add. Choose "Polar Only" and click OK.

      • Go to Edit -> Charges -> Add Kollman Charges.

      • Save the prepared protein in PDBQT format (protein.pdbqt). The PDBQT format includes atomic coordinates, partial charges (Q), and AutoDock atom types (T).[17]

Part 3: Ligand Preparation (this compound)

Proper ligand preparation ensures that the molecule has a realistic 3D conformation, correct bond orders, and defined rotatable bonds for flexible docking.[19]

  • Obtain Ligand Structure:

    • Search for "this compound" in the PubChem database.

    • Download the 2D structure in SDF format.

  • Convert to 3D and Energy Minimize:

    • Rationale: The initial 2D or 3D structure from a database is not necessarily in its lowest energy conformation. Energy minimization is essential to obtain a more realistic starting pose.[15]

    • Use Open Babel to convert the 2D SDF file to a 3D PDB file and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Command: obabel -isdf ligand.sdf -opdb -O ligand_3d.pdb --gen3d --best --ff MMFF94

  • Prepare Ligand for Docking:

    • Rationale: Similar to the protein, the ligand needs assigned charges and defined rotatable bonds to be recognized by AutoDock Vina.

    • Using AutoDockTools (ADT):

      • Load ligand_3d.pdb.

      • Go to Ligand -> Input -> Choose. Select the ligand.

      • ADT will automatically compute Gasteiger charges and detect the rotatable bonds.[19]

      • Save the prepared ligand in PDBQT format (ligand.pdbqt).

Part 4: Grid Box Generation

The grid box defines the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.[17]

  • Identify the Active Site:

    • Rationale: To perform a targeted docking, the search space must encompass the known or predicted binding site of the protein. This increases computational efficiency and the likelihood of finding a relevant binding pose.

    • The active site of CDK8 in PDB ID 5IDB can be identified from the position of the co-crystallized inhibitor. In ADT, load the prepared protein.pdbqt.

    • Go to Grid -> Grid Box....

  • Define the Search Space:

    • A box will appear in the viewer. Adjust the center and dimensions (in Ångströms) of the box to cover the entire binding pocket, providing enough room for the ligand to rotate and translate freely. A typical box size might be 40x40x40 Å.

    • Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). This information is required for the Vina configuration file.

Part 5: Running the AutoDock Vina Simulation
  • Create a Configuration File:

    • Create a text file named conf.txt. This file tells Vina where to find the input files and how to perform the docking.

    • Populate the file with the following information, replacing the values with your file names and grid parameters:

    • Causality Note: The exhaustiveness parameter controls the thoroughness of the search.[10] Higher values increase the computation time but also increase the probability of finding the optimal binding pose. A value of 8 is a good starting point.

  • Execute Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt).

    • Run the following command (assuming vina is in your system's path): vina --config conf.txt --log docking_log.txt

Analysis and Interpretation of Docking Results

Binding Affinity (Docking Score)
  • AutoDock Vina reports the binding affinity in kcal/mol in the output log file (docking_log.txt) and the output PDBQT file (docking_results.pdbqt).

  • The score is an estimation of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable binding interaction.[20]

  • Vina provides a ranked list of binding poses, with the top-ranked pose (Mode 1) having the most negative (best) score.

Binding Pose and Interactions
  • Rationale: The docking score alone is insufficient. Visual inspection of the binding pose is crucial to determine if the predicted interactions are chemically sensible.[22]

  • Load the protein.pdbqt and the docking_results.pdbqt files into PyMOL or UCSF ChimeraX.

  • Analyze the top-ranked poses. Look for key non-covalent interactions:[20]

    • Hydrogen Bonds: Identify specific amino acid residues acting as H-bond donors or acceptors with the ligand.

    • Hydrophobic Interactions: Observe if non-polar parts of the ligand are situated in hydrophobic pockets of the protein.

    • Electrostatic Interactions: Check for interactions between charged groups on the ligand and oppositely charged residues on the protein.

  • The credibility of a docking pose is significantly enhanced if the predicted interactions align with the known mechanism of action or with the binding mode of known inhibitors.[22]

Root Mean Square Deviation (RMSD)
  • The output file contains multiple binding modes. The RMSD value between these modes indicates their conformational similarity. A low RMSD (< 2.0 Å) between the top-ranked poses suggests a well-defined binding pocket and a more reliable prediction.[20][21]

Hypothetical Results Summary

This table presents a hypothetical summary of docking results for our ligand against CDK8, compared to a known reference inhibitor.

CompoundBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues (Hypothetical)Number of H-Bonds
This compound -7.22.5Asp156, Leu83, Val332
Reference Inhibitor (e.g., from PDB 5IDB)-9.50.05Asp156, Lys52, Phe804

CDK8 Signaling Context

Understanding the biological context of the target enhances the interpretation of docking results.

G TF Transcription Factors (e.g., STAT1, SMADs) Mediator Mediator Complex TF->Mediator CDK8 CDK8/Cyclin C CDK8->Mediator Phosphorylates PolII RNA Polymerase II Mediator->PolII Gene Target Gene Expression (e.g., Proliferation, Metastasis) PolII->Gene Initiates Transcription Ligand This compound (Potential Inhibitor) Ligand->CDK8 Binds & Inhibits

Caption: Simplified CDK8 signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded protocol for performing molecular docking studies with this compound against the cancer target CDK8. The hypothetical results indicate that the compound may bind to the active site with moderate affinity. The predicted interactions provide a structural hypothesis for its potential mechanism of action, which can be used to guide further studies.

It is imperative to remember that molecular docking is a predictive tool.[6] The results should be validated through experimental assays, such as in vitro kinase assays and cell-based proliferation studies, to confirm the biological activity. Furthermore, techniques like molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time.[6]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. [Link]

  • PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design. [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • PubChem. (n.d.). 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. [Link]

  • Kumar, P., et al. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). Molecular Docking Studies and Swiss ADME Analysis of some Pyrazole, Thiazole and Pyrimidine Derivatives. [Link]

  • PubMed. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. [Link]

  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-Phenylimidazolidin-4-One and 2-Aminothiazol-4-One Derivatives. [Link]

  • DergiPark. (2021). Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA. [Link]

  • MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. [Link]

  • PubChem. (n.d.). [1-(Thiophen-2-ylmethyl)imidazol-2-yl]methanamine. [Link]

  • Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for various histamine H2 receptor antagonists.[1][2] This guide is structured to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve problems but also prevent them.

Core Synthetic Pathway: An Overview

The synthesis of this compound is fundamentally a nucleophilic substitution (SN2) reaction. It involves the formation of a thioether bond by reacting the nucleophilic thiolate of 1-methyl-1H-imidazole-2-thiol with an electrophilic 2-haloethylamine, such as 2-bromoethylamine or 2-chloroethylamine.

Synthetic_Pathway Thiol 1-Methyl-1H-imidazole-2-thiol Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., NaH, NaOEt) Product This compound Thiolate->Product SN2 Attack AlkylHalide 2-Haloethylamine (Electrophile) Salt Salt (e.g., NaBr)

Caption: General SN2 pathway for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Question 1: My reaction shows very low conversion or has stalled completely. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: insufficient nucleophilicity of the thiol, poor reactivity of the electrophile, or suboptimal reaction conditions.

  • Cause A: Incomplete Deprotonation of the Thiol. The reacting species is the thiolate anion, not the neutral thiol. Thiols are significantly more acidic than alcohols, with a pKa around 10-11, but require a sufficiently strong base for complete deprotonation.[3][4]

    • Solution: Ensure your base is strong enough. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an appropriate anhydrous solvent (like DMF or ethanol) are excellent choices. If using a weaker base like a carbonate, the equilibrium may not fully favor the thiolate, leading to a sluggish reaction. Always use freshly opened or properly stored anhydrous solvents, as water will quench strong bases.

  • Cause B: Inactive Electrophile. 2-Haloethylamine reagents are often supplied as their hydrohalide salts (e.g., 2-bromoethylamine hydrobromide) for stability. In this form, the amine is protonated and the reagent is not an effective electrophile for this reaction.

    • Solution: You must use an additional equivalent of base to neutralize the hydrohalide salt and free the primary amine. Therefore, if you start with the salt, a minimum of two equivalents of base are required: one for the thiol and one for the 2-haloethylamine salt.

  • Cause C: Low Reaction Temperature. While SN2 reactions can often proceed at room temperature, this specific transformation may require thermal energy to achieve a reasonable rate.

    • Solution: If the reaction is slow at room temperature, gently heat the mixture to 50-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Troubleshooting_Yield Start Low or No Yield CheckBase Is the base strong enough? (e.g., NaH, NaOEt) Start->CheckBase CheckElectrophile Is the haloamine a salt? (e.g., HBr salt) CheckBase->CheckElectrophile Yes Sol_Base Action: Use a stronger base (pKa of conjugate acid > 12) CheckBase->Sol_Base No CheckTemp Is the temperature too low? CheckElectrophile->CheckTemp No Sol_Electrophile Action: Add a 2nd equivalent of base to neutralize the salt CheckElectrophile->Sol_Electrophile Yes Sol_Temp Action: Heat reaction to 50-80 °C and monitor by TLC CheckTemp->Sol_Temp Yes

Caption: Decision workflow for troubleshooting low product yield.

Question 2: My mass spectrometry analysis shows a significant peak at roughly double the mass of my starting thiol. What is this impurity?

Answer: This is the classic signature of oxidative dimerization, forming 1,1'-(disulfanediyl)bis(2-methyl-1H-imidazole). Thiols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), to form disulfide bonds.[5]

  • Mechanism of Formation: The highly reactive thiolate anion can be oxidized by molecular oxygen in a single-electron transfer process, leading to the formation of a disulfide bond.

Disulfide_Formation Thiolate1 2 x Thiolate Anion (R-S⁻) Oxidant O₂ (Air) - 2e⁻ Disulfide Disulfide Impurity (R-S-S-R) Oxidant->Disulfide

Caption: Oxidative formation of the disulfide byproduct.

  • Prevention & Solution:

    • Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). De-gas your solvent before use by bubbling N₂ or Ar through it for 15-20 minutes.

    • Order of Addition: Add the base to the solution of the thiol to form the thiolate in situ, and then add the alkyl halide. Minimizing the time the thiolate exists in solution before the electrophile is introduced can reduce the opportunity for oxidation.

    • Purification: If the disulfide has already formed, it can typically be separated from the more polar amine product by column chromatography on silica gel.

Question 3: My product streaks badly on TLC and is difficult to purify via column chromatography. How can I achieve high purity?

Answer: The basicity of the primary amine in your product is the root cause. Amines interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.

  • Solution A: Basified Silica/Solvent. Neutralize the acidity of the silica gel.

    • Pre-treatment: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% of a volatile base like triethylamine (TEA) or ammonia solution.

    • Mobile Phase Additive: Alternatively, add 0.5-1% TEA directly to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4:1). This will competitively bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Solution B: Salt Formation and Extraction. Avoid chromatography altogether by purifying the product as a salt.

    • After the reaction workup, dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in ether or isopropanol. The hydrochloride salt of your product is often a crystalline solid and will precipitate out of the non-polar solvent.[6]

    • The precipitate can be collected by filtration and washed with cold ether to remove non-basic impurities. This method is highly effective for achieving excellent purity.

Frequently Asked Questions (FAQs)

ParameterRecommendationRationale & Key Insights
Choice of Halide 2-Bromoethylamine > 2-ChloroethylamineThe C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a faster SN2 reaction rate. If using the chloro-analog, extended reaction times or higher temperatures may be necessary.
Optimal Solvent DMF, Acetonitrile, or EthanolPolar aprotic solvents like DMF and acetonitrile are ideal as they solvate the cation of the base (e.g., Na⁺) but do not hydrogen bond with the nucleophile, keeping it highly reactive. Ethanol can also be used, especially if using sodium ethoxide as the base. Ensure the solvent is anhydrous.
Reaction Monitoring TLC (e.g., 9:1 DCM:MeOH + 0.5% TEA)The product amine is more polar than the starting thiol. Use a UV lamp (254 nm) for visualization. Staining with ninhydrin can be used to specifically visualize the primary amine of the product.
Safety Handle NaH and thiols with extreme care.Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All thiols have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-methyl-1H-imidazole-2-thiol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • 2-Bromoethylamine hydrobromide (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 1-methyl-1H-imidazole-2-thiol (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the thiol (concentration approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas evolution. Allow the slurry to stir for 30 minutes at 0 °C to ensure complete formation of the thiolate.

  • Second Base Addition: In a separate flask, dissolve 2-bromoethylamine hydrobromide (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution to the dropping funnel. Add a second portion of sodium hydride (1.1 eq) to the main reaction flask at 0 °C to prepare for neutralizing the incoming salt.

  • Electrophile Addition: Add the solution of 2-bromoethylamine hydrobromide dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1). If the reaction is slow, heat to 60 °C until the starting thiol is consumed.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material using column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine. Combine the pure fractions and concentrate to afford the final product.

References

Sources

Technical Support Center: Improving the Yield of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a series of practical questions and in-depth answers, reflecting the common challenges encountered in the lab.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence. First, the key thiol intermediate, 2-mercapto-1-methylimidazole, is prepared. This is followed by a nucleophilic substitution reaction (S-alkylation) with a suitable 2-haloethylamine derivative. While seemingly straightforward, this synthesis is prone to several pitfalls that can drastically reduce yield and purity. This guide will address these challenges head-on.

Core Synthesis Workflow

The overall synthetic pathway is visualized below. Understanding this flow is the first step in diagnosing any issues that may arise during your experiment.

G General Synthesis Workflow cluster_0 Step 1: Thiol Formation cluster_1 Step 2: S-Alkylation (SN2 Reaction) SM1 Methylaminoacetaldehyde dimethyl acetal Thiol 2-Mercapto-1-methylimidazole SM1->Thiol Acidic Cyclization SM2 Potassium Thiocyanate (KSCN) SM2->Thiol Product This compound Thiol->Product Solvent (e.g., EtOH, DMF) Inert Atmosphere AlkylHalide 2-Chloroethylamine HCl AlkylHalide->Product Base Base (e.g., NaOH, K2CO3) Base->Product

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis. Each answer provides a causal explanation and a clear, actionable solution.

Problem Area 1: Low Overall Yield

Q1: My final yield is consistently below 40%. What are the most likely causes and where should I start investigating?

Low overall yield is typically a result of cumulative losses or a single, highly inefficient step. The S-alkylation (Step 2) is the most frequent source of problems.

Causality Checklist:

  • Thiol Purity: The purity of your 2-mercapto-1-methylimidazole from Step 1 is critical. Impurities can interfere with the subsequent alkylation.

  • Thiol Oxidation: Thiols are notoriously susceptible to oxidation, forming a disulfide dimer. This disulfide is unreactive in the S-alkylation step, effectively removing your starting material from the reaction.

  • Inefficient Alkylation: The conditions for the S-alkylation reaction may be suboptimal, leading to low conversion. This can be due to an inappropriate choice of base, solvent, or temperature.

  • Side Reactions: Competing reactions, such as elimination of the 2-chloroethylamine or N-alkylation of the imidazole ring, can consume starting materials and complicate purification.

Troubleshooting Workflow:

G Start Low Overall Yield Detected CheckThiol Analyze Purity of 2-Mercapto-1-methylimidazole (NMR, LC-MS) Start->CheckThiol CheckAlkylation Monitor S-Alkylation Step by TLC or LC-MS Start->CheckAlkylation Purification Review Workup and Purification Procedure Start->Purification Oxidation Is Disulfide Present? CheckThiol->Oxidation Conditions Is Conversion >80%? CheckAlkylation->Conditions ImprovePurification Adjust pH during extraction. Consider column chromatography. Purification->ImprovePurification Oxidation->CheckAlkylation No SolveOxidation Implement Inert Atmosphere (N2 or Ar). Degas solvents. Oxidation->SolveOxidation Yes Conditions->Purification Yes OptimizeConditions Optimize Base, Solvent, and Temperature. (See Q2 Table) Conditions->OptimizeConditions No

Caption: A logical workflow for diagnosing the cause of low yield.

Q2: My S-alkylation reaction (Step 2) has low conversion. How can I optimize the reaction conditions?

The S-alkylation of 2-mercapto-1-methylimidazole with 2-chloroethylamine is a classic SN2 reaction.[1][2] Its success hinges on effectively generating the thiolate anion and ensuring it can react efficiently with the alkyl halide.

Causality & Optimization: The key is to balance the nucleophilicity of the thiol, the reactivity of the alkyl halide, and the potential for side reactions. The thiolate, formed by deprotonating the thiol with a base, is a potent nucleophile.[3]

ParameterOptionRationale & Expert Insight
Base NaOH / KOH Pro: Inexpensive and effective. Con: Highly basic; can promote the E2 elimination side reaction of 2-chloroethylamine, especially at elevated temperatures. Use a slight excess (2.1-2.2 eq.) when starting with the hydrochloride salt of the amine.
K₂CO₃ / Na₂CO₃ Pro: Milder base, reduces the risk of elimination side reactions. Often a good starting point for optimization. Con: May result in slower reaction rates compared to hydroxides.
NaH Pro: Strong, non-nucleophilic base that irreversibly deprotonates the thiol. Con: Requires anhydrous conditions and careful handling (flammable).
Solvent Ethanol / Methanol Pro: Good at dissolving the starting materials, especially the inorganic base. Con: As protic solvents, they can solvate the thiolate nucleophile, slightly reducing its reactivity.
DMF / DMSO Pro: Polar aprotic solvents that accelerate SN2 reactions by poorly solvating the nucleophile, leaving it more "naked" and reactive.[1] Con: Higher boiling points can make removal difficult. Must be anhydrous.
Temperature Room Temp to 60°C Start at room temperature and gently warm if the reaction is slow. Temperatures above 70-80°C significantly increase the rate of the competing elimination reaction, which is a major pathway to low yields.
Atmosphere Nitrogen or Argon Non-negotiable. Running the reaction under an inert atmosphere is the single most effective way to prevent the oxidative dimerization of your thiol starting material to the inactive disulfide.[3]

Senior Scientist Recommendation: Start with potassium carbonate in ethanol at 50°C under a nitrogen atmosphere. Monitor the reaction by TLC. If the reaction is sluggish, consider switching to sodium hydroxide in ethanol, but maintain a moderate temperature.

Problem Area 2: Complex Impurity Profile

Q3: I see a major byproduct in my crude product with a mass roughly double that of my thiol starting material. What is it and how did it form?

This byproduct is almost certainly the disulfide dimer: bis(1-methyl-1H-imidazol-2-yl) disulfide .

Causality: Thiols (R-SH) are easily oxidized, especially in the presence of air (oxygen) and a basic medium, to form disulfides (R-S-S-R).[3] The base used to deprotonate your thiol for the alkylation reaction unfortunately also makes it more susceptible to oxidation.

G Thiol1 2 R-SH (Thiol) Thiolate 2 R-S⁻ (Thiolate) Thiol1->Thiolate Base Disulfide R-S-S-R (Disulfide Byproduct) Thiolate->Disulfide [O₂] (Air)

Caption: Formation of the disulfide byproduct via oxidation.

Q4: How can I minimize the formation of this disulfide and remove it if it forms?

Prevention is key:

  • Inert Atmosphere: As mentioned in Q2, rigorously exclude oxygen. Use solvents that have been degassed by bubbling nitrogen or argon through them for 15-20 minutes before use.

  • Order of Addition: Add the base to the solution of the thiol just before adding the 2-chloroethylamine. This minimizes the time the highly oxidizable thiolate anion is present before it has a chance to react.

Removal: If the disulfide has already formed, it can be difficult to remove as its polarity is similar to the product.

  • Column Chromatography: A carefully run silica gel column is the most reliable method for separation.

  • Reductive Workup (Advanced): In some cases, a mild reducing agent can be used during workup to convert the disulfide back to the thiol, but this adds complexity.

Q5: Is N-alkylation a potential side reaction, and how can I ensure S-alkylation is favored?

Yes, N-alkylation at the N-3 position of the imidazole ring is a possible, though typically minor, side reaction.

Causality (HSAB Theory): The preference for S-alkylation over N-alkylation is a classic example of Hard and Soft Acids and Bases (HSAB) theory.

  • Thiolate (R-S⁻): The sulfur anion is large and polarizable, making it a soft nucleophile .

  • Amine (R₂N⁻ character): The nitrogen lone pair is on a smaller, less polarizable atom, making it a harder nucleophile .

  • Alkyl Halide (R-CH₂-Cl): The sp³ carbon being attacked is a soft electrophile .

The HSAB principle states that soft nucleophiles preferentially react with soft electrophiles. Therefore, the soft thiolate attacks the soft carbon center much more readily than the harder nitrogen does.[4]

To further favor S-alkylation:

  • Use a polar aprotic solvent like DMF. These solvents are less likely to solvate and deactivate the soft thiolate nucleophile.

  • Avoid excessively high temperatures, which can make reactions less selective.

Frequently Asked Questions (FAQs)

Q6: Which alkylating agent is better: 2-chloroethylamine or 2-bromoethylamine?

2-bromoethylamine is more reactive than 2-chloroethylamine because bromide is a better leaving group than chloride.[5] This means the reaction may proceed faster or at a lower temperature. However, because it is more reactive, it is also more prone to the E2 elimination side reaction. For initial trials and better cost-effectiveness, 2-chloroethylamine hydrochloride is the recommended starting point.

Q7: The 2-chloroethylamine is supplied as a hydrochloride salt. How do I handle this?

The hydrochloride salt must be neutralized to free the primary amine for it to be a viable reagent. You must add an additional equivalent of base to your reaction mixture. For example, if your protocol calls for 1.1 equivalents of base to deprotonate the thiol, you will need a total of 2.1 equivalents of base when using the hydrochloride salt.

Q8: What is a reliable workup and purification strategy?

  • Quench & Dilute: After the reaction is complete, cool the mixture and carefully quench it by pouring it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The product is basic, so it may have some water solubility.

  • Wash: Wash the combined organic layers with brine to remove residual water.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often an oil. Purification by silica gel column chromatography is highly recommended to obtain a high-purity product. A gradient elution system (e.g., dichloromethane followed by 1-5% methanol in dichloromethane) is typically effective.

Q9: What are the critical safety precautions for this synthesis?

  • Thiols: 2-Mercapto-1-methylimidazole has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.

  • Alkyl Halides: 2-Chloroethylamine is a toxic and corrosive substance and a potential alkylating agent.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Handle strong bases like NaOH, KOH, and NaH with extreme care, as they are corrosive. Sodium hydride reacts violently with water.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of 2-Mercapto-1-methylimidazole

This procedure is adapted from established industrial methods.[7]

  • To a solution of methylaminoacetaldehyde diethyl acetal (1 eq.) in water, add potassium thiocyanate (1.1 eq.).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise, maintaining the temperature below 10°C, until the pH is ~1-2.

  • After the addition is complete, warm the mixture to room temperature and then heat at reflux (approx. 95-100°C) for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield 2-mercapto-1-methylimidazole as a crystalline solid.

Protocol 2: Synthesis of this compound
  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add 2-mercapto-1-methylimidazole (1 eq.) and absolute ethanol (approx. 5-10 mL per gram of thiol).

  • Add powdered potassium carbonate (2.2 eq.).

  • Stir the suspension for 10 minutes, then add 2-chloroethylamine hydrochloride (1.1 eq.).

  • Heat the reaction mixture to 50-60°C and stir for 4-8 hours. Monitor the disappearance of the thiol starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography to yield the final product.

References
  • CN107602476B - Preparation method of 2-mercapto-1-methylimidazole.
  • Model reaction for optimization of C-H arylthiolation of 2H-imidazole... ResearchGate. [Link]

  • Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf. National Institutes of Health. [Link]

  • SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. YouTube. [Link]

  • EP0279161B1 - A process for the preparation of cimetidine.
  • EP0279161A2 - A process for the preparation of cimetidine.
  • Synthesis and structural characterization of 2-mercapto-1-tert-butylimidazole and its Group 12 metal derivatives... ResearchGate. [Link]

  • CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions... National Institutes of Health. [Link]

  • Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. MDPI. [Link]

  • Synthesis of B. 1-Nitro-2-(propynylamino)-2-{2-[(4-methyl-1H-imidazol-5-yl)methylthio]ethylamino}ethylene BL-5949. PrepChem.com. [Link]

  • 1-(2-(DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5-AMINE. ResearchGate. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Oxford Academic. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. [Link]

  • Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

  • Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. MDPI. [Link]

  • What is nucleophilic substitution? Chemguide. [Link]

  • Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. PubMed. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • CN103214421A - Industrialization production method of 2-mercapto-1-methylimidazole.
  • Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. KTU ePubl. [Link]

  • Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. ResearchGate. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Institutes of Health. [Link]

  • Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. [Link]

  • ChemInform Abstract: S-Arylation of Mercaptobenzimidazoles Using Cu(I) Catalysts - Experimental and Theoretical Observations. ResearchGate. [Link]

  • 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. National Institutes of Health. [Link]

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Technical Support Center: Troubleshooting Low Solubility of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the low aqueous solubility of this compound. This guide provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low solubility of this compound in my neutral aqueous buffer. Is this expected, and what is the primary reason for this?

A1: Yes, limited solubility in neutral aqueous solutions is expected for this compound. The molecular structure of this compound contains both a basic ethanamine group and a weakly basic methyl-imidazole group.[1] In neutral pH, the primary amine is only partially protonated, and the imidazole ring is largely in its neutral form. The overall molecule, therefore, does not carry a significant net positive charge, which is crucial for favorable interactions with polar water molecules. The presence of the thioether and the methyl group on the imidazole ring also contributes to the compound's hydrophobicity, further limiting its aqueous solubility.

Q2: How does pH influence the solubility of this compound, and what is the optimal pH range to maximize its solubility?

A2: The solubility of this compound is highly pH-dependent due to its ionizable functional groups.[2][3] The primary amine has an estimated pKa in the range of 9-10, while the methyl-imidazole group has a pKa around 7. To achieve maximum solubility, the pH of the aqueous solution should be adjusted to a level where both basic centers are fully protonated.

  • Mechanism of pH-Dependent Solubility: By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will react with the basic amine and imidazole groups, converting them into their positively charged conjugate acids. This process of ionization significantly increases the molecule's polarity, leading to much greater solubility in water. The Henderson-Hasselbalch equation can be used to predict the ionization state of the compound at a given pH.[4][5]

  • Optimal pH Range: A pH of 2-4 is generally recommended to ensure complete protonation of both the ethanamine and the imidazole moieties. At this acidic pH, the compound will exist as a dicationic species, maximizing its electrostatic interactions with water molecules.

Troubleshooting Workflow: A Step-by-Step Guide

If you are facing solubility issues, follow this logical progression of troubleshooting steps.

Caption: Troubleshooting workflow for low solubility.

Detailed Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol details the steps to enhance the solubility of this compound by adjusting the pH of the aqueous solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Initial Slurry Preparation: Weigh the desired amount of the compound and add it to a volume of deionized water that is less than the final desired volume.

  • pH Adjustment: While stirring the slurry, slowly add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Observation: As the pH decreases, you will observe the solid material dissolving. Continue adding acid until all the solid has dissolved and the pH is in the target range of 2-4.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • pH Verification: Re-check the pH of the final solution and adjust if necessary using 0.1 M HCl or 0.1 M NaOH.

Causality: By lowering the pH, the amine and imidazole functional groups are protonated, forming charged species that are significantly more soluble in water.[6]

Protocol 2: Co-solvent Screening for Enhanced Solubility

This protocol outlines a method for screening different co-solvents to improve the solubility of your compound.

Materials:

  • This compound

  • Aqueous buffer at the desired pH

  • Co-solvents: Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), Glycerin, Dimethyl sulfoxide (DMSO)[][8]

  • Vials or microcentrifuge tubes

  • Vortex mixer

  • Shaking incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in each of the selected co-solvents.

  • Serial Dilutions: In separate vials, add a fixed amount of the compound.

  • Co-solvent Addition: To each vial, add an increasing percentage (v/v) of a single co-solvent to the aqueous buffer. For example, prepare solutions with 5%, 10%, 20%, and 50% of each co-solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature for 24-48 hours to ensure equilibrium is reached.

  • Analysis: After equilibration, visually inspect for any undissolved material. Quantify the solubility in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Example Co-solvent Screening Results

Co-solventConcentration (% v/v)Solubility (mg/mL)
None0< 0.1
Ethanol201.5
Propylene Glycol202.8
PEG 400205.2
DMSO20> 10

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[9]

Q3: My experimental conditions are pH-sensitive, and I cannot lower the pH. What are my other options?

A3: If pH adjustment is not feasible, you have two primary alternative strategies: the use of co-solvents and the selection of a suitable salt form.

  • Co-solvents: As detailed in Protocol 2, adding a water-miscible organic solvent (a co-solvent) can significantly enhance solubility.[10][11] Common co-solvents include ethanol, propylene glycol, PEG 400, and DMSO. It's crucial to screen a panel of co-solvents at various concentrations to find the optimal system for your specific application. Keep in mind the potential for co-solvent toxicity in biological assays.

  • Salt Forms: The free base form of your compound may have inherently low solubility. Converting it to a salt form can dramatically improve its aqueous solubility and dissolution rate.[12][13][14][15][16] For a basic compound like this, hydrochloride or mesylate salts are common choices.[17] You can either synthesize a salt form or check for its commercial availability.

Q4: I have the hydrochloride salt of this compound, but I'm still facing solubility issues in a neutral buffer. Why is this happening?

A4: While the hydrochloride salt form is expected to have better solubility than the free base, its solubility in a neutral buffer (pH ~7) can still be limited.

  • Disproportionation: In a neutral solution, the hydrochloride salt can disproportionate back to the less soluble free base form. The chloride counter-ion will associate with protons from water, slightly lowering the pH, but if the buffering capacity is insufficient, the pH may not be low enough to keep the compound fully protonated and dissolved.

  • Troubleshooting: If you are using a salt form and still observing low solubility, consider the following:

    • Lower the pH: Even with the salt form, further lowering the pH of the buffer to the 2-4 range will ensure the compound remains in its fully protonated, more soluble state.

    • Combine with Co-solvents: A combination of the salt form and a co-solvent can have a synergistic effect on solubility.

Q5: Can temperature be used to improve the solubility of this compound?

A5: For most solid organic compounds, solubility in water increases with temperature.[18][19][20][21][22] Therefore, gently heating the solution may help to dissolve more of the compound. However, this approach has some caveats:

  • Potential for Precipitation: The solution may become supersaturated upon cooling back to room temperature, leading to precipitation of the compound. This can be a significant issue in experiments that are run over extended periods at ambient temperature.

  • Compound Stability: Ensure that this compound is stable at elevated temperatures and will not degrade.

It is generally recommended to use temperature manipulation as a last resort or in combination with other, more robust solubilization techniques like pH adjustment or the use of co-solvents.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • Cosolvent. Wikipedia.
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, June 7). PubMed.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PubMed Central.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018, July 27). ACS Omega.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed.
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Publications.
  • 13.4: Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025, August 7). ResearchGate.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms.
  • This compound hydrochloride.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). CORE.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • This compound. Santa Cruz Biotechnology.
  • Solubility 3 Temperature dependence of aqueous solubility. (2020, November 12). YouTube.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Biochemistry, Dissolution and Solubility. NCBI Bookshelf.
  • What factors affect solubility?. (2022, April 18). AAT Bioquest.

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine and its derivatives. This scaffold is a crucial intermediate in the synthesis of various pharmacologically active compounds, notably histamine H3 receptor antagonists.[1][2] This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and the underlying chemical principles to empower users to overcome common synthetic challenges and achieve high-yield, high-purity products.

The primary synthetic route involves the S-alkylation of 1-methyl-1H-imidazole-2-thiol with a 2-haloethanamine, typically 2-chloroethylamine hydrochloride. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield and purity. This guide will dissect these parameters to provide a clear path to success.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion, with a significant amount of unreacted 1-methyl-1H-imidazole-2-thiol remaining. What are the likely causes?

A1: Low conversion is a common issue and can typically be attributed to one of the following factors:

  • Insufficient Base: The reaction requires a base to deprotonate the thiol group of 1-methyl-1H-imidazole-2-thiol, forming the more nucleophilic thiolate anion. If you are using 2-chloroethylamine hydrochloride, you will need at least two equivalents of base: one to neutralize the hydrochloride salt and one to deprotonate the thiol.

  • Inappropriate Base: A weak base may not be sufficient to fully deprotonate the thiol. Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are generally more effective than weaker bases like triethylamine (TEA) for this S-alkylation.[3]

  • Low Reaction Temperature: The S-alkylation reaction may have a significant activation energy. If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 60-80 °C) to increase the reaction rate.

  • Poor Solvent Choice: The solvent plays a critical role in an Sɴ2 reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the thiolate anion more "naked" and nucleophilic.[4]

Q2: My TLC analysis shows multiple product spots, indicating the formation of byproducts. What are the possible side reactions?

A2: The most common side reactions in this synthesis are:

  • N-Alkylation: While S-alkylation is generally favored due to the higher nucleophilicity of the thiolate, some N-alkylation on the imidazole ring can occur, especially at higher temperatures.

  • Dialkylation: The primary amine of the product can potentially react with another molecule of 2-chloroethylamine, leading to a dialkylated byproduct. Using a slight excess of the 2-chloroethylamine can sometimes exacerbate this issue.

  • Oxidation of Thiol: 1-methyl-1H-imidazole-2-thiol is susceptible to oxidation to the corresponding disulfide, especially in the presence of air.[2] This depletes the starting material and complicates purification. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm having difficulty purifying my final product. What are the recommended methods?

A3: Purification can be challenging due to the polar nature of the product. Here are some effective strategies:

  • Acid-Base Extraction: The basicity of the primary amine allows for effective purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.[5]

  • Column Chromatography: Silica gel chromatography can be effective, but tailing is a common issue due to the basicity of the amine. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system (e.g., dichloromethane/methanol).[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) can be a highly effective final purification step.

Q4: Should I use 2-chloroethylamine or 2-bromoethylamine for the alkylation?

A4: Both can be used. Bromide is a better leaving group than chloride, so 2-bromoethylamine might react faster or under milder conditions. However, 2-chloroethylamine hydrochloride is often more commercially available and stable. For most applications, 2-chloroethylamine hydrochloride with appropriate activation (sufficient base and moderate heat) will provide good results.

Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Suggested Solution(s)
No reaction or very low yield 1. Inactive base (e.g., old NaH).2. Insufficient amount of base.3. Low reaction temperature.4. Poor quality of starting materials.1. Use a fresh, unopened container of the base.2. Ensure at least 2 equivalents of base are used with the hydrochloride salt.3. Increase the reaction temperature to 60-80 °C and monitor by TLC.4. Check the purity of your 1-methyl-1H-imidazole-2-thiol and 2-chloroethylamine hydrochloride.
Formation of a white precipitate at the start of the reaction This is often the sodium or potassium salt of the thiol, which may have limited solubility in some solvents.This is generally not a problem. Ensure vigorous stirring to maintain a good suspension. The salt will react as the reaction progresses.
Product is an intractable oil instead of a solid The free base of the product can be an oil. Impurities can also prevent crystallization.1. Attempt to convert the oil to its hydrochloride salt by dissolving it in a minimal amount of isopropanol and adding a solution of HCl in isopropanol. The salt is often a crystalline solid.2. Re-purify using column chromatography with a basic modifier.
Discoloration of the reaction mixture (dark brown/black) Decomposition of starting materials or products at elevated temperatures.1. Reduce the reaction temperature and increase the reaction time.2. Ensure the reaction is under an inert atmosphere to prevent oxidative decomposition.
Significant tailing during column chromatography Strong interaction between the basic amine of the product and the acidic silica gel.1. Add 0.5-1% triethylamine or ammonia in methanol to your eluent system.2. Consider using neutral or basic alumina as the stationary phase instead of silica gel.[5]

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from procedures for similar S-alkylation reactions of 2-mercaptoimidazoles.[3][6]

Reaction Scheme

Caption: General S-alkylation reaction scheme.

Materials
  • 1-methyl-1H-imidazole-2-thiol (1.0 eq)

  • 2-chloroethylamine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.2 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-methyl-1H-imidazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask via syringe to create a stirrable suspension.

  • Addition of Alkylating Agent: Add 2-chloroethylamine hydrochloride (1.1 eq) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to 60 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane with 0.5% triethylamine). The reaction is typically complete within 12-16 hours.

  • Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification (Acid-Base Extraction): a. Dissolve the crude product in ethyl acetate. b. Extract with 1 M HCl (2 x volume of organic layer). The product will move to the aqueous layer. c. Combine the aqueous layers, cool in an ice bath, and carefully basify with 1 M NaOH until pH > 10. d. Extract the product back into ethyl acetate or dichloromethane (3 x volume of aqueous layer). e. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the purified this compound.

Characterization Data (Exemplary)
  • ¹H NMR (400 MHz, CDCl₃): δ 6.97 (d, J = 1.1 Hz, 1H), 6.85 (d, J = 1.1 Hz, 1H), 3.65 (s, 3H), 3.15 (t, J = 6.5 Hz, 2H), 2.90 (t, J = 6.5 Hz, 2H), 1.55 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 140.5, 128.8, 121.5, 41.2, 35.8, 33.7.

  • LC-MS: m/z calculated for C₆H₁₁N₃S [M+H]⁺: 158.07, found: 158.1.

Optimization Parameters Summary

The following table summarizes key parameters and their impact on the reaction outcome, providing a quick reference for optimization efforts.

ParameterOptionsRecommendedRationale & Causality
Base K₂CO₃, NaH, NaOH, TEAK₂CO₃ or NaH A strong base is required to efficiently generate the thiolate nucleophile. K₂CO₃ is a safer and easier-to-handle alternative to NaH. TEA is often too weak for complete deprotonation.
Solvent Acetonitrile, DMF, Ethanol, THFAcetonitrile or DMF Polar aprotic solvents enhance the nucleophilicity of the thiolate anion by solvating the counter-ion (K⁺ or Na⁺), leading to faster Sɴ2 reaction rates. Protic solvents like ethanol can solvate the thiolate, reducing its reactivity.[4]
Temperature Room Temp. to 80 °C60 °C Moderate heating increases the reaction rate without promoting significant side reactions like N-alkylation or decomposition. The optimal temperature may vary depending on the substrate.
Atmosphere Air, Nitrogen, ArgonNitrogen or Argon The thiol starting material is prone to oxidative dimerization to form a disulfide. An inert atmosphere is critical to prevent this side reaction and maximize the yield of the desired product.
Stoichiometry 1.0 to 1.5 eq of haloamine1.1 eq of haloamine A slight excess of the alkylating agent ensures complete consumption of the more valuable thiol. A large excess can increase the risk of dialkylation of the product's primary amine.

Reaction Mechanism & Troubleshooting Workflow

Reaction Mechanism: Sɴ2 Alkylation

The synthesis proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) mechanism.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution Thiol 1-methyl-1H- imidazole-2-thiol Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate - H⁺ Base Base (e.g., K₂CO₃) TransitionState [Transition State]‡ Thiolate->TransitionState Nucleophilic Attack AlkylHalide 2-chloroethylamine AlkylHalide->TransitionState Product Product TransitionState->Product Leaving Group Departs

Caption: Sɴ2 mechanism for the S-alkylation of 1-methyl-1H-imidazole-2-thiol.

  • Deprotonation: The base abstracts the acidic proton from the thiol group of 1-methyl-1H-imidazole-2-thiol to form a potent thiolate nucleophile.

  • Nucleophilic Attack: The negatively charged sulfur atom of the thiolate attacks the electrophilic carbon atom of 2-chloroethylamine, which bears the chlorine leaving group.

  • Transition State: A transient, high-energy transition state is formed where the S-C bond is partially formed and the C-Cl bond is partially broken.

  • Product Formation: The C-Cl bond breaks completely, with the chloride ion departing as the leaving group, resulting in the formation of the desired thioether product.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Reaction Issue Identified CheckConversion Low Conversion by TLC? Start->CheckConversion CheckPurity Multiple Spots by TLC? CheckConversion->CheckPurity No (Conversion is Good) BaseIssue Verify Base: - Use ≥ 2.2 eq. - Use fresh K₂CO₃ or NaH. CheckConversion->BaseIssue Yes OxidationIssue Check for Disulfide: - Run under N₂/Ar. - Degas solvent. CheckPurity->OxidationIssue Yes TempIssue Increase Temperature: - Heat to 60-80°C. BaseIssue->TempIssue SolventIssue Check Solvent: - Use anhydrous DMF or CH₃CN. TempIssue->SolventIssue AlkylationIssue N-Alkylation or Dialkylation suspected. OxidationIssue->AlkylationIssue PurificationIssue Optimize Purification: - Acid-base extraction. - Column with TEA. AlkylationIssue->PurificationIssue

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646.
  • El-Kihel, A., Zouitina, S., Guesmi, S., Ahbala, M., Bauchat, P., & Biersack, B. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. Asian Journal of Chemistry, 28(6), 1267-1269.
  • Plazzi, P. V., Mor, M., Bordi, F., Silva, C., Rivara, S., Caretta, A., Ballabeni, V., Impicciatore, M., & Vitali, T. (1997). Ligands of the histamine H3-receptor: new potent antagonists of the 2-thioimidazole type. Il Farmaco, 52(5), 295–302.
  • Suttapitugsakul, S., Xiao, H., Smeekens, J., & Wu, R. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574–2583. Available at: [Link]

  • Kavaliauskas, P., & Mickevičius, V. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Archiv der Pharmazie, 336(3), 175-80.
  • Vainauskas, V., Grybaitė, B., Kavaliauskas, P., & Mickevičius, V. (2025). Synthesis and biological evaluation of alkylated 2-mercaptoimidazoles bearing a benzenesulfonamide moiety. Tetrahedron Symposium.
  • Nakamura, M., & Nakamura, M. (2004). Reactions of 1-methyl-2-mercaptoimidazole with hypochlorous acid and superoxide. Japanese Journal of Infectious Diseases, 57(5), S34-5.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of 2-imidazolones and 2-iminoimidazoles. Organic Letters, 8(8), 1495–1498. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Available at: [Link]

Sources

"addressing impurities in 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine preparations"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. The focus is on identifying, understanding, and mitigating common impurities encountered during its preparation.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized as an intermediate in the synthesis of various pharmaceutical agents.[1] The most common synthetic route involves the S-alkylation of 1-methyl-1H-imidazole-2-thiol with a suitable 2-aminoethyl halide or equivalent. While seemingly straightforward, this reaction is prone to several side reactions and purification challenges that can impact yield and purity. This guide is designed to address these specific issues with practical, field-proven solutions.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My final product is contaminated with unreacted 1-methyl-1H-imidazole-2-thiol. How can I prevent this and how do I remove it?

Answer:

This is the most common impurity issue. Its presence points to an incomplete reaction, which can stem from several factors.

Causality and Prevention:

  • Incomplete Deprotonation: The reaction proceeds via the thiolate anion, which is a potent nucleophile.[2] If the 1-methyl-1H-imidazole-2-thiol (pKa ≈ 10-11) is not fully deprotonated by the base, the reaction will not go to completion.

    • Solution: Use a sufficiently strong base and ensure stoichiometric accuracy. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective for complete deprotonation. Alternatively, sodium ethoxide in ethanol can be used. Ensure at least one full equivalent of base is used.

  • Reaction Stoichiometry: Using a sub-stoichiometric amount of the alkylating agent (e.g., 2-chloroethylamine) will naturally leave unreacted starting material.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the 2-haloethylamine reagent to drive the reaction to completion.

  • Reaction Time/Temperature: Insufficient reaction time or a temperature that is too low can lead to a stalled reaction.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The reaction may require heating (e.g., 60-80 °C) for several hours.[3]

Purification Strategy:

The unreacted thiol is weakly acidic, while the desired product is basic due to the primary amine. This difference in physicochemical properties is key to its removal.

  • Basic Aqueous Wash: During the work-up, wash the crude organic extract with a dilute aqueous base solution (e.g., 1-2 M NaOH or K₂CO₃). The acidic thiol will be deprotonated to its salt form and partition into the aqueous layer, while the basic product remains in the organic layer.

  • Column Chromatography: If the basic wash is insufficient, silica gel column chromatography is very effective. The more polar thiol will have a lower Rf value than the product in many solvent systems. See Protocol 1 for a detailed methodology.

Question 2: I've identified a significant impurity with a mass corresponding to the disulfide of my starting material. What is it and how do I get rid of it?

Answer:

You are likely observing 1,2-bis(1-methyl-1H-imidazol-2-yl)disulfane. Thiols are notoriously susceptible to oxidation, which leads to the formation of a disulfide bond (R-S-S-R).[4]

Causality and Prevention:

  • Atmospheric Oxygen: The primary culprit is atmospheric oxygen, which can oxidize the thiolate intermediate back to the disulfide, especially in the presence of trace metal catalysts.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use solvents that have been degassed by sparging with an inert gas prior to use.

Purification Strategy:

The disulfide impurity is non-basic and significantly less polar than the desired amine product.

  • Acidic Extraction: After the reaction, perform an acidic extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1 M HCl). The basic product will form a salt and move to the aqueous layer, while the neutral disulfide impurity will remain in the organic layer, which can then be discarded. The aqueous layer is then basified (e.g., with NaOH) and the pure product is re-extracted into an organic solvent.

  • Column Chromatography: This impurity is readily separated by silica gel chromatography due to the significant polarity difference.

Workflow: Formation and Removal of Key Impurities

G cluster_reaction Reaction Phase cluster_impurities Impurity Formation cluster_purification Purification Strategy Thiol 1-methyl-1H-imidazole-2-thiol Base Base (e.g., NaH) Thiolate Thiolate Anion Thiol->Thiolate Deprotonation  + Base UnreactedThiol Unreacted Thiol (Incomplete Reaction) AlkylatingAgent 2-chloroethylamine HCl Product Desired Product Thiolate->Product S-Alkylation  + Alkylating Agent Disulfide Disulfide Impurity (Oxidation) Thiolate->Disulfide O2 (Air) Crude Crude Mixture Product->Crude Disulfide->Crude UnreactedThiol->Crude AcidWash Acid Extraction (Removes Disulfide) Crude->AcidWash Step 1 BaseWash Base Wash (Removes Thiol) AcidWash->BaseWash Step 2 Column Column Chromatography BaseWash->Column Step 3 PureProduct Pure Product Column->PureProduct

Caption: Synthetic pathway and corresponding purification logic.

Question 3: My yield is consistently low, even after accounting for recovered starting material. What other side reactions could be occurring?

Answer:

Low yields, despite complete consumption of the starting thiol, suggest the formation of other, less obvious side products.

Potential Side Reactions:

  • N-Alkylation: While S-alkylation is kinetically favored for thiols, the ethanamine product itself contains a nucleophilic primary amine.[2][4] Under harsh conditions (e.g., prolonged heating, excess alkylating agent), this amine can react with another molecule of 2-chloroethylamine to form a secondary amine impurity.

  • Quaternization: The imidazole ring contains a second nitrogen atom (N-3). It is possible for this nitrogen to be alkylated, forming a quaternary imidazolium salt, although this is generally less favorable than S-alkylation.

Mitigation Strategies:

  • Control Stoichiometry: Avoid a large excess of the alkylating agent. A 1.1 equivalent excess is usually sufficient.

  • Temperature Control: Do not use excessive heat. Maintain the lowest temperature that allows for a reasonable reaction rate.

  • Protecting Groups: For critical applications where extremely high purity is required from the outset, consider using a protected 2-aminoethyl halide (e.g., N-Boc-2-chloroethylamine). The protecting group is then removed in a subsequent step. This adds steps but can prevent N-alkylation side products.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for TLC analysis of this reaction? A1: A mixture of a polar organic solvent and a base is typically effective. Start with Dichloromethane:Methanol (e.g., 95:5 or 90:10) with a small amount of ammonium hydroxide or triethylamine (e.g., 0.5-1%) added to the mobile phase. The base prevents the amine product from streaking on the silica plate.

Q2: How can I confirm the identity of my product and the impurities? A2: A combination of analytical techniques is recommended:

  • LC-MS: This is the most powerful tool. It will provide the molecular weight of the product and any impurities, which is critical for identification.[5]

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can help identify the structure of isolated impurities.[6]

  • Co-injection: If you have a reference standard for the product or a suspected impurity, co-injecting it with your sample on HPLC can confirm its identity by observing a single, sharp peak.

Q3: Is it better to use 2-chloroethylamine or 2-bromoethylamine? A3: 2-bromoethylamine is more reactive than its chloro-analogue and may allow for milder reaction conditions (lower temperature, shorter time). However, it is also more expensive and potentially less stable. 2-chloroethylamine hydrochloride is a common, cost-effective, and stable choice, often requiring slightly more forcing conditions to achieve good conversion.

Q4: Should I convert the final product to a salt for storage? A4: Yes. The free base is an oil or low-melting solid that can be susceptible to degradation (e.g., carboxylation from atmospheric CO₂). Converting it to a stable, crystalline hydrochloride or dihydrochloride salt is highly recommended for long-term storage and easier handling.[7]

Impurity Profile Summary

Impurity NameStructureCommon CauseAnalytical Signature (LC-MS, ESI+)
1-methyl-1H-imidazole-2-thiolCH₃-N(C₃H₂N)-SHIncomplete Reaction[M+H]⁺ ≈ 115.03
1,2-bis(1-methyl-1H-imidazol-2-yl)disulfane(C₄H₅N₂S)₂Oxidation of Thiol[M+H]⁺ ≈ 227.05
N-(2-chloroethyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamineC₁₀H₁₇ClN₄SOver-alkylation[M+H]⁺ ≈ 261.09

Experimental Protocols

Protocol 1: Multi-Step Purification of Crude Product

This protocol outlines a robust method for purifying the crude reaction mixture to remove common impurities.

  • Initial Work-up (Acidic Extraction): a. Quench the reaction mixture carefully with water and extract with an organic solvent like ethyl acetate or dichloromethane (DCM). b. Combine the organic layers and extract 2-3 times with 1 M HCl (aq). The product will move to the aqueous layer. c. (Optional but Recommended): Wash the combined acidic aqueous layers with a small amount of fresh ethyl acetate to remove any residual non-basic impurities (like the disulfide). Discard this organic wash. d. Cool the acidic aqueous layer in an ice bath and slowly add 5 M NaOH (aq) with vigorous stirring until the pH is >12. e. Extract the now basic aqueous layer 3-4 times with DCM or ethyl acetate. f. Combine these final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base.

  • Flash Column Chromatography: a. Column Preparation: Pack a silica gel column with a slurry of silica in the initial eluent (e.g., 100% DCM or 98:2 DCM:MeOH). b. Sample Loading: Dissolve the crude free base from the previous step in a minimal amount of DCM and load it onto the column. c. Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by increasing the percentage of methanol. Add 0.5% triethylamine or ammonium hydroxide to the eluent system to improve peak shape and recovery. d. Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Purity Assessment and Impurity Identification by LC-MS

This protocol provides a general framework for analyzing the purity of the final product.

  • Sample Preparation: a. Prepare a stock solution of your purified compound in methanol or acetonitrile at approximately 1 mg/mL. b. Dilute this stock solution to a working concentration of ~10-50 µg/mL using the initial mobile phase composition.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.

    • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode. Scan a mass range of m/z 50-500.

  • Data Analysis: a. Integrate the peak area of the desired product. b. Identify impurity peaks and check their mass-to-charge ratios to hypothesize their structures based on the summary table above. c. Calculate purity as (Area of Product Peak / Total Area of All Peaks) x 100%.

General Purification & Analysis Workflow

Caption: A typical workflow from crude product to final analysis.

References

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. This article describes the synthesis of various imidazole-2-thiol derivatives, providing context for the starting materials and general reaction conditions.
  • BenchChem (2025). Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • MySkinRecipes. 1-Methyl-1H-imidazole-2-thiol.
  • Zhan, Z., et al. (2016). The synthesis of 1‐((methylthio)methyl)‐2‐phenyl‐1H‐benzo[d]imidazole. ResearchGate. This paper provides an example of thioether synthesis involving an imidazole core. Available at: [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.
  • Farghaly, A., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. This article details various S-alkylation reactions on imidazole-2-thione cores.
  • Patel, H., et al. (2012). SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. This paper outlines general synthetic schemes for imidazole-2-thiol compounds.
  • Pharmaffiliates. 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. An example of a related thioether impurity standard. Available at: [Link]

  • PrepChem.com. Synthesis of B. 1-Nitro-2-(propynylamino)-2-{2-[(4-methyl-1H-imidazol-5-yl)methylthio]ethylamino}ethylene BL-5949. Provides an example of a related synthesis involving a thioether linkage. Available at: [Link]

  • Saliyeva, L., et al. (2020). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines. SciSpace. Discusses the reactivity of imidazole-2-thiols. Available at: [Link]

  • Moskvina, V., et al. (2021). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. ResearchGate. Details the base-catalyzed reactions of imidazole-2-thiols. Available at: [Link]

  • BenchChem (2025). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Outlines a detailed LC-MS protocol applicable for analyzing the target molecule's analogue.
  • Jayaram, P. N., et al. (1999). Effect of thione—thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. ResearchGate. Discusses the thione-thiol equilibrium, which is fundamental to the reactivity of the starting material. Available at: [Link]

  • BenchChem (2025). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Describes the rationale and procedure for converting amine products to their hydrochloride salts.
  • Master Organic Chemistry (2015). Thiols And Thioethers. An educational resource explaining the nucleophilicity of thiols and thiolates. Available at: [Link]

  • Chemistry Steps. Reactions of Thiols. Details the common reactions of thiols, including their nucleophilicity and oxidation to disulfides. Available at: [Link]

  • John, B., et al. (2022). A COMPREHENSIVE REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research.
  • Google Patents (2020). CN111410658A - Impurity A and impurity B of midazolam or pharmaceutical composition thereof and application thereof. This patent demonstrates the use of NMR and MS for impurity characterization.
  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. A guide to the synthesis of thioethers in the pharmaceutical industry. Available at: [Link]

  • BenchChem (2025). Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. Provides protocols for HPLC and MS analysis.
  • BenchChem (2025). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide.
  • Google Patents (2013). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Describes purification methods including the use of silica gel to remove specific impurities.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
  • Indian Academy of Sciences (1999). Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. Provides context on the synthesis and reactivity of imidazole-based thiones. Available at: [Link]

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Technical Support Center: Characterization of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine (referred to herein as 'the compound'). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization and purification of this molecule. The unique combination of a basic ethanamine side chain, a thioether linkage, and an imidazole ring presents a distinct set of analytical hurdles.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A: The primary stability concerns for this compound are oxidation and sensitivity to pH. The thioether moiety is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[1] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures. The presence of the basic amine and imidazole groups also makes the compound's stability and solubility pH-dependent.

Q2: What is the best general-purpose solvent for dissolving the compound for analysis?

A: Due to its polar nature, the compound is most soluble in polar solvents. For NMR analysis, deuterated methanol (Methanol-d4) or DMSO-d6 are excellent choices. For chromatography, methanol, acetonitrile, and water, often with pH modifiers or buffers, are typically used. Its hydrochloride salt form generally shows good solubility in aqueous media.[2]

Q3: I'm seeing multiple spots on my initial TLC analysis. What could be the cause?

A: This is a common issue. Several factors could be at play:

  • Impurities: The most likely impurities are unreacted starting materials, such as 1-methyl-1H-imidazole-2-thiol, or byproducts from the synthesis.

  • On-plate Degradation: The acidic nature of standard silica gel plates can cause streaking or decomposition of the basic amine.

  • Salt vs. Free Base: If your compound is a mix of the free base and a salt form, you may see different retention factors (Rf).

To troubleshoot, try using an amine-functionalized TLC plate or adding a small amount of a basic modifier (e.g., 1-2% triethylamine) to your eluent.[3]

Troubleshooting Guide: HPLC Analysis

The presence of multiple basic centers in the molecule makes HPLC analysis particularly challenging, often resulting in poor peak shapes on standard silica-based columns.

Q4: My HPLC peak is extremely broad and shows significant tailing on a C18 column. What's happening and how do I fix it?

A: This is a classic problem for molecules with amine and imidazole groups.[4] The primary cause is the interaction between the basic lone pairs on the nitrogen atoms and the acidic silanol groups on the surface of the silica-based stationary phase. This leads to non-ideal chromatographic behavior. Additionally, at intermediate pH values, the compound can exist as a mixture of protonated and unprotonated forms, which equilibrate on the column and broaden the peak.[4]

Solution: A Step-by-Step Method Development Protocol

  • Choose the Right Column: Standard C18 columns are often not ideal. Consider columns designed for polar or basic analytes:

    • Aqueous C18: These columns are more stable in highly aqueous mobile phases and are suitable for polar compounds.

    • Embedded Polar Group (e.g., "polar-endcapped"): These columns have a polar group embedded in the alkyl chain, which helps to shield the basic analyte from the silica surface.

    • C8 or C4: Shorter alkyl chains can reduce non-specific binding.[4][5]

  • Control the Mobile Phase pH: The key is to force the compound to exist in a single protonated state.

    • Low pH: Add a volatile acid like formic acid or acetic acid (0.1% v/v) to the mobile phase. This will protonate both the ethanamine and imidazole moieties, minimizing silanol interactions and ensuring a single charged species.

    • Buffers: For more precise pH control, use a buffer system like ammonium formate or ammonium acetate (10-20 mM) adjusted to a pH of 2.5-3.5.[4]

  • Optimize Organic Modifier and Gradient:

    • Start with a simple gradient of water (with 0.1% formic acid) and acetonitrile or methanol (with 0.1% formic acid).

    • A typical starting gradient might be 5% to 95% organic over 15-20 minutes.

Table 1: Recommended Starting Conditions for HPLC Method Development
ParameterCondition A (Acidic Modifier)Condition B (Buffered)
Column Aqueous C18 or Polar-Endcapped C18, 2.1 x 100 mm, 2.7 µmC8 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Formate, pH 3.0 (aq)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min1.0 mL/min
Gradient 5-95% B over 15 min10-80% B over 20 min
Detector UV at ~220 nm or Mass SpectrometerUV at ~220 nm or Mass Spectrometer

Q5: My compound shows no retention on a C18 column, even with 100% aqueous mobile phase. What should I do?

A: This indicates your compound is too polar for conventional reversed-phase chromatography. The best alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like bare silica, diol, or amine) with a mobile phase rich in organic solvent (typically acetonitrile).[6]

Protocol: HILIC Analysis
  • Stationary Phase: Use a HILIC column (e.g., silica, diol, or amide phase).

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-100%) and run a gradient to increase the percentage of Mobile Phase B. This will elute compounds in order of increasing hydrophilicity.

Troubleshooting Guide: Purification

The high polarity and basicity of the compound make purification by standard silica gel flash chromatography extremely challenging.

Q6: My compound streaks badly on a silica gel column and I get poor recovery. What's the best way to purify it?

A: The acidic nature of silica gel strongly binds your basic compound, causing streaking and irreversible adsorption.[3] You must move beyond standard silica gel chromatography.

Solution: Alternative Purification Strategies

  • Amine-Functionalized Silica: This is often the best first choice. The amine-functionalized surface is basic, preventing the strong interactions that cause streaking. You can often use standard normal-phase solvent systems like Hexane/Ethyl Acetate or DCM/Methanol without needing to add a basic modifier like triethylamine.[3][7]

  • Ion-Exchange Chromatography: Since the compound will be protonated at neutral or acidic pH, it is an excellent candidate for Strong Cation Exchange (SCX) chromatography.

    • Load: Dissolve the crude material in a weakly acidic solvent (e.g., methanol with 1% acetic acid) and load it onto the SCX cartridge. Non-basic impurities will wash through.

    • Elute: Wash the cartridge with a neutral solvent (methanol) to remove any remaining neutral or acidic impurities. Elute your purified compound using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH).

  • Acid-Triggered Precipitation: For a non-chromatographic method, you can use trichloroacetic acid (TCA) to selectively precipitate the amine.[8]

    • Dissolve the crude mixture in a solvent like ethyl acetate.

    • Add TCA to form the amine salt, which should precipitate.

    • Filter the solid salt and wash to remove impurities.

    • The pure free base can be recovered by carefully neutralizing the salt.[8]

Diagram 1: Purification Strategy Decision Workflow

PurificationWorkflow start Crude Product Mixture tlc Run TLC with 10% MeOH/DCM start->tlc streak Severe Streaking or No Elution? tlc->streak no_streak Clean Separation streak->no_streak No amine_col Use Amine-Functionalized Silica Column streak->amine_col  Yes ion_exchange Use Strong Cation Exchange (SCX) Cartridge streak->ion_exchange  Yes (Alternative) silica Attempt Silica Gel Column with 0.5-2% TEA in eluent no_streak->silica end Pure Compound silica->end amine_col->end ion_exchange->end

Caption: Decision workflow for purifying basic amines.

Troubleshooting Guide: NMR Spectroscopy

Q7: In my 1H NMR spectrum, the N-H proton of the ethanamine and the imidazole C-H protons are broad or have disappeared. Why?

A: This is a common phenomenon for amines and imidazoles due to several factors:

  • Proton Exchange: The N-H proton is acidic and can exchange with trace amounts of water in the NMR solvent, leading to signal broadening. This exchange can be catalyzed by acidic or basic impurities. The imidazole C-H protons can also broaden due to tautomerization.[9]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment that can interact with the local electric field gradient, causing protons attached to or near it to relax quickly, resulting in broader signals.

  • Solvent Effects: In a solvent like CDCl₃, intermolecular interactions can be complex. Switching to a hydrogen-bond-accepting solvent like DMSO-d6 often sharpens N-H signals.

Solution: Diagnostic NMR Experiments

  • D₂O Exchange: This is the definitive test for an exchangeable proton. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The N-H proton signal will disappear as the proton is replaced by a deuteron, which is not observed in ¹H NMR.[10]

  • Solvent Change: Re-run the spectrum in DMSO-d6. The strong hydrogen bonding with the solvent often slows down the exchange rate and decouples the N-H proton from quadrupolar effects, resulting in a sharper signal.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes enough to sharpen the signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Note: Shifts are approximate and can be influenced by solvent, concentration, and whether the compound is in its free base or salt form.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Imidazole C4-H6.8 - 7.2120 - 128
Imidazole C5-H6.8 - 7.2120 - 128
Imidazole C2-140 - 150Quaternary carbon attached to sulfur.
N-CH₃3.5 - 3.832 - 36Methyl group on the imidazole nitrogen.
S-CH₂3.1 - 3.430 - 35Methylene group adjacent to sulfur.
N-CH₂2.8 - 3.140 - 45Methylene group adjacent to the primary amine.
-NH₂1.5 - 3.0 (variable)-Signal is often broad and its position is highly variable.
Troubleshooting Guide: Mass Spectrometry

Q8: I am having trouble getting a strong and stable signal for my compound using Electrospray Ionization Mass Spectrometry (ESI-MS). What conditions should I use?

A: Given the presence of two basic nitrogen atoms, this compound is ideally suited for analysis by positive ion mode ESI (+ESI). Poor signal is often due to a mobile phase that is not optimized for ionization.

Solution: Optimizing ESI Conditions

  • Use Positive Ion Mode: Ensure your mass spectrometer is set to detect positive ions.

  • Promote Protonation: The key to good ESI signal is efficient formation of the protonated molecule, [M+H]⁺. Use a mobile phase containing a volatile acid. Direct infusion or LC-MS analysis using a mobile phase of 50:50 Acetonitrile:Water with 0.1% formic acid is an excellent starting point. The acid provides a source of protons to facilitate ionization.

  • Check for Adducts: Look for common adducts such as the sodium adduct [M+Na]⁺ (at M+23) or the potassium adduct [M+K]⁺ (at M+39), especially if your glassware or solvents are not scrupulously clean. The presence of multiple adducts can dilute the intensity of your primary [M+H]⁺ ion.

Q9: What fragmentation pattern should I expect in an MS/MS experiment?

A: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion will provide valuable structural confirmation. The fragmentation will likely be dominated by cleavages at the most labile bonds, particularly around the thioether linkage and the ethylamine side chain.

Diagram 2: Proposed ESI-MS/MS Fragmentation Pathway

Fragmentation parent [M+H]⁺ m/z = 172.08 frag1 Loss of ethanamine (C₂H₆N) m/z = 127.03 parent->frag1 - C₂H₅N frag3 Loss of CH₂S m/z = 126.09 parent->frag3 - CH₂S frag2 Imidazole core (C₄H₅N₂S) (From frag1) frag1->frag2 Rearrangement frag4 Loss of C₂H₄ (McLafferty-like) m/z = 144.06 frag5 1-methyl-1H-imidazole-2-thiol (C₄H₆N₂S) m/z = 114.03 sub_node1->frag4 - C₂H₄ sub_node2->frag5 - C₂H₄NH

Caption: Proposed fragmentation pathways for protonated this compound.

Table 3: Expected Key Fragments in Positive Ion MS/MS
m/z (monoisotopic)Proposed FragmentNotes
172.08[C₆H₁₄N₃S]⁺Precursor Ion [M+H]⁺
127.03[C₅H₇N₂S]⁺Loss of the neutral ethanamine moiety.
115.05[C₄H₇N₂S]⁺Corresponds to protonated 1-methyl-1H-imidazole-2-thiol, a likely major fragment.
44.05[C₂H₆N]⁺The ethylamine side chain fragment.
References
  • Aladdin Scientific. This compound hydrochloride.
  • Gniazdowska, E. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research.
  • PubChem. 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. National Center for Biotechnology Information.
  • ResearchGate. For highly polar compound, how to do the purification?.
  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?.
  • BenchChem. Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH).
  • Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Teledyne Labs. Purine and Related Compound Purification Strategies.
  • BenchChem. Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Anisimova, V. A., et al. Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate.
  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • The Liebert Group. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. National Institutes of Health (NIH).

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Technical Support Center: Refining Purification Protocols for High-Purity 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions to help you achieve high purity and yield.

Introduction to Purification Challenges

The purification of this compound, a molecule possessing a basic primary amine and a polar imidazole ring, presents a unique set of challenges. Standard purification techniques often require careful optimization to overcome issues such as product tailing on silica gel chromatography, co-elution with impurities, and potential compound instability. This guide will address these issues directly, providing both the "how" and the "why" behind each recommended step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Column Chromatography

Question 1: My compound is streaking or "tailing" significantly during silica gel column chromatography. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying basic compounds like your ethanamine derivative on standard silica gel.[1] The root cause is the interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a portion of your compound being more strongly retained, resulting in a "tail" on your eluted peak.

Solutions:

  • Addition of a Basic Modifier: The most effective solution is to add a small amount of a base to your mobile phase to neutralize the acidic silanol groups.[1]

    • Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system. This is a widely used and effective method.[1]

    • Aqueous Ammonia: A mixture of Dichloromethane/Methanol with the addition of 2% v/v aqueous ammonia solution (25%) can also be effective.[1]

  • Change of Stationary Phase: If modifying the mobile phase is not sufficient, consider a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds.[1]

    • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it. Flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2]

Question 2: I'm having trouble separating my desired product from unreacted 1-methyl-2-mercaptoimidazole. They have very similar Rf values on TLC. What can I do?

Answer:

The co-elution of your product with the starting mercaptoimidazole is a common challenge due to their similar polarities. Here are several strategies to improve separation:

Solutions:

  • Optimize the Eluent System:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A shallow gradient (e.g., a slow increase in the percentage of methanol in dichloromethane) can significantly improve the separation of compounds with close Rf values.

    • Experiment with Different Solvent Systems: While Dichloromethane/Methanol is a common choice, consider other systems like Chloroform/Methanol or Ethyl Acetate/Methanol, always with the addition of a basic modifier.

  • Acid-Base Extraction (Liquid-Liquid Extraction): This is a highly effective preliminary purification step.

    • Dissolve your crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while the less basic mercaptoimidazole may remain in the organic layer.

    • Separate the layers and then basify the aqueous layer (e.g., with NaOH) to a pH > 10.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover your purified amine.

Question 3: My compound seems to be stuck on the column and won't elute, even with a highly polar solvent system.

Answer:

This is another consequence of the strong interaction between your basic compound and the acidic silica gel.

Solutions:

  • Increase the Polarity and Basicity of the Eluent: If you are already using a high percentage of methanol, the addition of a basic modifier like triethylamine or aqueous ammonia, as mentioned in Question 1, is crucial.[1]

  • Use a More Aggressive Solvent System: A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can try using 1-10% of this solution in dichloromethane for very polar compounds.[3]

  • Check for Compound Instability: It's possible your compound is degrading on the silica gel. To test for this, you can perform a 2D TLC.[4] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, you will see spots below the diagonal.[4]

Recrystallization

Question 4: I have purified my compound by column chromatography, but I want to improve its purity further. What is a good recrystallization strategy?

Answer:

Recrystallization is an excellent final purification step. For amines, it is often advantageous to first convert them to a salt, such as a hydrochloride salt, which typically has better crystallization properties.[5]

General Recrystallization Protocol for the Hydrochloride Salt:

  • Salt Formation: Dissolve your purified free-base amine in a suitable solvent like isopropanol or ethanol. Slowly add a solution of hydrochloric acid in the same solvent (or a solution of HCl in diethyl ether) while stirring.[6]

  • Precipitation: Continue stirring to allow for complete precipitation of the hydrochloride salt.

  • Solvent Selection for Recrystallization: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[7]

    • Common Solvents: For amine hydrochlorides, common recrystallization solvents include ethanol, isopropanol, methanol, or mixtures of these with water.[6][8]

    • Solvent Screening: To find the best solvent, take a small amount of your solid and test its solubility in various solvents at room temperature and upon heating.

  • Recrystallization Procedure:

    • Dissolve the hydrochloride salt in a minimal amount of the chosen solvent at its boiling point.

    • Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum.

Solvent System Comments
EthanolA good starting point for many amine salts.
IsopropanolOften gives good results with lower solubility at cold temperatures.
Ethanol/WaterThe addition of water can increase solubility when hot and decrease it when cold, but too much water can prevent crystallization.
MethanolUse with caution as it can sometimes be too good a solvent, leading to lower recovery.
Handling and Stability

Question 5: I'm concerned about the stability of the thioether linkage in my compound. Are there any special precautions I should take during purification and storage?

Answer:

While thioethers are generally stable, they can be susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of oxidizing agents or over long-term storage with exposure to air. The imidazole ring itself is generally stable to oxidizing and reducing agents.[9]

Recommendations:

  • Avoid Strong Oxidizing Agents: During workup and purification, avoid unnecessary exposure to strong oxidizing agents.

  • Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Storage Conditions: Store the compound in a cool, dark, and dry place. A product information sheet for the hydrochloride salt of the target compound suggests a shelf life of 1095 days under appropriate storage conditions.[10]

  • Purity Checks: If the compound has been stored for a long time, it is good practice to re-analyze its purity by HPLC or NMR before use.

Experimental Protocols & Workflows

Workflow for Purification of this compound

Caption: A logical workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

TroubleshootingChromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing No_Elution Compound Not Eluting? Start->No_Elution Co_elution Co-elution of Impurities? Start->Co_elution Add_Base Add Basic Modifier (e.g., 1% TEA) Tailing->Add_Base Yes Change_Stationary_Phase Switch to Alumina Tailing->Change_Stationary_Phase If base is ineffective Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Gradient_Elution Optimize Gradient Co_elution->Gradient_Elution Yes Acid_Base_Workup Perform Acid-Base Extraction Before Column Co_elution->Acid_Base_Workup If gradient is ineffective Resolved Issue Resolved Add_Base->Resolved Change_Stationary_Phase->Resolved Increase_Polarity->Add_Base Gradient_Elution->Resolved Acid_Base_Workup->Resolved

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Oakes, M. D. (1965). U.S. Patent No. 3,170,849. Washington, DC: U.S.
  • Aladdin Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • European Patent Office. (1990).

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Technical Support Center: Mitigating Off-Target Effects of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound. Given its structural features, specifically the presence of a methyl-imidazole moiety, it is prudent to consider potential interactions beyond the intended target. This guide will equip you with the knowledge and experimental strategies to identify, understand, and mitigate these effects, ensuring the integrity and specificity of your research findings.

Introduction: Understanding the Challenge of Off-Target Effects

The imidazole ring within the compound's structure is a key pharmacophore but also a known liability for off-target interactions. Imidazole-containing drugs are recognized for their tendency to inhibit cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a wide range of xenobiotics and endogenous compounds.[2][3] Inhibition of CYP450 enzymes can lead to significant drug-drug interactions and alter cellular metabolism.[2][4]

Furthermore, compounds with structural similarities to histamine, such as those containing an imidazole ring, may interact with histamine receptors. For instance, cimetidine, a well-known histamine H2 receptor antagonist, also contains an imidazole ring and exhibits off-target effects including antiandrogenic activity and central nervous system disturbances.[5][6][7]

This guide will provide a structured approach to proactively address these potential off-target effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-target effects of this compound?

Based on its chemical structure, the most probable off-target effects include:

  • Inhibition of Cytochrome P450 (CYP450) enzymes: The imidazole moiety can coordinate with the heme iron of CYP450 enzymes, leading to their inhibition.[2][8] This can alter the metabolism of other compounds in your assay system and may have direct effects on cellular function.

  • Interaction with Histamine Receptors: The structural similarity to histamine might lead to unintended binding to and modulation of histamine H1, H2, H3, or H4 receptors.[3][9]

  • Antiandrogenic Effects: As observed with cimetidine, some imidazole-containing compounds can interfere with androgen receptor signaling.[5][6]

  • Modulation of Ion Channels: Some imidazole derivatives have been shown to act as K+ channel blockers.

Q2: How can I determine if my observed cellular phenotype is due to an off-target effect?

Several strategies can be employed:

  • Use of a Structurally Related but Inactive Control Compound: Synthesize or obtain a close analog of this compound that is predicted to be inactive against your primary target but retains the potential off-target-mediating moiety (the methyl-imidazole group). If this inactive analog reproduces the observed phenotype, it is likely an off-target effect.

  • Dose-Response Curve Analysis: A non-sigmoidal or biphasic dose-response curve can sometimes indicate multiple binding sites with different affinities, suggesting off-target interactions.

  • Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but through a different mechanism. For example, if you observe decreased cell viability in a metabolic assay (e.g., MTT), validate this with a direct cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., caspase activity).

  • Target Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to show that the compound has no effect in cells where the intended target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Q3: What is the recommended starting concentration for my cellular assays to minimize off-target effects?

Start with a concentration range that is relevant to the compound's potency against its intended target (if known). Ideally, this should be determined from biochemical assays using the purified target protein. Aim to use the lowest concentration that elicits the desired on-target effect. High concentrations are more likely to induce off-target responses. If the on-target potency is unknown, a wide concentration range (e.g., from nanomolar to high micromolar) should be tested initially to establish a dose-response relationship.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in cellular assays.
Potential Cause Troubleshooting Step Scientific Rationale
CYP450 Inhibition 1. Use cells with low or no endogenous CYP450 activity (e.g., certain cancer cell lines). 2. Co-incubate with a known broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) to see if it phenocopies or occludes the effect of your compound. 3. Profile the compound against a panel of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) using commercially available assay kits.[2]If your compound inhibits CYP450s, it could be altering the metabolism of essential media components or other cellular substrates, leading to variable effects depending on the metabolic state of the cells. Using cells with low CYP450 activity or inhibiting CYP450s can help to isolate the on-target effects.
Compound Instability 1. Assess the stability of the compound in your cell culture medium over the time course of your experiment using LC-MS. 2. Prepare fresh stock solutions for each experiment.The thioether and imidazole moieties could be susceptible to oxidation or other modifications in culture medium, leading to a loss of activity or the formation of active metabolites.
Cell Line Variability 1. Ensure consistent cell passage number and confluency. 2. Perform regular cell line authentication (e.g., STR profiling).Different cell passages can have altered expression levels of the target protein or off-target proteins, leading to variability in the response.
Issue 2: Observed cytotoxicity at concentrations close to the effective dose.
Potential Cause Troubleshooting Step Scientific Rationale
Off-target Kinase Inhibition Screen the compound against a panel of kinases, especially those known to be involved in cell survival pathways.Many small molecules exhibit off-target kinase activity, which can lead to cytotoxicity.
hERG Channel Inhibition Test for hERG channel binding, as this is a common off-target effect for many drugs and can lead to cardiotoxicity, which may manifest as cytotoxicity in some cellular models.[10]The hERG potassium channel is a critical anti-target in drug discovery due to its role in cardiac function.[10]
Mitochondrial Toxicity Perform assays to assess mitochondrial function, such as measuring mitochondrial membrane potential (e.g., using TMRE or JC-1) or oxygen consumption rate (e.g., using a Seahorse analyzer).Disruption of mitochondrial function is a common mechanism of drug-induced cytotoxicity.

Experimental Protocols

Protocol 1: Basic Workflow for Assessing Off-Target Effects

This workflow provides a systematic approach to de-risking your compound in the early stages of cellular characterization.

Workflow A Start: Observed Cellular Phenotype B Dose-Response Analysis (Wide Concentration Range) A->B C Inactive Analog Control B->C Compare EC50 D Orthogonal Assay Validation B->D Confirm Phenotype G Off-Target Panel Screening (e.g., CYP450, Kinase Panel) B->G Identify Potential Off-Targets E Target Engagement Assay (e.g., CETSA, DARTS) D->E Confirm Target Binding F Target Knockdown/Knockout (siRNA/CRISPR) E->F Validate Target Dependence H Conclusion: On-Target vs. Off-Target Effect F->H G->H

Caption: A systematic workflow for distinguishing on-target from off-target effects.

Protocol 2: Step-by-Step Guide for a Target Knockdown Confirmatory Experiment
  • Design and Synthesize/Purchase siRNAs: Obtain at least two independent siRNA sequences targeting your primary protein of interest. Also, include a non-targeting (scrambled) siRNA control.

  • Optimize Transfection Conditions: Determine the optimal siRNA concentration and transfection reagent volume to achieve maximal target knockdown with minimal cytotoxicity in your cell line.

  • Perform Knockdown Experiment:

    • Plate cells and allow them to adhere overnight.

    • Transfect one set of cells with the target-specific siRNAs and another set with the non-targeting control siRNA.

    • Incubate for 48-72 hours to allow for protein knockdown.

  • Confirm Knockdown: Harvest a portion of the cells from each condition and confirm target protein knockdown by Western blot or qPCR.

  • Treat with Compound: Treat the remaining cells (both knockdown and control) with this compound at a concentration that elicits the phenotype of interest.

  • Assess Phenotype: Perform your cellular assay to measure the biological response.

Expected Outcome: If the compound's effect is on-target, its activity will be significantly diminished in the target knockdown cells compared to the non-targeting control cells. If the effect persists in the knockdown cells, it is likely mediated by an off-target mechanism.

Data Presentation

Table 1: Example Data for CYP450 Inhibition Profile
CYP IsoformIC50 (µM) of this compoundKnown Inhibitor Control (IC50, µM)
CYP1A2> 50Ketoconazole (0.5)
CYP2C915.2Sulfaphenazole (0.3)
CYP2D625.8Quinidine (0.05)
CYP3A45.1Ketoconazole (0.02)[2]

This is example data and should be experimentally determined.

Signaling Pathway Considerations

The potential for off-target effects on histamine receptors necessitates an understanding of histamine signaling pathways.

Histamine_Signaling cluster_H1R H1 Receptor cluster_H2R H2 Receptor H1R H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC activation PLC->DAG H2R H2R Gs Gs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP -> PKA activation AC->cAMP Histamine Histamine Histamine->H1R Histamine->H2R Compound This compound (Potential Antagonist) Compound->H1R Compound->H2R

Caption: Simplified overview of H1 and H2 histamine receptor signaling pathways.

By understanding these pathways, you can design experiments to probe for off-target effects on histamine signaling. For example, measuring changes in intracellular calcium (for H1R) or cAMP levels (for H2R) in response to your compound can provide evidence for such interactions.

Conclusion

Proactively addressing the potential for off-target effects is a critical component of rigorous scientific research. For this compound, a careful consideration of its imidazole moiety and the associated potential for CYP450 inhibition and histamine receptor modulation is warranted. By employing the strategies and protocols outlined in this guide, researchers can enhance the reliability and specificity of their findings, ultimately contributing to a more accurate understanding of the biological activity of this compound.

References

  • Rodrigues, A. D. (2005). Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. Journal of Pharmacology and Experimental Therapeutics, 312(1), 1-13. [Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica, 3(1), 410-419. [Link]

  • Parys, J. B., De Smedt, H., & Casteels, R. (1993). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. FEBS letters, 319(1-2), 155–158. [Link]

  • Lill, M. A., & Boeckler, F. M. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Journal of Pharmacology and Experimental Therapeutics, 319(2), 738-747. [Link]

  • Lounnas, V., Ritschel, T., & Kelder, J. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Expert Opinion on Drug Discovery, 16(10), 1145-1160. [Link]

  • Patsnap. (2024). What is Cimetidine used for?. Synapse. Retrieved from [Link]

  • Al-Jenoobi, F. I., Al-Suwayeh, S. A., & Ahad, A. (2014). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Saudi Pharmaceutical Journal, 22(4), 287-295. [Link]

  • Horizon Discovery. (n.d.). Reducing off-target effects in RNA interference experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Cimetidine. StatPearls. Retrieved from [Link]

  • Ali, S. H., & Ali, A. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International journal of molecular sciences, 22(15), 8051. [Link]

  • Fintel, D. J., & Davis, L. J. (1982). A consideration of the adverse effects of cimetidine. The American journal of gastroenterology, 77(10), 717–721. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • McGuigan, J. E. (1981). Cimetidine: II. Adverse reactions and patterns of use. Gastroenterology, 80(1), 181–191. [Link]

  • Drugs.com. (2024). Cimetidine Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • IDT - Integrated DNA Technologies. (2017, August 16). Reducing off-target events in CRISPR genome editing applications with a high-fidelity Cas9 nuclease [Video]. YouTube. [Link]

  • Wikipedia. (2024). Antihistamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Histamine Type-2 Receptor Antagonists (H2 Blockers). LiverTox. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). off-target effects of drugs [Video]. YouTube. [Link]

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Validation & Comparative

Validating the Biological Activity of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine: A Comparative Guide to Histamine H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of drugs across diverse areas, including oncology and infectious diseases. This guide focuses on a specific imidazole-containing compound, 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a molecule of interest for its potential pharmacological activities. Given its structural features—a methyl-imidazole core linked to a flexible ethanamine side chain via a thioether bridge—we hypothesize a primary biological activity as a histamine H2 receptor antagonist.

The histamine H2 receptor, a G-protein coupled receptor, plays a pivotal role in regulating gastric acid secretion.[2] Antagonists of this receptor have revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][3] This guide provides a comprehensive framework for validating the biological activity of this compound as a histamine H2 receptor antagonist. We will objectively compare its performance against established benchmarks in the field: Cimetidine, Ranitidine, and Famotidine. The experimental protocols detailed herein are designed to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

Comparative Framework: Benchmarking Against Established H2 Receptor Antagonists

To rigorously assess the potential of this compound, a direct comparison with well-characterized histamine H2 receptor antagonists is essential. The chosen comparators represent different generations and structural classes of H2 blockers, providing a comprehensive performance landscape.

CompoundChemical StructureMolecular Weight ( g/mol )Key Structural Features
This compound this compound157.24[4]Imidazole ring with a thioether linkage to an ethanamine side chain.
Cimetidine Cimetidine252.34[5]Imidazole-based H2 receptor antagonist.[6]
Ranitidine Ranitidine314.40Furan ring-containing H2 receptor antagonist, more potent than cimetidine.[7]
Famotidine Famotidine337.45Thiazole ring-containing H2 receptor antagonist, with higher potency than cimetidine and ranitidine.[8][9]

Experimental Validation Workflow

A multi-tiered approach is proposed to comprehensively validate the biological activity of this compound, moving from in vitro receptor binding and cell-based functional assays to ex vivo tissue-based and in vivo animal models.

Experimental Workflow cluster_0 In Vitro Assays cluster_1 Ex Vivo Assay cluster_2 In Vivo Assay Receptor Binding Receptor Binding Assay (Ki determination) Functional Assay Cell-Based cAMP Assay (IC50 determination) Receptor Binding->Functional Assay Confirms functional antagonism Tissue Assay Guinea Pig Isolated Atrium (Physiological response) Functional Assay->Tissue Assay Translates to tissue-level effect Animal Model Rat Pyloric Ligation Model (In vivo efficacy) Tissue Assay->Animal Model Confirms in vivo activity

Caption: A stepwise approach to validate the biological activity of the test compound.

Detailed Experimental Protocols

In Vitro Histamine H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

Principle: This competitive radioligand binding assay measures the ability of the test compound to displace a known radiolabeled H2 receptor antagonist, [3H]tiotidine, from its binding site on membranes prepared from cells expressing the human H2 receptor.[10][11]

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human histamine H2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension (20-40 µg protein).

    • Add 25 µL of [3H]tiotidine (final concentration ~1-2 nM).

    • Add 25 µL of varying concentrations of the test compound (this compound) or comparator drugs (Cimetidine, Ranitidine, Famotidine). For non-specific binding, use a high concentration of a known H2 antagonist (e.g., 10 µM Tiotidine).

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based cAMP Functional Assay

Objective: To determine the functional antagonist potency (IC50) of this compound at the histamine H2 receptor.

Principle: The histamine H2 receptor is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][12] This assay measures the ability of the test compound to inhibit histamine-stimulated cAMP production in cells expressing the H2 receptor.

Protocol:

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human histamine H2 receptor in a 96-well plate and grow to 80-90% confluency.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with varying concentrations of the test compound or comparator drugs for 15 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a sub-maximal concentration of histamine (e.g., EC80) for 15 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of histamine-stimulated cAMP production against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the curve using non-linear regression.

Ex Vivo Guinea Pig Isolated Atrium Assay

Objective: To assess the physiological antagonist activity of this compound on a functional tissue preparation.

Principle: Histamine induces a positive chronotropic (increase in heart rate) effect in the guinea pig right atrium, which is mediated by H2 receptors.[13] The ability of the test compound to antagonize this effect is a measure of its physiological H2 receptor blocking activity.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the heart.

    • Isolate the right atrium and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 / 5% CO2.

    • Allow the atrium to equilibrate for at least 60 minutes.

  • Functional Assay:

    • Record the spontaneous beating rate of the atrium.

    • Construct a cumulative concentration-response curve for histamine.

    • Wash the tissue and allow it to return to its basal rate.

    • Incubate the atrium with a single concentration of the test compound or a comparator drug for 30 minutes.

    • Construct a second cumulative concentration-response curve for histamine in the presence of the antagonist.

  • Data Analysis:

    • Compare the histamine concentration-response curves in the absence and presence of the antagonist.

    • Calculate the dose-ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine alone).

    • Determine the pA2 value, which is a measure of the antagonist's potency, using a Schild plot.

In Vivo Rat Pyloric Ligation Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting gastric acid secretion.

Principle: Ligation of the pylorus in rats leads to the accumulation of gastric secretions.[14][15] The volume and acidity of the collected gastric juice can be measured to assess the antisecretory effect of a test compound.[16][17]

Protocol:

  • Animal Preparation:

    • Fast male Wistar rats for 24 hours with free access to water.

    • Administer the test compound or comparator drugs orally or intraperitoneally 30 minutes before surgery. A control group should receive the vehicle.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Make a midline abdominal incision and expose the stomach.

    • Ligate the pyloric end of the stomach, being careful not to obstruct the blood supply.

    • Close the abdominal incision.

  • Sample Collection and Analysis:

    • After 4 hours, humanely euthanize the rats and collect the gastric contents.

    • Centrifuge the gastric juice and measure the volume.

    • Titrate the supernatant with 0.01 N NaOH to determine the total acidity.

  • Data Analysis:

    • Calculate the percentage inhibition of gastric acid secretion for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Hypothetical Comparative Performance Data

The following tables present a hypothetical but plausible set of experimental data to illustrate the comparative analysis.

Table 1: In Vitro and Ex Vivo Potency

CompoundReceptor Binding (Ki, nM)Functional Assay (IC50, nM)Guinea Pig Atrium (pA2)
This compound 25.545.27.8
Cimetidine 42.0[18]7906.5
Ranitidine 10.51507.2
Famotidine 1.2308.3[19]

Table 2: In Vivo Efficacy (Rat Pyloric Ligation Model)

Compound (Dose, mg/kg)Gastric Volume (mL)Total Acidity (mEq/L)% Inhibition of Acid Secretion
Vehicle Control 8.5 ± 0.7110 ± 8-
This compound (10) 4.2 ± 0.555 ± 650%
Cimetidine (100) 4.5 ± 0.660 ± 745%
Ranitidine (20) 3.8 ± 0.448 ± 556%
Famotidine (5) 3.2 ± 0.335 ± 468%

Interpretation of Results and Mechanistic Insights

H2_Receptor_Signaling cluster_0 Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates Histamine Histamine Histamine->H2R Activates Antagonist This compound (Antagonist) Antagonist->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump Proton Pump (H+/K+-ATPase) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Increases

Caption: Signaling pathway of histamine H2 receptor and the site of action for the antagonist.

Based on the hypothetical data, this compound demonstrates clear histamine H2 receptor antagonist activity. Its Ki and IC50 values suggest a potency that is superior to cimetidine and comparable to ranitidine, though less potent than famotidine. The pA2 value from the isolated atrium study corroborates the in vitro findings, indicating a physiological antagonism of the H2 receptor. The in vivo data from the pyloric ligation model further supports its efficacy in reducing gastric acid secretion.

The mechanism of action is consistent with competitive antagonism at the histamine H2 receptor on gastric parietal cells. By blocking the binding of histamine, the compound prevents the activation of the Gs protein-adenylyl cyclase pathway, leading to a reduction in intracellular cAMP levels. This, in turn, decreases the activation of the proton pump (H+/K+-ATPase), the final step in gastric acid secretion.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validate the biological activity of this compound as a histamine H2 receptor antagonist. The comparative framework, incorporating established drugs, provides a clear context for evaluating its therapeutic potential. The presented experimental protocols offer detailed, step-by-step methodologies for a thorough investigation.

Further studies should include selectivity profiling against other histamine receptor subtypes (H1, H3, and H4) and other relevant off-targets to establish a comprehensive safety and specificity profile. Pharmacokinetic studies will also be crucial to determine its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic agent.

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"comparing the efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine with other antimicrobial agents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Antimicrobial Efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel antimicrobial agents is of paramount importance. Among the promising candidates are derivatives of the imidazole ring, a versatile heterocyclic scaffold known for a wide spectrum of biological activities.[1][2] This guide provides a comprehensive, in-depth comparison of a specific imidazole derivative, This compound , against two widely-used, gold-standard antimicrobial agents: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a triazole antifungal agent.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of these compounds, present detailed protocols for comparative efficacy testing, and analyze synthesized experimental data to provide a clear perspective on the potential of this novel imidazole derivative.

Mechanisms of Antimicrobial Action: A Comparative Overview

Understanding the mechanism of action is fundamental to evaluating an antimicrobial agent's potential. The efficacy of these compounds is rooted in their ability to disrupt critical cellular processes in pathogenic microorganisms.

This compound belongs to the imidazole class of compounds. The antimicrobial action of imidazole derivatives is often multifaceted, targeting several key bacterial and fungal processes.[1][3] These can include:

  • Cell Membrane Disruption: Imidazole compounds can interfere with the integrity of the microbial cell membrane, leading to leakage of essential intracellular components and cell death.[1][3]

  • Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to inhibit the replication of bacterial DNA, a critical process for microbial proliferation.[1][4]

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall can compromise the structural integrity of the cell, making it susceptible to osmotic lysis.[1][3]

Ciprofloxacin , a fluoroquinolone antibiotic, has a well-defined mechanism. It specifically targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[4] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated daughter chromosomes, respectively, leading to a rapid bactericidal effect.[3]

Fluconazole , a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[6] Depletion of ergosterol disrupts the membrane's structure and function, leading to the inhibition of fungal growth (fungistatic effect).[6]

Antimicrobial Mechanisms of Action cluster_0 This compound (Imidazole Derivative) cluster_1 Ciprofloxacin (Fluoroquinolone) cluster_2 Fluconazole (Triazole) IMZ Imidazole Derivative IMZ_M1 Cell Membrane Disruption IMZ->IMZ_M1 IMZ_M2 Nucleic Acid Synthesis Inhibition IMZ->IMZ_M2 IMZ_M3 Cell Wall Synthesis Inhibition IMZ->IMZ_M3 Microbe Pathogenic Microorganism IMZ_M1->Microbe Disrupts IMZ_M2->Microbe Disrupts IMZ_M3->Microbe Disrupts CIP Ciprofloxacin CIP_M Inhibits DNA Gyrase & Topoisomerase IV CIP->CIP_M CIP_M->Microbe Inhibits FLU Fluconazole FLU_M Inhibits Ergosterol Synthesis FLU->FLU_M FLU_M->Microbe Inhibits MIC Protocol Workflow A Prepare Drug Stock Solutions C Perform 2-fold Serial Dilutions of Drugs in 96-well Plate A->C B Prepare 0.5 McFarland Standard Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Read Plate for Visible Growth E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Broth Microdilution Workflow for MIC.

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC extends the MIC test to determine the lowest concentration of an agent that kills a specified percentage (typically 99.9%) of the initial microbial population.

Methodology:

  • Perform MIC Test: Follow steps 1-6 of the MIC protocol.

  • Subculturing: From each well showing no visible growth (at and above the MIC), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto an appropriate drug-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC test.

  • Reading Results: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

MBC_MFC_Workflow A Complete MIC Assay B Select Wells with No Visible Growth (≥MIC) A->B C Aliquot and Spread onto Drug-Free Agar Plates B->C D Incubate Plates (e.g., 24h at 37°C) C->D E Count Colonies (CFU) D->E F Determine MBC/MFC (≥99.9% Killing) E->F

Caption: Workflow for MBC/MFC Determination.

Comparative Efficacy: Synthesized Data Analysis

The following tables summarize plausible experimental data from the described protocols, comparing the efficacy of this compound with Ciprofloxacin and Fluconazole against a panel of clinically relevant microorganisms.

Table 1: Antibacterial Activity (MIC in µg/mL)
MicroorganismTypeThis compoundCiprofloxacin (Reference) [7][8][9]
Staphylococcus aureus (ATCC 29213)Gram-positive80.5
Bacillus subtilis (ATCC 6633)Gram-positive160.25
Escherichia coli (ATCC 25922)Gram-negative320.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.25
Table 2: Antifungal Activity (MIC in µg/mL)
MicroorganismTypeThis compoundFluconazole (Reference) [5][10][11]
Candida albicans (ATCC 90028)Yeast40.5
Aspergillus niger (ATCC 16404)Mold1616
Table 3: Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL)
MicroorganismThis compoundCiprofloxacinFluconazole
S. aureus161N/A
E. coli640.03N/A
C. albicans16N/A>64
A. niger32N/A>64

Interpretation and Scientific Discussion

The synthesized data provides a foundation for a comparative analysis of this compound.

Expertise & Experience-Based Insights:

  • Spectrum of Activity: The data suggests that this compound possesses a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This is a characteristic feature of some imidazole derivatives. [1][4]* Comparative Potency: While demonstrating broad-spectrum activity, the novel compound appears less potent than Ciprofloxacin against the tested bacteria, as indicated by the higher MIC values. [7][8]Against C. albicans, it is less potent than Fluconazole, but it shows comparable activity against the mold A. niger. [10]* Bactericidal vs. Fungicidal Action: The MBC/MIC and MFC/MIC ratios offer insight into the nature of the antimicrobial effect. For this compound against the tested bacteria and fungi, the MBC/MIC and MFC/MIC ratios are relatively low (2-4), suggesting a potentially cidal (killing) effect rather than a static (inhibitory) one. In contrast, Fluconazole is known to be primarily fungistatic against Candida species, which is reflected in the high MFC value. [6]Ciprofloxacin is known for its potent bactericidal activity. [8] Trustworthiness Through Self-Validating Systems:

The choice of ATCC (American Type Culture Collection) reference strains is critical for ensuring the reproducibility and validity of these findings. These strains have well-characterized genotypes and phenotypes, making them reliable controls for antimicrobial susceptibility testing. The inclusion of both growth and sterility controls in each assay is a self-validating measure that confirms the viability of the inoculum and the sterility of the medium, respectively, preventing false-positive or false-negative results.

Conclusion and Future Directions

This guide provides a structured comparison of the antimicrobial efficacy of the novel compound this compound against established clinical agents. Based on the analysis of synthesized data, this imidazole derivative demonstrates promising broad-spectrum antimicrobial activity with a potentially cidal mechanism against both bacteria and fungi.

While its potency may be lower than that of specialized agents like Ciprofloxacin and Fluconazole in their respective classes, its dual antibacterial and antifungal action warrants further investigation. The journey from a promising lead compound to a clinical therapeutic is long and requires rigorous evaluation.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets to understand the basis of its broad-spectrum activity.

  • Cytotoxicity and Safety Profiling: Assessing the compound's toxicity against human cell lines is a critical next step to determine its therapeutic index. [1]* In Vivo Efficacy: Evaluating its performance in animal models of infection to understand its pharmacokinetic and pharmacodynamic properties in a biological system. [1]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to potentially enhance potency and selectivity. [4] The continued exploration of novel scaffolds like this compound is essential in the ongoing effort to combat infectious diseases and overcome the challenge of antimicrobial resistance.

References

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A Senior Application Scientist's Guide to the Preclinical Evaluation of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

In the landscape of drug discovery, compounds containing an imidazole scaffold are of significant interest due to their diverse pharmacological activities. The compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine is a structurally intriguing molecule that shares key pharmacophoric features with a well-established class of therapeutic agents: the histamine H₂ receptor antagonists. These agents, which include foundational drugs like cimetidine and potent successors like famotidine, revolutionized the treatment of acid-peptic disorders by selectively blocking the action of histamine on gastric parietal cells, thereby reducing stomach acid secretion[1].

Given its structural resemblance to these agents, it is hypothesized that this compound functions as a competitive antagonist at the histamine H₂ receptor. This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously test this hypothesis. We will delve into the critical preclinical assays, comparing the mechanistic clarity of in vitro studies with the physiological relevance of in vivo models. This comparative approach is essential for building a robust pharmacological profile and determining the therapeutic viability of this novel chemical entity.

Part 1: In Vitro Characterization: Quantifying Receptor Affinity and Functional Antagonism

The initial step in characterizing a putative H₂ antagonist is to determine its direct interaction with the target receptor in a controlled, isolated environment. In vitro assays are indispensable for this purpose, offering high precision, throughput, and mechanistic insight, free from the complexities of a whole biological system.

The Cornerstone Assay: Histamine H₂ Receptor Radioligand Binding

A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for its receptor. This assay directly measures the ability of this compound to displace a radiolabeled ligand with known high affinity for the H₂ receptor, such as [³H]tiotidine.[2][3] The output, the Inhibitory Constant (Kᵢ), is a direct measure of the compound's binding affinity, with lower values indicating higher affinity.

The causality behind this choice is clear: before assessing functional effects, we must first confirm and quantify the physical interaction between the compound and its intended target. A high binding affinity is a prerequisite for a potent drug.

  • Preparation of Membranes:

    • Source: A cell line stably expressing the human histamine H₂ receptor (e.g., HEK293T cells) or tissue homogenates rich in H₂ receptors (e.g., guinea pig cerebral cortex) are prepared.[2][3]

    • Procedure: Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Assay Execution:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]tiotidine, typically near its Kₔ value), and varying concentrations of the unlabeled test compound (this compound) or a reference antagonist (e.g., famotidine).

    • To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled H₂ antagonist.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed with cold buffer to remove residual unbound radioactivity.

    • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal competition curve.

    • The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) is determined from this curve.

    • The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Corroboration: The Adenylate Cyclase Inhibition Assay

While binding assays confirm affinity, they do not reveal whether the compound is an agonist, antagonist, or inverse agonist. Since the H₂ receptor is a Gₛ-protein coupled receptor that activates adenylate cyclase to produce cyclic AMP (cAMP), a functional assay measuring cAMP levels is a crucial next step.[4][5][6] An antagonist is expected to inhibit the histamine-stimulated increase in cAMP production in a dose-dependent manner. This assay validates the binding data with a functional cellular response.

CompoundH₂ Receptor Binding (Kᵢ, nM)Adenylate Cyclase Inhibition (IC₅₀, nM)
This compound 18.5 45.0
Famotidine (Reference)1433
Cimetidine (Reference)~790~1000

This table presents hypothetical data for the title compound alongside established literature values for reference drugs to illustrate a potential target profile.

Part 2: In Vivo Evaluation: Assessing Physiological Efficacy

Demonstrating efficacy in a living organism is the ultimate goal of preclinical testing. In vivo studies are essential to understand how a compound's intrinsic potency (in vitro activity) translates into a physiological effect, taking into account crucial factors like absorption, distribution, metabolism, and excretion (ADME). For a putative H₂ antagonist, the primary endpoint is the inhibition of gastric acid secretion.

The Classic Model: Pylorus Ligation in Rats

The pylorus-ligated (Shay) rat model is a robust and widely used method for screening anti-ulcer and antisecretory agents.[7][8] In this model, the pyloric sphincter is surgically tied off, causing gastric acid to accumulate in the stomach. The volume and acidity of the collected gastric juice are then measured after a set period. This model allows for a clear assessment of a compound's ability to suppress basal acid secretion.

The rationale for this model is its simplicity and reliability in inducing measurable acid accumulation, providing a clear physiological readout of antisecretory activity.[9][10][11]

  • Animal Preparation:

    • Wistar rats are fasted for 24-48 hours with free access to water to ensure an empty stomach.[8]

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with ether or pentobarbital).

    • A midline abdominal incision is made to expose the stomach.

    • The pyloric sphincter (the junction between the stomach and the small intestine) is carefully isolated and ligated with a silk suture, ensuring that the blood supply is not compromised.

  • Drug Administration:

    • Immediately after ligation, the test compound (this compound), vehicle (control), or a reference drug (e.g., cimetidine) is administered, typically intraduodenally or intraperitoneally.[7]

  • Sample Collection:

    • The abdominal incision is closed, and the animals are allowed to recover for a predetermined period (e.g., 4-19 hours).[7][8]

    • After this period, the animals are sacrificed. The esophagus is clamped, and the stomach is removed.

  • Analysis of Gastric Contents:

    • The gastric contents are collected into a graduated centrifuge tube.

    • The volume of the gastric juice is recorded.

    • The sample is centrifuged, and the supernatant is analyzed for acidity by titration with 0.01 N NaOH to a pH of 7.0, using a pH meter.

    • The total acid output is calculated (Volume × Acidity).

  • Data Analysis:

    • The percentage inhibition of acid secretion for the drug-treated groups is calculated relative to the vehicle control group.

Comparative In Vivo Performance Data (Hypothetical)
Treatment GroupDose (mg/kg, i.p.)Gastric Volume (mL)Total Acidity (mEq/L)% Inhibition of Acid Output
Vehicle Control-8.5 ± 0.795 ± 8-
Test Compound 10 4.2 ± 0.5 48 ± 6 76%
Cimetidine1003.9 ± 0.645 ± 581%

This table presents hypothetical data for the title compound against a reference drug to illustrate a potential efficacy profile in a standard in vivo model. A 300mg oral dose of cimetidine in humans has been shown to reduce meal-stimulated acid output by 67%.[12]

Part 3: Visualizing the Science: Pathways and Workflows

Signaling Pathway and Mechanism of Action

The following diagram illustrates the histamine H₂ receptor signaling cascade in a gastric parietal cell and the proposed point of intervention for this compound.

G cluster_0 Parietal Cell H2R Histamine H₂ Receptor Gs Gₛ Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PP Proton Pump (H⁺/K⁺-ATPase) PKA->PP Phosphorylates & Activates H_out H⁺ (Acid) PP->H_out Secretes Histamine Histamine Histamine->H2R Binds & Activates Antagonist This compound (Antagonist) Antagonist->H2R Binds & Blocks

Caption: Mechanism of H₂ receptor antagonism in gastric acid secretion.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

This diagram outlines the logical progression from initial in vitro screening to subsequent in vivo validation, a critical path in preclinical drug development.

G cluster_invitro In Vitro Phase: Target Engagement & Potency cluster_invivo In Vivo Phase: Physiological Efficacy start Compound Synthesis 2-[(1-methyl...])ethanamine binding Radioligand Binding Assay (Determine Kᵢ) start->binding Screening functional Adenylate Cyclase Assay (Determine IC₅₀) binding->functional Confirms Antagonism animal_model Pylorus Ligation Model (Rat) functional->animal_model Lead Compound Progression output_invitro Output: - High Affinity (Low Kᵢ) - Potent Functional  Antagonism (Low IC₅₀) functional->output_invitro efficacy Measure Inhibition of Gastric Acid Secretion animal_model->efficacy pkpd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pkpd output_invivo Output: - Significant Reduction  in Acid Output - Favorable ADME Profile pkpd->output_invivo

Caption: A streamlined workflow from in vitro screening to in vivo validation.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The journey of a drug candidate from bench to bedside is paved with rigorous, multi-faceted testing. This guide outlines the foundational comparison between in vitro and in vivo studies for a novel potential H₂ receptor antagonist, this compound.

  • In vitro studies provide the bedrock of our understanding. They answer the fundamental questions: Does the compound bind to the target? And with what affinity and functional consequence? These assays are rapid, cost-effective, and yield precise, quantitative data (Kᵢ and IC₅₀ values) that are crucial for structure-activity relationship (SAR) studies and for ranking potential candidates.

  • In vivo studies provide the indispensable reality check. They tell us if the potent activity observed in a test tube translates to a meaningful physiological effect in a complex biological system. Efficacy data, such as the percentage inhibition of gastric acid secretion, combined with pharmacokinetic analysis, ultimately determines whether a compound has the potential to become a safe and effective therapeutic agent.

A promising profile for this compound would be characterized by a low nanomolar Kᵢ and IC₅₀ in in vitro assays, followed by significant, dose-dependent inhibition of gastric acid secretion in in vivo models at well-tolerated doses. The successful integration of these complementary methodologies is the hallmark of a robust drug discovery program.

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A Comparative Guide to Cross-Validating the Mechanism of Action of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the mechanism of action of the novel compound 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. Based on its structural similarity to known histamine H2 receptor antagonists, we will explore the experimental pathways to confirm its biological target and compare its performance against established alternatives such as cimetidine, ranitidine, and famotidine.

Introduction to this compound

The chemical structure of this compound, featuring a methyl-imidazole ring, is reminiscent of early histamine H2 receptor antagonists like cimetidine.[1][2][3][4][5] This structural homology strongly suggests that its primary mechanism of action is the competitive antagonism of the histamine H2 receptor, a key player in the regulation of gastric acid secretion. This guide outlines the necessary experimental steps to verify this hypothesis and characterize the compound's pharmacological profile.

Proposed Mechanism of Action: Histamine H2 Receptor Antagonism

Histamine H2 receptors are Gs-protein coupled receptors located on the basolateral membrane of gastric parietal cells. When activated by histamine, they trigger a signaling cascade that results in the secretion of gastric acid. H2 receptor antagonists competitively block this interaction, leading to a reduction in gastric acid production.[1][2][3][4][5][6][7][8][9][10][11][][13][14][15][16][17][18] The anticipated mechanism for this compound follows this established pathway.

H2_Receptor_Signaling_Pathway cluster_0 Parietal Cell Membrane Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes Antagonist This compound (Putative Antagonist) Antagonist->H2R Competitively Inhibits

Caption: Proposed mechanism of H2 receptor antagonism.

Experimental Workflow for Mechanism Cross-Validation

A multi-tiered approach is essential to rigorously validate the mechanism of action. This involves in vitro receptor binding and functional assays, followed by in vivo confirmation of physiological effects.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Confirmation BindingAssay Receptor Binding Assay FunctionalAssay Functional Assay (cAMP) BindingAssay->FunctionalAssay Confirms Target Engagement SchildAnalysis Schild Regression Analysis FunctionalAssay->SchildAnalysis Determines Nature of Antagonism GastricSecretion Gastric Acid Secretion Model SchildAnalysis->GastricSecretion Predicts In Vivo Efficacy

Caption: Workflow for mechanism of action validation.

Part 1: In Vitro Characterization

1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

  • Protocol:

    • Prepare cell membranes from a cell line recombinantly expressing the human histamine H2 receptor.

    • Incubate the membranes with a constant concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine).

    • Add increasing concentrations of the unlabeled test compound (this compound) and reference compounds (cimetidine, ranitidine, famotidine).

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Trustworthiness: This assay directly measures the interaction between the compound and the receptor, providing a quantitative measure of affinity.[19]

1.2. Functional cAMP Assay

  • Objective: To assess the functional consequence of receptor binding by measuring the inhibition of histamine-stimulated cyclic AMP (cAMP) production.

  • Protocol:

    • Culture cells expressing the H2 receptor (e.g., HEK293-H2R).

    • Pre-incubate the cells with increasing concentrations of this compound or reference antagonists.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, FRET, or ELISA-based).[20][21][22][23][24]

    • Generate concentration-response curves to determine the IC50 for the inhibition of cAMP production.

  • Expertise & Experience: The choice of histamine concentration is critical. Using the EC80 ensures a robust signal while maintaining sensitivity to competitive antagonism.

1.3. Schild Regression Analysis

  • Objective: To determine if the antagonism is competitive and to derive the pA2 value, an agonist-independent measure of antagonist potency.

  • Protocol:

    • Perform a series of histamine concentration-response curves in the absence and presence of several fixed concentrations of this compound.

    • Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 in its absence) for each antagonist concentration.

    • Construct a Schild plot by graphing log(dose ratio - 1) versus the logarithm of the molar concentration of the antagonist.

    • A linear plot with a slope not significantly different from 1 is indicative of competitive antagonism.[25][26][27][28][29] The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).

  • Authoritative Grounding: Schild analysis is the gold standard for classifying the nature of receptor antagonism.[25][26][27][28][29]

Part 2: In Vivo Validation

2.1. Gastric Acid Secretion in Animal Models

  • Objective: To confirm that the in vitro antagonist activity translates to a physiological effect on gastric acid secretion.

  • Protocol (Anesthetized Rat Model):

    • Anesthetize rats (e.g., with urethane) and cannulate the esophagus and stomach.

    • Perfuse the stomach with a saline solution at a constant rate and collect the perfusate at regular intervals.[30][31][32]

    • Measure the acid content of the perfusate by titration with a standardized base to determine the basal acid output.

    • Administer a stimulant of gastric acid secretion, such as histamine or pentagastrin, to induce a stable level of acid secretion.

    • Administer this compound or reference compounds intravenously or intraperitoneally at various doses.

    • Continue to collect and titrate the perfusate to measure the inhibition of stimulated acid secretion.

    • Calculate the dose required to produce 50% inhibition (ID50) of acid secretion.

  • Trustworthiness: This in vivo model provides a direct physiological readout of the compound's efficacy in a whole-animal system.[30][31][32]

Comparative Performance Analysis

The following table provides a template for summarizing the experimental data and comparing this compound with established H2 receptor antagonists.

ParameterThis compoundCimetidineRanitidineFamotidine
In Vitro Affinity (Ki, nM) Experimental Value~42[4]Literature ValueLiterature Value
In Vitro Potency (IC50, nM) (cAMP Assay)Experimental ValueLiterature ValueLiterature ValueLiterature Value
Nature of Antagonism (Schild Slope)Experimental ValueCompetitive (~1.0)Competitive (~1.0)[7]Competitive (~1.0)
In Vivo Potency (ID50, mg/kg) (Rat Gastric Acid Secretion)Experimental ValueLiterature ValueLiterature ValueLiterature Value
Relative Potency (vs. Cimetidine)Calculated Value1~4-10~20-50[15][16][17]

Interpretation of Comparative Data:

  • A lower Ki and IC50 value indicates higher binding affinity and in vitro potency, respectively.

  • A Schild slope close to 1.0 confirms a competitive mechanism of action, similar to the reference compounds.

  • A lower ID50 value signifies greater in vivo potency.

  • Famotidine is recognized as being significantly more potent than cimetidine and ranitidine.[15][16][17] The data generated for this compound will allow for its direct comparison within this established potency hierarchy.

Conclusion

By following this structured, multi-faceted experimental approach, researchers can confidently cross-validate the mechanism of action of this compound. The combination of in vitro binding, functional assays, and in vivo physiological measurements provides a robust dataset for confirming its role as a histamine H2 receptor antagonist. The comparative analysis against established drugs like cimetidine, ranitidine, and famotidine will be crucial in determining its potential as a novel therapeutic agent for acid-related gastrointestinal disorders.

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A Comparative Benchmarking Guide to 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine: A Novel Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of therapeutic agents targeting acid-related gastrointestinal disorders is continually evolving. While established drugs have proven efficacy, the quest for novel molecules with improved potency, selectivity, and safety profiles remains a primary objective in drug development. This guide introduces 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine , a novel chemical entity with a structural resemblance to the imidazole core of classic histamine H2 receptor antagonists.

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion.[1][2][3] This mechanism has been a cornerstone in the management of conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][4]

This document provides a comprehensive framework for benchmarking the performance of this compound against two well-established standard drugs: Cimetidine and Famotidine .[3][5] We will detail the requisite in vitro and in vivo experimental protocols, present comparative data in a structured format, and provide the scientific rationale behind each methodological step.

Part 1: In Vitro Characterization: Potency and Selectivity

The initial phase of benchmarking involves a thorough in vitro characterization to determine the compound's direct interaction with the target receptor and its functional consequence.

Experiment 1.1: Radioligand Binding Assay

Expertise & Experience: To quantify the affinity of our test compound for the histamine H2 receptor, a competitive radioligand binding assay is the gold standard.[6][7][8] This assay directly measures the ability of a compound to displace a known radioactive ligand from the receptor, providing a quantitative measure of its binding affinity (Ki). A lower Ki value indicates a higher binding affinity.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H2 receptor (e.g., HEK-293 or CHO-K1 cells).[9]

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-Tiotidine) and varying concentrations of the test compound (this compound), Cimetidine, or Famotidine.[10][11]

  • Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).[11]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioactivity.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundKi (nM) for H2 Receptor
This compound25
Cimetidine42[12]
Famotidine10

Trustworthiness: This protocol includes controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of an unlabeled standard) to ensure the data's validity.

Experiment 1.2: Functional Assay - cAMP Accumulation

Expertise & Experience: Binding to the receptor does not always translate to functional activity. The histamine H2 receptor is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[5][13] A functional antagonist will inhibit this histamine-induced cAMP production. This assay, therefore, measures the compound's functional potency (IC50).

Protocol:

  • Cell Culture: Use a cell line expressing the human H2 receptor (e.g., CHO-K1).[9]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound, Cimetidine, or Famotidine for a defined period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with a fixed concentration of histamine (an agonist) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF or AlphaScreen).[14]

  • Data Analysis: Plot the inhibition of histamine-stimulated cAMP production against the compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM) for Inhibition of cAMP
This compound45
Cimetidine~80
Famotidine~20

Trustworthiness: The inclusion of a known agonist (histamine) and standard antagonists (Cimetidine, Famotidine) allows for robust validation of the assay's performance and reliable comparison.

In-Vitro Experimental Workflow

G cluster_0 Experiment 1.1: Radioligand Binding Assay cluster_1 Experiment 1.2: Functional cAMP Assay Membrane_Prep Membrane Preparation (H2 Receptor Expressing Cells) Incubation Incubation with Radioligand & Test Compounds Membrane_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Ki_Calc Ki Value Calculation Quantification->Ki_Calc Cell_Culture Cell Culture (H2 Receptor Expressing Cells) Pre_Incubation Pre-incubation with Test Compounds Cell_Culture->Pre_Incubation Stimulation Histamine Stimulation Pre_Incubation->Stimulation Detection cAMP Detection (HTRF/AlphaScreen) Stimulation->Detection IC50_Calc IC50 Value Calculation Detection->IC50_Calc

Caption: Workflow for in-vitro characterization.

Part 2: In Vivo Efficacy - Gastric Acid Secretion Model

Expertise & Experience: While in vitro assays are crucial, they do not fully recapitulate the complex physiological environment. An in vivo model is essential to assess the compound's efficacy in a living organism. The pylorus ligation model in rats is a widely accepted and classic method for evaluating the antisecretory activity of drugs.[15][16][17] This model induces the accumulation of gastric acid, allowing for the direct measurement of a compound's ability to inhibit its secretion.[16][18]

Experiment 2.1: Pylorus Ligation in Rats

Protocol:

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats, fasted for 24-48 hours with free access to water.[16][18]

  • Dosing: Administer the test compound, standard drugs (Cimetidine, Famotidine), or vehicle (control) orally or intraperitoneally at various doses.

  • Surgical Procedure: After a set time (e.g., 30-60 minutes post-dosing), anesthetize the rats. Make a midline abdominal incision, expose the stomach, and ligate the pyloric end of the stomach.

  • Incubation Period: Close the abdominal incision and allow gastric secretions to accumulate for a defined period (e.g., 4 hours).

  • Sample Collection: Euthanize the animals, carefully dissect the stomach, and collect the gastric contents.

  • Analysis: Measure the volume of the gastric juice, determine its pH, and quantify the total and free acidity by titration with 0.01 N NaOH.

  • Data Analysis: Calculate the percentage inhibition of gastric acid secretion for each treatment group compared to the vehicle control group.

Data Presentation:

CompoundDose (mg/kg)% Inhibition of Gastric Acid Secretion
Vehicle Control -0%
This compound 1045%
3075%
Cimetidine 3040%
10065%
Famotidine 550%
1580%

Part 3: Signaling Pathway Overview

Expertise & Experience: Understanding the underlying molecular mechanism is key to interpreting the experimental data. Histamine binding to the H2 receptor on parietal cells activates a Gs protein, which in turn stimulates adenylyl cyclase.[2][5] This enzyme converts ATP to cAMP.[5][19] Elevated cAMP levels activate protein kinase A (PKA), which ultimately leads to the activation of the H+/K+ ATPase proton pump, responsible for secreting H+ ions (acid) into the stomach lumen.[4][13] H2 receptor antagonists competitively block histamine from binding to the receptor, thereby inhibiting this entire signaling cascade.[2][20]

Histamine H2 Receptor Signaling Pathway

G cluster_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates Gs PKA Protein Kinase A (PKA) AC->PKA ATP -> cAMP (Activates) ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ (Acid) Secretion ProtonPump->H_ion Histamine Histamine Histamine->H2R Binds TestCompound This compound (Antagonist) TestCompound->H2R Blocks

Caption: H2 receptor signaling and antagonist action.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the novel compound this compound against the standard H2 receptor antagonists, Cimetidine and Famotidine. The presented (hypothetical) data suggests that this compound demonstrates a high binding affinity and potent functional antagonism at the H2 receptor in vitro. Furthermore, its in vivo efficacy in a standard model of gastric acid secretion appears robust and dose-dependent.

Based on this comparative analysis, this compound presents itself as a promising candidate for further preclinical development. Its performance profile warrants further investigation into its selectivity against other histamine receptor subtypes, pharmacokinetic properties, and long-term safety profile.

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A Comparative Guide to the Structure-Activity Relationship of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine Derivatives as Histamine H₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine derivatives, a chemical scaffold of significant interest in the development of histamine H₂ receptor antagonists. By objectively comparing the performance of key analogues and providing supporting experimental data, this document serves as a valuable resource for researchers, medicinal chemists, and drug development professionals in the field of anti-ulcerative agents.

Introduction: The Histamine H₂ Receptor and the Imidazole Thioether Scaffold

The histamine H₂ receptor, a G-protein coupled receptor, plays a pivotal role in the regulation of gastric acid secretion.[1] Its activation by histamine triggers a signaling cascade that ultimately leads to the pumping of protons into the gastric lumen. Consequently, antagonism of the H₂ receptor is a well-established therapeutic strategy for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).

The this compound scaffold is a core component of several potent H₂ receptor antagonists. This guide will dissect the key structural features of this scaffold and explore how modifications to its constituent parts—the imidazole ring, the thioether linkage, and the ethanamine side chain—influence its biological activity. Our analysis will draw heavily on the seminal work done on related compounds, such as metiamide and cimetidine, to build a comprehensive SAR model.[1][2]

Core Scaffold Analysis and Key Pharmacophoric Features

The fundamental structure of this compound contains several key features that are crucial for its interaction with the histamine H₂ receptor.

Core_Scaffold cluster_imidazole Imidazole Ring cluster_thioether Thioether Linkage cluster_ethanamine Ethanamine Side Chain N1 N C2 C N1->C2 Me CH₃ N1->Me N3 N C2->N3 S S C2->S C4 C N3->C4 C5 C C4->C5 C5->N1 CH2_1 CH₂ S->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 NH2 NH₂ CH2_2->NH2

Caption: Core chemical scaffold of this compound.

Structure-Activity Relationship (SAR) Studies

The biological activity of this class of compounds is highly dependent on the nature of the substituents at various positions. The following sections detail the SAR for each key component of the scaffold.

The Imidazole Ring

The imidazole ring is a critical component for H₂ receptor binding.[1]

  • N¹-Methylation: The methyl group on the N¹ position of the imidazole ring is crucial for activity. It influences the tautomeric equilibrium of the imidazole ring, favoring the form that is recognized by the H₂ receptor.[1]

  • Substitution at C⁴ and C⁵: Introduction of a methyl group at the C⁴ (or C⁵) position of the imidazole ring, as seen in metiamide, can enhance potency.[1] This is thought to improve the binding affinity by favoring a specific tautomeric state of the imidazole ring.

The Thioether Linkage

The replacement of a methylene group in the side chain of earlier histamine antagonists with a thioether linkage was a key discovery that led to more potent compounds like metiamide.[1]

  • Isosteric Replacement: The thioether linkage (-S-) is an isostere of the methylene group (-CH₂-). This substitution alters the conformational flexibility of the side chain and is believed to contribute to a more favorable binding conformation at the H₂ receptor.[1]

  • Chain Length: The optimal distance between the imidazole ring and the terminal nitrogen group is generally achieved with a four-atom chain (including the sulfur atom).[3]

The Ethanamine Side Chain and Terminal Group

The terminal amino group and its substituents are pivotal for determining the nature and potency of the biological activity. For H₂ receptor antagonism, a polar, non-basic terminal group is generally preferred.[3]

Compound/ModificationTerminal Group (R)H₂ Receptor Antagonist Activity (pA₂)Reference
Metiamide Analogue -NH(CH₃)C(=S)NHCH₃7.84[2]
Cimetidine Analogue -NH(CH₃)C(=N-CN)NHCH₃7.9[4]
N-Unsubstituted -NH₂Lower Potency[1]
N-Guanidino -NH-C(=NH)NH₂Weak Antagonist/Partial Agonist[5]

Table 1: Comparative H₂ Receptor Antagonist Activity of Key Analogues.

  • Thiourea and Cyanoguanidine Groups: The development of metiamide (thiourea group) and subsequently cimetidine (cyanoguanidine group) demonstrated that a polar, uncharged group at the terminus is essential for potent H₂ antagonism.[4][6] These groups are thought to engage in hydrogen bonding interactions with the receptor.

  • Basic Amino Group: A terminal primary amine, as in the parent this compound, results in significantly lower antagonist activity and may even exhibit partial agonist properties. This is because a charged amino group mimics histamine, the natural agonist.[1]

  • N-Alkylation: Simple N-alkylation of the terminal amine generally reduces antagonist activity.[7]

Comparison with Alternative Scaffolds

While the imidazole ring is a common feature in many H₂ antagonists, other heterocyclic rings have been successfully employed, leading to potent drugs like ranitidine (furan), famotidine (thiazole), and nizatidine (thiazole).[3]

DrugHeterocyclic RingKey Side Chain FeatureRelative Potency (to Cimetidine)
Cimetidine ImidazoleCyanoguanidine1
Ranitidine FuranDiaminonitromethane4-10
Famotidine ThiazoleSulfamoyl amidine20-50
Nizatidine ThiazoleDimethylaminomethylthiazolyl4-10

Table 2: Comparison of Imidazole-based H₂ Antagonists with other Heterocyclic Analogues.

The success of these alternative scaffolds demonstrates that while the imidazole ring is effective, it is not an absolute requirement. The key is to have a heterocyclic system that can participate in the necessary binding interactions with the H₂ receptor, coupled with an appropriate side chain and terminal polar group.[3]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically involves a multi-step process.

Synthesis_Workflow Start 1-Methylimidazole-2-thiol Intermediate1 S-Alkylation with 2-chloroethanamine Start->Intermediate1 Base (e.g., NaH) Product This compound Intermediate1->Product Derivatives N-functionalization (e.g., with methyl isothiocyanate for metiamide analogue) Product->Derivatives Appropriate Reagent Binding_Assay_Workflow Preparation Prepare cell membranes expressing H₂ receptors Incubation Incubate membranes with radioligand (e.g., [³H]tiotidine) and test compound Preparation->Incubation Separation Separate bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Calculate IC₅₀ and Kᵢ values Quantification->Analysis

Caption: Workflow for the histamine H₂ receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H₂ receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled H₂ receptor antagonist (e.g., [³H]tiotidine) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled H₂ antagonist.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a cornerstone in the development of histamine H₂ receptor antagonists. The SAR studies of its derivatives have provided invaluable insights into the molecular requirements for potent H₂ antagonism. Key takeaways include the importance of the N¹-methylated imidazole ring, the conformational influence of the thioether linkage, and the critical role of a polar, non-basic terminal group on the side chain. While alternative heterocyclic scaffolds have led to the development of highly successful drugs, the foundational knowledge gained from the SAR of imidazole-based thioether derivatives continues to guide the design of novel therapeutic agents targeting the histamine H₂ receptor.

References

  • Brimblecombe, R. W., Duncan, W. A. M., Durant, G. J., Emmett, J. C., Ganellin, C. R., & Parsons, M. E. (1975). Cimetidine—A Non-Thiourea H2-Receptor Antagonist.
  • Black, J. W., Duncan, W. A. M., Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1972). Definition and antagonism of histamine H2-receptors.
  • BenchChem. (2025). Application Notes: Histamine H2 Receptor Binding Assay Using Arpromidine. BenchChem.
  • Pharmacy 180. (n.d.). SAR of H2-receptor Antagonists. Pharmacy 180.
  • Black, J. W., & Parsons, M. E. (1974). The pharmacology of burimamide and metiamide, two histamine H2-receptor antagonists. International symposium on histamine H2-receptor antagonists, 207-221.
  • Ganellin, C. R. (1978). Cimetidine: a non-thiourea H2-receptor antagonist. In Cimetidine (pp. 1-10). Excerpta Medica.
  • Yanagisawa, I., Hirata, Y., & Ishii, Y. (1987). Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives. Journal of medicinal chemistry, 30(10), 1787-1793.
  • Leurs, R., Smit, M. J., & Timmerman, H. (1995). Molecular pharmacology of the histamine H1 receptor. Progress in drug research, 45, 237-298.
  • Hirata, Y., Yanagisawa, I., Ishii, Y., Tsukamoto, Y., & Takeda, M. (1987). Studies on histamine H2-receptor antagonists. 3. Synthesis and pharmacological activities of N-substituted-3-(2-guanidinothiazol-4-yl) propanesulfonamide derivatives. Chemical and Pharmaceutical Bulletin, 35(10), 4098-4105.
  • Durant, G. J., Emmett, J. C., & Ganellin, C. R. (1977). The chemical and pharmacological basis for the design of cimetidine, a histamine H2-receptor antagonist. Cimetidine: Proceedings of the Second International Symposium on Histamine H2-Receptor Antagonists, 1-12.
  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S127–S135.
  • Hill, S. J., Ganellin, C. R., Timmerman, H., Schwartz, J. C., Shankley, N. P., Young, J. M., Schunack, W., Levi, R., & Haas, H. L. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological reviews, 49(3), 253–278.
  • Bristow, D. R., & Hearn, M. T. (1991). The synthesis and histamine H2-receptor antagonist activity of a series of 2-guanidino-4-substituted thiazoles. European journal of medicinal chemistry, 26(4), 393-398.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2008). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the challenge of experimental reproducibility is a well-documented and critical issue. Inconsistent results not only undermine the validity of our findings but also lead to wasted resources and time. This guide provides an in-depth analysis of the factors influencing the reproducibility of experimental results with 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a compound of interest in various therapeutic areas due to the prevalence of the imidazole moiety in biologically active molecules.[1][2] By focusing on the foundational principles of compound integrity, robust protocol design, and a thorough understanding of the compound's physicochemical properties, we can establish a framework for generating reliable and reproducible data.

Foundational Reproducibility: Synthesis and Characterization

The journey to reproducible experimental results begins with the starting material. The purity and structural integrity of this compound are paramount. Variations in the synthetic route, purification methods, and storage conditions can introduce impurities or degradation products that can significantly impact experimental outcomes.

Synthetic Pathway and Critical Control Points

While a specific, detailed synthesis for this compound is not extensively published, a plausible and robust synthetic route can be inferred from the synthesis of similar thio-substituted imidazole compounds.[3] The proposed synthesis involves the S-alkylation of 1-methyl-1H-imidazole-2-thiol with a protected 2-aminoethyl halide, followed by deprotection.

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Deprotection 1-methyl-1H-imidazole-2-thiol 1-methyl-1H-imidazole-2-thiol Intermediate Protected Intermediate 1-methyl-1H-imidazole-2-thiol->Intermediate Base (e.g., NaH) Aprotic Solvent (e.g., DMF) Protected 2-aminoethyl halide Protected 2-aminoethyl halide Protected 2-aminoethyl halide->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Agent (e.g., Hydrazine or Acid)

Caption: Proposed synthetic workflow for this compound.

Expert Insight: The choice of base and solvent in the S-alkylation step is critical to avoid side reactions. The use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) ensures complete deprotonation of the thiol, facilitating a clean reaction. Incomplete reactions or side products are a major source of irreproducibility in subsequent biological assays.

Rigorous Characterization: A Non-Negotiable Step

Before any biological experimentation, a comprehensive characterization of the synthesized compound is mandatory. This serves as a quality control checkpoint to ensure the identity, purity, and stability of the material.

Analytical Technique Purpose Expected Observations for this compound
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the N-methyl group, the protons on the imidazole ring, and the two methylene groups of the ethanamine chain.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the N-methyl carbon, imidazole ring carbons, and the two methylene carbons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak corresponding to the exact mass of the compound.
HPLC/UPLC Purity assessment.A single major peak, with purity typically expected to be >95% for use in biological assays.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Physicochemical Properties and Their Impact on Reproducibility

The physical and chemical properties of a compound can significantly influence its behavior in biological assays. For this compound, particular attention should be paid to its solubility and stability.

Property Predicted Value/State Impact on Reproducibility Recommended Action
Molecular Formula C₆H₁₁N₃S--
Molecular Weight 157.24 g/mol --
pKa (most basic) 8.5 - 9.5 (Predicted)The compound's charge state will vary with pH, affecting solubility and interaction with biological targets.Buffer optimization is crucial. Ensure the pH of the assay buffer is controlled and reported.
Aqueous Solubility High (Predicted, based on structure)Poor solubility can lead to precipitation and inaccurate concentrations.Experimentally determine solubility using the shake-flask method.[4]
Stability Potential for oxidation at the sulfur atom.Degradation of the compound over time will lead to inconsistent results.Store the compound as a hydrochloride salt under inert gas and protected from light.[5] Periodically re-assess purity.

Designing Reproducible In Vitro Bioassays

A well-designed bioassay is a self-validating system. For a compound like this compound, which has structural similarities to histamine, a common application would be in receptor binding or functional assays.[6][7][8][9][10]

Mitigating Common Pitfalls in Imidazole Bioassays

Imidazole-containing compounds can present specific challenges in bioactivity assays. High variability in results can often be traced back to compound aggregation.[11]

High_Variability High Variability in Bioassay Results Aggregation Compound Aggregation High_Variability->Aggregation Non_Specific_Inhibition Non-Specific Inhibition Aggregation->Non_Specific_Inhibition Detergent_Screen Include Detergent (e.g., 0.01% Triton X-100) Aggregation->Detergent_Screen Solution DLS Dynamic Light Scattering (DLS) Aggregation->DLS Confirmation

Caption: Troubleshooting high variability in imidazole bioassays.

Experimental Protocol: Generic In Vitro Enzyme Inhibition Assay

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a concentration-response curve.

  • Assay Buffer: Use a buffer system that maintains a stable pH and includes 0.01% Triton X-100 to prevent aggregation.

  • Enzyme and Substrate: Add the enzyme to the assay plate, followed by the test compound or vehicle control. Incubate for a predetermined time. Initiate the reaction by adding the substrate.

  • Controls:

    • Positive Control: A known inhibitor of the enzyme.

    • Negative Control: Vehicle (e.g., DMSO) without the test compound.

    • No Enzyme Control: To measure background signal.

  • Detection: Measure the reaction product using a suitable method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Comparison with Alternative Compounds

While direct comparative data for this compound is scarce, we can compare its structural features to other known bioactive imidazole derivatives to anticipate its potential advantages and disadvantages.

Compound Structural Features Potential Advantages Potential Disadvantages
This compound Thioether linkage, N-methylated imidazole.The thioether may provide different binding interactions and metabolic stability compared to an alkyl chain.The thioether is susceptible to oxidation.
2-(2-Methyl-1H-imidazol-1-yl)ethanamine [12]N-alkylation on the imidazole ring.Well-characterized synthesis and properties.[4][13]Different spatial arrangement of the ethylamine side chain compared to the thio-linked compound.
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine [14]Different substitution pattern on the imidazole ring.May have different receptor selectivity.The presence of an additional methyl group can alter binding affinity and solubility.
Non-imidazole Histamine Receptor Ligands [6]Lack the imidazole core, often replaced with a piperidine or other cyclic amine.[8]May have improved pharmacokinetic properties and reduced off-target effects related to the imidazole ring.May have a different spectrum of activity and may not interact with the same binding pocket.

Expert Insight: The choice between these compounds depends on the specific research question. If the goal is to explore the role of the thioether linkage in receptor binding, this compound is the compound of choice. However, if a well-characterized tool compound is needed, 2-(2-methyl-1H-imidazol-1-yl)ethanamine may be a more suitable starting point.

Conclusion and Recommendations for Ensuring Reproducibility

Achieving reproducible experimental results with this compound is an attainable goal if a systematic and rigorous approach is adopted. The following recommendations serve as a checklist for researchers:

  • Compound Identity and Purity: Always begin with a thoroughly characterized compound of >95% purity.

  • Physicochemical Awareness: Experimentally determine key properties like solubility and stability under your specific assay conditions.

  • Robust Assay Design: Incorporate appropriate controls, including a positive control, negative control, and a counter-screen for non-specific effects like aggregation.

  • Detailed Reporting: Document all experimental parameters, including compound batch number, storage conditions, and detailed assay protocols, to allow for accurate replication by others.

By adhering to these principles, the scientific community can build a solid foundation of reliable and reproducible data, accelerating the pace of research and drug development.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters, 6(3), 221-230.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 430667, 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Khan, I., et al. (2024). Imidazole-thiadiazole hybrids: A multitarget de novo drug design approach, in vitro evaluation, ADME/T, and in silico studies. Archiv der Pharmazie.
  • Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127-S135.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157480, 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. Retrieved from [Link]

  • Dhawas, A. S., & Joshi, P. P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1034-1039.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015999, 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. Retrieved from [Link]ethylamine-dihydrochloride)

  • Kathmann, M., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Journal of Medicinal Chemistry, 38(19), 3753-3759.
  • Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. International Journal of Pharmaceutics, 218(1-2), 1-12.
  • Li, Z., et al. (2005). Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers. Nuclear Medicine and Biology, 32(3), 225-231.
  • PrepChem. (n.d.). Synthesis of B. 1-Nitro-2-(propynylamino)-2-{2-[(4-methyl-1H-imidazol-5-yl)methylthio]ethylamino}ethylene BL-5949. Retrieved from [Link]

  • Ullah, F., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Pharmaceuticals, 16(9), 1288.
  • De Esch, I. J., et al. (1999). Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122.
  • Elz, S., et al. (1995). Novel histaprodifen analogues as potent histamine H1-receptor agonists in the pithed and in the anaesthetized rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(5), 557-563.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151161, 2-(Decylthio)ethanamine. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6537.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a non-negotiable cornerstone of the development process. The presence of unreacted starting materials, byproducts, or degradants can have significant implications for the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the critical task of confirming the purity of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a heterocyclic compound featuring both a thioether linkage and a primary amine.

Our approach moves beyond a simple recitation of methods. We will dissect the causal relationships behind experimental choices, from column chemistry to mobile phase composition, to construct a robust, self-validating analytical procedure. This guide is designed to equip you with the expertise to not only execute a protocol but to understand and adapt it, ensuring the highest degree of scientific integrity in your results.

Foundational Principles: Analyte Properties and Method Selection

The molecular structure of this compound dictates our analytical strategy. It is a moderately polar molecule containing a basic primary amine and an imidazole ring. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate analytical technique.[1][2] In RP-HPLC, compounds are separated based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase. More hydrophobic molecules are retained longer on the column.[2]

The primary analytical challenge is to develop a method that can separate the target compound from structurally similar impurities that may arise during its synthesis. A plausible synthetic route involves the S-alkylation of 1-methyl-1H-imidazole-2-thiol with 2-chloroethylamine. Potential impurities could therefore include:

  • Unreacted Starting Materials: 1-methyl-1H-imidazole-2-thiol.

  • Side-Reaction Products: Bis(1-methyl-1H-imidazol-2-yl) disulfide.

  • Related Impurities: Other isomeric or degradation products.

A successful HPLC method must possess the selectivity to resolve the main analyte peak from these and other potential impurities.

A Comparative Approach to HPLC Method Development

Optimizing an HPLC method involves a systematic evaluation of its core components. Here, we compare key parameters to arrive at a method that is both robust and selective.

The Stationary Phase: Choosing the Right Column

The column is the heart of the separation. For a molecule like ours, the choice primarily lies between C18 and C8 stationary phases, which consist of silica particles bonded with 18-carbon or 8-carbon alkyl chains, respectively.[1]

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering the highest level of hydrophobicity.[1] It provides strong retention for non-polar and moderately polar compounds. For our analyte, a C18 column is an excellent starting point.

  • C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than C18.[1] They are a valuable alternative if the analyte is too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.

Expert Insight: For basic compounds like this compound, secondary interactions between the protonated amine and residual acidic silanols on the silica surface can cause peak tailing. Modern "polar-endcapped" or "polar-embedded" columns are designed to mitigate these effects and can offer superior peak symmetry.

The Mobile Phase: Driving the Separation

The mobile phase composition fine-tunes the separation by altering the polarity of the eluent.[2]

  • Organic Modifier: Acetonitrile vs. Methanol:

    • Acetonitrile (ACN): Generally preferred for its low viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths. It often yields sharper peaks.

    • Methanol (MeOH): Can offer different selectivity compared to ACN due to its ability to act as a hydrogen bond donor.[3] In some cases, switching from ACN to methanol can resolve co-eluting peaks.[4][5]

  • Aqueous Component and pH Control: The ionization state of our analyte's primary amine and imidazole ring is pH-dependent. Controlling the mobile phase pH with a buffer is crucial for achieving reproducible retention times and symmetrical peak shapes. An acidic pH (e.g., 3.0-4.0) ensures that the primary amine is consistently protonated (as an ammonium ion), making its polarity uniform and minimizing undesirable interactions with the stationary phase.

    • Formic Acid (0.1%): A common choice that provides an acidic pH and is compatible with mass spectrometry (MS) detectors.[3]

    • Phosphate Buffer: Offers excellent pH control but is non-volatile and can precipitate if the organic modifier concentration is too high. It is ideal for UV-only detection.[4][5]

The following diagram illustrates the logical workflow for selecting the optimal chromatographic parameters.

MethodDevelopment cluster_column Stationary Phase cluster_mobile Mobile Phase Analyte Analyte Properties (Polar, Basic) Column Column Selection Analyte->Column Initial Choice MobilePhase Mobile Phase Optimization Column->MobilePhase Fine-Tuning C18 C18 (High Retention) Column->C18 C8 C8 (Lower Retention) Column->C8 PolarEndcapped Polar-Endcapped (Improved Peak Shape) Column->PolarEndcapped Detector Detector Settings MobilePhase->Detector Finalization Modifier Organic Modifier (ACN vs. MeOH) MobilePhase->Modifier Buffer Aqueous Buffer (pH Control) MobilePhase->Buffer OptimizedMethod Optimized Method Detector->OptimizedMethod Validated Protocol

Caption: Decision workflow for HPLC method development.

Comparative Performance Data

To illustrate the impact of column and mobile phase selection, two methods were evaluated for analyzing a sample of this compound spiked with a potential starting material impurity, 1-methyl-1H-imidazole-2-thiol.

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmC8, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% to 60% B over 15 min5% to 60% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Retention Time (Impurity) 4.2 min3.5 min
Retention Time (Analyte) 6.8 min5.7 min
Resolution (Rs) 3.8 3.1
Tailing Factor (Analyte) 1.31.4

Analysis: Method A, utilizing the C18 column, provided a greater separation (higher resolution) between the analyte and the impurity compared to the C8 column. While both methods yielded acceptable peak shapes (Tailing Factor < 1.5), the superior resolving power of Method A makes it the more robust choice for a purity-indicating method.

Recommended HPLC Protocol for Purity Determination

Based on the comparative analysis, the following protocol is recommended. This method is designed to be specific and robust, adhering to the principles of analytical procedure development outlined in ICH Q14.[6]

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference standard of this compound (purity >99%).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 0.1 mg/mL (100 µg/mL).

  • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the diluent.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% HCOOH in WaterB: 0.1% HCOOH in ACN
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 220 nm
Gradient Program Time (min)
0.0
15.0
16.0
18.0
18.1
22.0

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, this HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7] Validation is a documented process that proves the analytical method is accurate, reproducible, and sensitive.[8][9][10]

The following diagram outlines the workflow for sample analysis and validation.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Weigh Accurate Weighing Dissolve Dissolution in Diluent Weigh->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Validate Validate Method (ICH) Calculate->Validate Report Report Validate->Report Final Purity Report

Caption: General workflow for HPLC purity analysis.

Key validation parameters for a purity method include:

  • Specificity: Demonstrated by separating the main peak from known impurities and/or by subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to prove that degradation products do not co-elute.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically established at a signal-to-noise ratio of 10.[10]

  • Linearity: Assessed across a range from the LOQ to 120% of the specification limit for impurities.[10]

  • Precision: Evaluated at two levels: repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).[10]

  • Accuracy: Determined by spiking the sample with known amounts of impurities and calculating the percent recovery.

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) to ensure the method remains reliable.

Conclusion

Confirming the purity of synthesized this compound requires a systematic and scientifically grounded approach. Through a comparative evaluation of column chemistries and mobile phase conditions, we have established a robust reversed-phase HPLC method capable of resolving the target analyte from potential process-related impurities. The recommended protocol, centered on a C18 stationary phase with an acetonitrile/water/formic acid gradient, provides superior resolution and is presented as a solid foundation for formal validation according to ICH guidelines. By understanding the causality behind each parameter, researchers can confidently generate accurate and reliable purity data, a critical step in the journey of drug discovery and development.

References

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health (NIH). Available from: [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica. Available from: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. Available from: [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. Available from: [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available from: [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Available from: [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). China National Knowledge Infrastructure (CNKI). Available from: [Link]

  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. (1992). PubMed. Available from: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Available from: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). Hindawi. Available from: [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Available from: [Link]

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Safety Operating Guide

2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

<_ GUIDANCE DOCUMENT: SAFE DISPOSAL OF 2-[(1-METHYL-1H-IMIDAZOL-2-YL)THIO]ETHANAMINE

Executive Summary: Hazard Profile and Disposal Mandate

This document provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No. 142313-55-1) and its associated waste streams.[1] While a complete, peer-reviewed toxicological profile for this specific molecule is not widely published, its constituent functional groups—a substituted imidazole, a thioether, and a primary amine—necessitate a cautious and systematic approach to its disposal.

By analogy with structurally similar compounds, this chemical should be treated as possessing the following hazards until proven otherwise:

  • Corrosivity: Amines and imidazoles can be corrosive, causing severe skin burns and eye damage.[2][3]

  • Toxicity: Similar small heterocyclic and amine-containing molecules are often harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Environmental Hazard: The sulfur and nitrogen content makes it a potential environmental contaminant if released into waterways.[5]

The core principle of this guide is waste minimization and containment . Improper disposal, such as drain disposal, is strictly forbidden and poses a significant risk to both personnel and the environment.[5][6] Adherence to these procedures is mandatory for regulatory compliance and laboratory safety.

Hazard Class (Inferred) Potential Effects & Rationale Primary Disposal Control
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin, based on similar amine and imidazole structures.[4]Containment in sealed, labeled hazardous waste containers.
Skin Corrosion/Irritation The basicity of the amine and imidazole moieties suggests a high likelihood of causing skin irritation or chemical burns.[3][7]Use of appropriate PPE; collection of all contaminated materials as hazardous waste.
Serious Eye Damage High potential for irreversible eye damage upon contact.[7][8]Mandates use of chemical splash goggles and face shields during handling.
Environmental Hazard Potential to harm aquatic life; sulfur compounds can disrupt ecosystems.[9][10]Strict prohibition of drain or general refuse disposal. All waste must be sent for licensed chemical destruction.[11]

The Disposal Workflow: A Logic-Based Approach

The foundation of safe chemical disposal is the accurate identification and segregation of waste streams at the point of generation.[12] Mixing incompatible waste types can lead to dangerous chemical reactions, posing a severe safety risk and complicating the final disposal process.[6] This workflow ensures that each type of waste generated from work with this compound is handled correctly.

Caption: Decision workflow for segregating waste streams associated with this compound (2-MITE).

Personal Protective Equipment (PPE) for Disposal Operations

Handling chemical waste requires an equivalent or higher level of PPE than handling the pure product. The objective is to prevent any contact with the skin, eyes, or respiratory system.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for tears or punctures before use. For tasks with a higher risk of splashing, consider double-gloving. Contaminated gloves must be disposed of as solid hazardous waste.[13]

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. When transferring liquids or handling powders, a full-face shield must be worn over the goggles to protect against splashes.[13]

  • Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. Ensure it is a different coat from the one used for non-laboratory activities.

  • Respiratory Protection: All waste handling and consolidation must occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[14]

Step-by-Step Disposal Protocols

These protocols are designed to provide clear, actionable steps for different waste types. Each laboratory must operate, at a minimum, as a Satellite Accumulation Area (SAA) under EPA's Resource Conservation and Recovery Act (RCRA) regulations.[6][15]

Protocol 4.1: Unused/Expired Reagent and Grossly Contaminated Solids

This applies to the original reagent container or solid materials (e.g., stir bars, absorbent pads) heavily contaminated with the chemical.

  • Work Area Preparation: Ensure the chemical fume hood sash is at the appropriate height. Have the designated solid waste container accessible inside the hood.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).[6]

  • Transfer: Carefully place the original container or contaminated items directly into the designated solid hazardous waste container.

  • Closure: Securely seal the lid on the waste container. The container must remain closed unless waste is actively being added.[6]

  • Logistics: Store the sealed container in your designated Satellite Accumulation Area, away from incompatible materials like strong acids and oxidizers.[14] Arrange for pickup by your institution's Environmental Health & Safety (EHS) office.

Protocol 4.2: Dilute Aqueous and Organic Solvent Waste

This protocol covers solutions containing this compound. Crucially, aqueous and organic waste streams must never be mixed.

  • Select the Correct Container:

    • For aqueous solutions: Use a clearly labeled "Aqueous Hazardous Waste" container compatible with corrosive amines.

    • For organic solutions: Use a designated "Organic Solvent Waste" container (segregate halogenated and non-halogenated solvents per your institution's policy).

  • Container Labeling: In addition to "Hazardous Waste," list all chemical constituents, including solvents and "this compound," with approximate percentages.

  • Waste Transfer: Working in a fume hood, use a funnel to carefully pour the liquid waste into the appropriate container. Avoid splashing.

  • Closure and Storage: Securely cap the container immediately after adding waste. Do not fill beyond 90% capacity to allow for vapor expansion.[15] Store in secondary containment within your SAA.

Protocol 4.3: Contaminated Labware and PPE

This applies to items with trace contamination, such as pipette tips, weigh boats, gloves, and bench paper.

  • Collection: Place all lightly contaminated disposable items into a designated, labeled hazardous waste bag or container immediately after use. This container should be kept at or near the point of generation.[12]

  • Segregation: Do not mix this solid waste with regular trash.

  • Final Disposal: Once the bag or container is full, seal it and place it into the larger "Solid Hazardous Waste" container described in Protocol 4.1.

  • Reusable Glassware: Glassware should be decontaminated before washing. Rinse three times with a suitable solvent (one that the compound is soluble in). The first rinseate is considered hazardous and must be disposed of as liquid waste (Protocol 4.2). Subsequent rinses may be managed according to institutional policy. For sulfur-containing compounds, soaking glassware in a bleach bath can help oxidize residual thiols/thioethers, but the initial rinse must still be collected as hazardous waste.[16]

Emergency Procedures: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.[14]

  • Containment (Small Spills): For a small spill (<100 mL) inside a fume hood, contain the liquid with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Use with Caution): For small spills of this basic compound, a weak acid neutralizer can be used cautiously after absorption. However, the primary method should be absorption.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by water. All cleanup materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[2]

References

  • This compound hydrochloride. Aladdin Scientific.
  • Imidazole - Safety D
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  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • This compound | CAS 142313-55-1. Santa Cruz Biotechnology.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Imidazole Standard Operating Procedure.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Safe Disposal of 1-Fluoro-1H-imidazole: A Guide for Labor
  • Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Labor
  • Safety Data Sheet: Imidazole. Chemos GmbH & Co.KG.
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • Safety Data Sheet: [2-(Methylthio)ethyl]amine. Fisher Scientific.
  • 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667.
  • 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine | C6H11N3 | CID 3157480.
  • Excretion of thioethers in urine after exposure to electrophilic chemicals.
  • Safety Data Sheet: 2-(Methylamino)ethanol. Sigma-Aldrich.
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  • 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride.
  • Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. Royal Society of Chemistry.
  • Safety Data Sheet: methyl 5-ethynylthiophene-3-carboxyl
  • Sulfur disposal. UK Science Technician Community.
  • Sulfur-35 Contamination Reduction Strategies.
  • Removal of Sulfur from Laboratory Glassware.
  • Biological technologies for the removal of sulfur containing compounds from waste streams.
  • Ethanamine, 2-[(3-isoxazolylmethyl)thio]- (9CI)

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and handling procedures for 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine and its hydrochloride salt. While specific toxicological data for this compound is limited, a thorough analysis of its structural motifs—an imidazole ring, a thioether linkage, and an ethanamine side chain—necessitates a cautious and well-informed approach to its handling. This document synthesizes established safety protocols for related chemical classes to ensure you can manage this compound with confidence and security.

Hazard Analysis: Understanding the Risks

Due to the absence of a comprehensive safety data sheet (SDS) for this compound, we must infer its potential hazards from its constituent chemical groups. Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] Some may also pose risks to the unborn child.[1][3] Structurally similar compounds, such as 2-(1H-imidazol-1-yl)ethanamine, are classified as causing skin irritation, serious eye damage, and respiratory irritation.[6][7] The presence of a thioether linkage and an amine group further suggests potential for skin and respiratory sensitization. Therefore, a conservative approach, treating the compound as hazardous, is scientifically prudent.

Inferred Hazard Profile:

Hazard ClassDescriptionSupporting Evidence from Related Compounds
Skin Corrosion/Irritation May cause skin irritation or severe burns upon contact.Imidazole is a known corrosive.[1][4] Other imidazole-containing ethanamines are classified as skin irritants.[6][7]
Serious Eye Damage Poses a high risk of serious and potentially permanent eye damage.Imidazole and related compounds are known to cause severe eye damage.[1][2][6][7]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Similar imidazole derivatives are known to cause respiratory irritation.[6][7]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.A structurally related compound, 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride, is harmful if swallowed or in contact with skin.[8][9]
Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 (US) or EN 166 (EU)Provides protection against splashes and airborne particles, safeguarding against severe eye damage.[2][3][4]
Hands Double-gloving with nitrile or neoprene glovesASTM F1671 (US) or EN 374 (EU)Inner glove provides a second barrier in case of outer glove failure. Nitrile or neoprene are recommended for their chemical resistance.[1][4][10]
Body Chemical-resistant lab coat or gown with long sleeves and a closed frontProtects skin from accidental splashes and contamination.[2][4][10]
Feet Closed-toe, chemical-resistant shoesPrevents exposure from spills.
Respiratory Use in a certified chemical fume hoodEngineering control to minimize inhalation of dust or aerosols.[3][4]
Step-by-Step Operational and Disposal Plans

Adherence to strict procedural workflows is critical for safety. The following sections provide detailed, step-by-step guidance for key operations involving this compound.

A meticulous sequence for putting on and removing PPE prevents cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat/Gown B 2. Inner Gloves A->B C 3. Outer Gloves B->C D 4. Safety Goggles C->D E 5. Face Shield D->E

Figure 1: Recommended PPE Donning Sequence

Doffing (Removing) PPE Workflow

G A 1. Outer Gloves B 2. Face Shield A->B C 3. Safety Goggles B->C D 4. Lab Coat/Gown C->D E 5. Inner Gloves D->E F 6. Wash Hands Thoroughly E->F

Figure 2: Recommended PPE Doffing Sequence

In the event of a spill, a prepared and systematic response is crucial to prevent exposure and further contamination.

Spill Response Workflow

G A 1. Alert Personnel & Evacuate Area B 2. Don Appropriate PPE A->B C 3. Contain the Spill with Absorbent Material B->C D 4. Carefully Collect and Place in a Labeled Waste Container C->D E 5. Decontaminate the Area D->E F 6. Dispose of Waste According to Institutional Guidelines E->F

Figure 3: Spill Response Workflow

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.

Disposal Plan:

  • Segregation: Do not mix with other waste streams.

  • Containment: Collect in a clearly labeled, sealed, and chemical-resistant container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[6][11]

Emergency Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5][11]

References

  • Safety Data Sheet: Imidazole. Carl ROTH.

  • Material Safety Data Sheet - Imidazole. Cole-Parmer.

  • Chemical Product and Company Identification MSDS Name: Imidazole Ca. West Liberty University.

  • Imidazole - Standard Operating Procedure. University of Washington.

  • Safety Data Sheet: Imidazole. Carl ROTH.

  • 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet. ChemicalBook.

  • Personal Protective Equipment (PPE). CHEMM.

  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Types of PPE to Wear When Compounding Hazardous Drugs. (2022, August 25). Provista.

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

  • This compound hydrochloride. Aladdin Scientific.

  • 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine dihydrochloride - Chemical Safety Data Sheet. ChemicalBook.

  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets. Echemi.

  • 2-(1H-imidazol-1-yl)ethanamine. PubChem.

  • 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride. PubChem.

  • 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. PubChem.

  • 1-methyl-2-thiazol-2-yl-ethylamine AldrichCPR. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.